molecular formula C5H11NO B062027 (1R,3R)-3-Aminocyclopentanol CAS No. 167298-58-0

(1R,3R)-3-Aminocyclopentanol

Cat. No.: B062027
CAS No.: 167298-58-0
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Aminocyclopentanol is a valuable, stereochemically defined cyclopentane derivative that serves as a versatile chiral building block and scaffold in organic synthesis and medicinal chemistry research. This compound features both a primary amino group and a hydroxyl group on a rigid cyclopentane ring in a specific cis-relative configuration, which imposes distinct spatial constraints and influences its conformational properties. Its primary research value lies in the synthesis of complex molecules where stereochemistry is critical for biological activity, such as in the development of protease inhibitors, nucleoside analogs, and other pharmacologically active compounds. The molecule acts as a constrained scaffold to mimic sugar moieties or peptide turn structures, potentially enhancing binding affinity and metabolic stability in drug candidates. Researchers utilize this compound as a key intermediate for the construction of libraries for high-throughput screening and in the asymmetric synthesis of novel chemical entities. The presence of two functional groups allows for selective modification, enabling its incorporation into larger, more complex structures. This compound is intended for research applications only, including drug discovery, chemical biology, and method development in asymmetric catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-33-5
Record name rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (1R,3R)-3-Aminocyclopentanol Hydrochloride: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-3-Aminocyclopentanol hydrochloride is a chiral organic compound featuring a cyclopentane core with amino and hydroxyl functional groups. As a stereoisomer of 3-aminocyclopentanol, its specific spatial arrangement—the cis configuration of the amino and hydroxyl groups—defines its chemical and biological characteristics. While its trans counterpart, (1R,3S)-3-aminocyclopentanol hydrochloride, is a well-documented and critical chiral building block in the synthesis of pharmaceuticals like the anti-HIV drug Bictegravir, experimental data on the (1R,3R) isomer is notably scarce in publicly available literature.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound hydrochloride. Due to the limited specific data, this document also presents extensive, experimentally verified data for the isomeric (1R,3S)-3-Aminocyclopentanol hydrochloride to offer a valuable comparative context. Furthermore, it outlines generalized and specific synthetic protocols and discusses the biological significance of the aminocyclopentanol scaffold.

Physicochemical Properties

The characterization of physicochemical properties is fundamental for the application of any chemical compound in research and development. Below is a summary of the available data for this compound hydrochloride, alongside a more detailed profile of the better-characterized (1R,3S) isomer.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1523541-74-3[1][2][3][4]
Molecular Formula C₅H₁₂ClNO[2][4]
Molecular Weight 137.61 g/mol [2]
Appearance No Data Available
Melting Point No Data Available
Boiling Point No Data Available
Solubility No Data Available
Storage 2-8°C[2]

Note: The majority of the data for the (1R,3R) isomer is sourced from chemical supplier catalogs and lacks extensive experimental validation in peer-reviewed literature.

Table 2: Experimentally Determined Physicochemical Properties of (1R,3S)-3-Aminocyclopentanol Hydrochloride

PropertyValueSource
CAS Number 1279032-31-3
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to pale yellow solid
Melting Point 93-96°C
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water.
Storage Inert atmosphere, Room Temperature

Stereoisomers of 3-Aminocyclopentanol

3-Aminocyclopentanol has two chiral centers, giving rise to four possible stereoisomers. The relationship between these isomers is crucial for understanding their distinct properties. The (1R,3R) and (1S,3S) isomers are a pair of enantiomers with a cis relationship between the amino and hydroxyl groups. The (1R,3S) and (1S,3R) isomers are another pair of enantiomers with a trans relationship.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers 1R,3R (1R,3R) 1S,3S (1S,3S) 1R,3R->1S,3S Enantiomers 1R,3S (1R,3S) 1R,3R->1R,3S Diastereomers 1S,3R (1S,3R) 1S,3S->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Stereochemical relationships of 3-aminocyclopentanol isomers.

Experimental Protocols

General Synthetic Approach for cis-3-Aminocyclopentanols

Workflow for the Synthesis of a cis-Aminocyclopentanol

synthesis_workflow start Start with 1,3-Cyclopentanedione enaminoketone Formation of β-Enaminoketone start->enaminoketone Amine reduction Diastereoselective Reduction enaminoketone->reduction Reducing Agent (e.g., Na in THF/IPA) separation Chromatographic Separation reduction->separation Mixture of cis and trans isomers hydrochloride Hydrochloride Salt Formation separation->hydrochloride Isolated cis isomer product cis-3-Aminocyclopentanol Hydrochloride hydrochloride->product HCl

Generalized workflow for cis-3-aminocyclopentanol synthesis.

Methodology:

  • Formation of β-Enaminoketone: A 1,3-cyclopentanedione derivative is reacted with a suitable amine to form the corresponding β-enaminoketone.

  • Diastereoselective Reduction: The β-enaminoketone is then reduced. The choice of reducing agent and reaction conditions is critical to favor the formation of the cis diastereomer. For instance, reduction using sodium in a mixture of THF and isopropyl alcohol has been used for the synthesis of cis-3-aminocyclohexanols and could be adapted for the cyclopentyl analogue.

  • Separation of Diastereomers: The resulting mixture of cis and trans amino alcohols is typically separated using column chromatography.

  • Hydrochloride Salt Formation: The isolated cis-amino alcohol is dissolved in a suitable solvent, and hydrogen chloride (gas or in solution) is added to precipitate the hydrochloride salt.

  • Purification: The final product can be purified by recrystallization.

Detailed Protocol for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The synthesis of the trans isomer is well-documented, often as a key step in the production of Bictegravir. A common route involves the deprotection of a protected aminocyclopentanol precursor.

Methodology: Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate

  • In-situ HCl Generation: Under a nitrogen atmosphere, isopropanol is cooled to 5°C in a reaction flask. Pivaloyl chloride is added dropwise, maintaining the temperature at 5°C. After the addition, the mixture is warmed to 25°C and stirred for 30 minutes to generate a solution of HCl in isopropanol.

  • Deprotection: A solution of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in isopropanol is added dropwise to the HCl/isopropanol solution. The reaction proceeds at room temperature for 12 hours.

  • Precipitation and Isolation: The reaction mixture is cooled to 0°C to induce precipitation. The solid product is collected by filtration under a nitrogen atmosphere.

  • Washing and Drying: The filter cake is washed with cold isopropanol and then with acetone. The product is dried under vacuum at 40°C to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Biological Significance and Signaling Pathways

While there is no specific biological activity or signaling pathway documented for this compound hydrochloride, its stereoisomer, (1R,3S)-3-Aminocyclopentanol, is a crucial component of Bictegravir. Bictegravir is an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[5]

INSTIs work by targeting the HIV integrase enzyme, which is essential for the virus to replicate.[6] The enzyme facilitates the integration of viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. INSTIs, including Bictegravir, bind to the active site of the integrase and chelate essential metal ions, thereby blocking the strand transfer step.[7][8] This prevents the insertion of the viral DNA into the host genome, effectively halting the viral replication cycle.[9][10]

Mechanism of HIV Integrase Strand Transfer Inhibition

HIV_Integrase_Inhibition cluster_viral_replication Normal HIV Replication Cycle cluster_inhibition Inhibition by INSTI (e.g., Bictegravir) vDNA Viral DNA PIC Pre-Integration Complex (PIC) vDNA->PIC Integrase HIV Integrase Integrase->PIC Blocked Strand Transfer Blocked Integrase->Blocked Processing 3'-Processing PIC->Processing StrandTransfer Strand Transfer Processing->StrandTransfer Processing->Blocked HostDNA Host Cell DNA HostDNA->StrandTransfer IntegratedDNA Integrated Provirus StrandTransfer->IntegratedDNA Replication Viral Replication IntegratedDNA->Replication INSTI Integrase Strand Transfer Inhibitor (INSTI) INSTI->Integrase Binds to active site Blocked->Replication Prevents

HIV integrase inhibition by INSTIs.

Conclusion

This compound hydrochloride is a chiral compound with limited available experimental data, in stark contrast to its well-studied diastereomer, (1R,3S)-3-Aminocyclopentanol hydrochloride. The significance of the (1R,3S) isomer as a key building block in the synthesis of the antiretroviral drug Bictegravir underscores the importance of stereochemistry in drug design and development. This guide provides the available physicochemical data for the (1R,3R) isomer and offers a comparative analysis with its trans counterpart. The outlined synthetic strategies provide a foundation for researchers interested in the preparation and further investigation of this and related aminocyclopentanol derivatives. The elucidation of the biological roles of all stereoisomers of 3-aminocyclopentanol could open new avenues for the development of novel therapeutics.

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 3-Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry and conformational analysis of 3-aminocyclopentanol isomers. As a chiral building block of significant interest in medicinal chemistry, understanding the three-dimensional structure of these isomers is paramount for the rational design and development of novel therapeutics. This document details the stereoisomeric relationships, conformational preferences, and key physicochemical properties of the four stereoisomers of 3-aminocyclopentanol. Furthermore, it provides detailed experimental protocols for their synthesis, separation, and characterization, with a particular focus on nuclear magnetic resonance (NMR) spectroscopy as a tool for conformational elucidation.

Introduction: The Significance of 3-Aminocyclopentanol in Drug Discovery

3-Aminocyclopentanol is a bifunctional molecule featuring a rigid cyclopentane scaffold, an amino group, and a hydroxyl group. The presence of two stereocenters at positions C1 and C3 gives rise to four distinct stereoisomers. The precise spatial arrangement of the amino and hydroxyl functionalities is critical in determining the molecule's interaction with biological targets, such as enzymes and receptors. Consequently, different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

A notable example of the importance of 3-aminocyclopentanol stereochemistry is the use of the (1R,3S)-isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1] Similarly, the (1S,3S)-isomer is a valuable precursor for the synthesis of carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[2][3] This underscores the necessity for a thorough understanding and control of the stereochemistry of this versatile scaffold in drug development.

Stereochemistry of 3-Aminocyclopentanol Isomers

The four stereoisomers of 3-aminocyclopentanol are classified into two diastereomeric pairs: cis and trans.

  • Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. This pair consists of the (1S,3S) and (1R,3R) enantiomers.

  • Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclopentane ring. This pair consists of the (1R,3S) and (1S,3R) enantiomers.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers 1S,3S 1S,3S 1R,3R 1R,3R 1S,3S->1R,3R Enantiomers 1R,3S 1R,3S 1S,3S->1R,3S Diastereomers 1S,3R 1S,3R 1S,3S->1S,3R Diastereomers 1R,3R->1R,3S Diastereomers 1R,3R->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Stereoisomeric relationships of 3-aminocyclopentanol.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the distinct physicochemical and spectroscopic properties of each stereoisomer is fundamental for their identification and characterization. The following tables summarize available data. It is important to note that a complete experimental dataset for all four isomers is not consistently available in the public domain; in such cases, computed or extrapolated data are provided with appropriate notation.

Table 1: General Physicochemical Properties of 3-Aminocyclopentanol Isomers

Property(1S,3S)(1R,3R)(1R,3S)(1S,3R)
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol 101.15 g/mol 101.15 g/mol
Appearance Data not availableData not availableYellow liquidData not available
Boiling Point Data not availableData not available179 °CData not available
Density Data not availableData not available1.084 g/mLData not available
pKa (predicted) ~15.06~15.06~15.06~15.06

Table 2: Spectroscopic Data (¹H NMR) of 3-Aminocyclopentanol Isomers (Predicted Chemical Shifts)

Proton(1S,3S) (cis)(1R,3R) (cis)(1R,3S) (trans)(1S,3R) (trans)
CH-OH ~4.3 ppm (m)~4.3 ppm (m)~4.1 ppm (m)~4.1 ppm (m)
CH-NH₂ ~3.6 ppm (m)~3.6 ppm (m)~3.4 ppm (m)~3.4 ppm (m)
CH₂ (adjacent to CH-OH) ~1.8-2.0 ppm (m)~1.8-2.0 ppm (m)~1.9-2.1 ppm (m)~1.9-2.1 ppm (m)
**CH₂ (adjacent to CH-NH₂) **~1.6-1.8 ppm (m)~1.6-1.8 ppm (m)~1.5-1.7 ppm (m)~1.5-1.7 ppm (m)
CH₂ (C4) ~1.4-1.6 ppm (m)~1.4-1.6 ppm (m)~1.3-1.5 ppm (m)~1.3-1.5 ppm (m)

Note: Predicted chemical shifts can vary based on solvent and concentration.

Conformational Analysis

The cyclopentane ring is not planar and adopts puckered conformations to alleviate torsional strain arising from eclipsing interactions of adjacent C-H bonds. The two most common low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . In these puckered conformations, substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Conformational Preferences of cis-3-Aminocyclopentanol Isomers

For the cis isomers, (1S,3S) and (1R,3R), the two primary conformations to consider are the di-pseudo-equatorial and the di-pseudo-axial arrangements of the hydroxyl and amino groups.

  • Di-pseudo-equatorial Conformation: This conformation is generally favored as it minimizes steric interactions between the substituents and the rest of the ring.

  • Di-pseudo-axial Conformation: This arrangement leads to significant 1,3-diaxial-like steric interactions, making it less stable. However, in some cases, an intramolecular hydrogen bond between the axial hydroxyl and amino groups could provide some stabilization.

Overall, the di-pseudo-equatorial conformation is predicted to be the most stable for the cis isomers.

Conformational Preferences of trans-3-Aminocyclopentanol Isomers

For the trans isomers, (1R,3S) and (1S,3R), the substituents are on opposite faces of the ring. The primary conformations involve one substituent in a pseudo-axial position and the other in a pseudo-equatorial position.

  • Pseudo-axial/Pseudo-equatorial Conformation: The relative stability of the two possible ring-flipped conformers will depend on the A-values (conformational preference) of the hydroxyl and amino groups. Generally, the conformer with the bulkier group in the pseudo-equatorial position is more stable.

  • Di-pseudo-axial vs. Di-pseudo-equatorial: While less intuitive for trans isomers, certain puckered forms can place both groups in positions with more axial or equatorial character. The di-pseudo-equatorial-like arrangement is expected to be the most stable due to minimized steric hindrance.[4] An intramolecular hydrogen bond is less likely to be a major stabilizing factor in the most stable conformation of the trans isomers in protic solvents.

Experimental Protocols

Synthesis of 3-Aminocyclopentanol Isomers

The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be achieved through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Protocol 5.1.1: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction and Enzymatic Resolution

This chemo-enzymatic approach provides high optical purity.

synthesis_workflow start Cyclopentadiene + tert-butyl nitrosyl carbonate step1 Hetero-Diels-Alder Reaction start->step1 step2 Reductive Cleavage (Zn/AcOH) step1->step2 step3 Enzymatic Resolution (Lipase) step2->step3 step4 Hydrogenation (Pd/C) step3->step4 step5 Deprotection step4->step5 step6 Salt Formation (HCl) step5->step6 end (1R,3S)-3-Aminocyclopentanol HCl step6->end hplc_workflow start Mixture of 3-aminocyclopentanol isomers step1 Dissolve in mobile phase start->step1 step2 Inject onto Chiral HPLC Column step1->step2 step3 Isocratic Elution step2->step3 step4 Detection (UV/CAD/ELSD/MS) step3->step4 end Separated Stereoisomers step4->end

References

The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral aminocyclopentanol scaffold is a pivotal structural motif in medicinal chemistry and asymmetric synthesis. Its significance is prominently highlighted by its role as a core component of carbocyclic nucleoside analogues, a class of compounds that has garnered substantial attention for potent antiviral and anti-cancer activities. This technical guide provides a comprehensive overview of the discovery, historical development, key synthetic methodologies, and applications of chiral aminocyclopentanols. Detailed experimental protocols for seminal syntheses and illustrative diagrams of synthetic pathways are included to serve as a valuable resource for researchers in the field.

Discovery and Historical Perspective

The story of aminocyclopentanols is intrinsically linked to the broader field of aminocyclitols. The discovery of aminoglycoside antibiotics like streptomycin in 1944 sparked widespread research into carbohydrate-like molecules containing amino groups, which were valued for their diverse biological activities. While the initial focus was on six-membered aminocyclohexanols (aminocyclitols), the exploration of five-membered rings—the aminocyclopentanol core—opened new frontiers in drug discovery, particularly in the development of antiviral agents.

The true potential of the aminocyclopentanol moiety was unlocked with the advent of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This structural modification confers increased metabolic stability against enzymatic degradation by hydrolases and phosphorylases, leading to improved pharmacokinetic profiles. The strategic placement of amino and hydroxyl groups on the cyclopentane ring allows for the stereocontrolled synthesis of molecules that mimic natural nucleosides and can interact with viral enzymes like reverse transcriptase and polymerase. A prime example of the therapeutic importance of this scaffold is its presence in the anti-HIV drug Bictegravir, where a specific stereoisomer of aminocyclopentanol is a key chiral building block.[1]

Early synthetic efforts in the mid-20th century often resulted in racemic or diastereomeric mixtures of aminocyclopentanols. The critical challenge, which has driven decades of research, has been the development of stereocontrolled and enantioselective syntheses to access specific, biologically active stereoisomers.

Synthetic Methodologies

The enantioselective synthesis of chiral aminocyclopentanols is a key focus of research, with numerous methods developed to achieve high yields and optical purity. These strategies can be broadly classified into three main categories: classical resolution of racemates, enzymatic kinetic resolution, and asymmetric synthesis.

Classical Resolution of Racemic Aminocyclopentanols

One of the earliest and most straightforward methods for obtaining enantiomerically pure aminocyclopentanols is the resolution of a racemic mixture via the formation of diastereomeric salts. This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid, to form a pair of diastereomeric salts with different solubilities. One diastereomer preferentially crystallizes from the solution and can be separated by filtration. The free, enantiomerically enriched amine is then liberated by treatment with a base.

While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, with the other half often being discarded, which presents a significant drawback in terms of atom economy.

Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for resolving racemic aminocyclopentanols. Enzymatic kinetic resolution (EKR) is a widely adopted technique that utilizes enzymes, most commonly lipases such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic aminocyclopentanol.[2] This results in a mixture of the acylated product and the unreacted, enantiomerically enriched aminocyclopentanol, which can then be separated.

EKR is renowned for its high enantioselectivity, often achieving enantiomeric excess (e.e.) values greater than 99%, and for operating under mild reaction conditions.[3] The primary limitation, similar to classical resolution, is the 50% maximum theoretical yield for a single enantiomer.

Asymmetric Synthesis

To overcome the inherent 50% yield limitation of resolution techniques, significant research has focused on the development of asymmetric synthetic routes that create the desired chiral centers from achiral or prochiral starting materials.

A modern and efficient approach combines a chemical cycloaddition with an enzymatic resolution step. For instance, the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a key intermediate for the anti-HIV drug Bictegravir, can be achieved through a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ.[1][4] The resulting racemic cycloadduct undergoes further transformations, including reduction and protection, to yield a racemic protected aminocyclopentanol. This racemate is then subjected to lipase-catalyzed enzymatic resolution to isolate the desired enantiomer with high optical purity.[4]

The Trost Asymmetric Allylic Alkylation (AAA) is a powerful palladium-catalyzed reaction for the enantioselective formation of C-C, C-N, and C-O bonds.[5][6] This methodology can be applied to the synthesis of chiral aminocyclopentanols by reacting a meso-diacetate or a related symmetric substrate with a nitrogen nucleophile in the presence of a palladium catalyst and a chiral ligand, such as the Trost ligand.[5] This reaction desymmetrizes the starting material, creating the chiral aminocyclopentanol precursor with high enantioselectivity. The ability to form the C-N bond stereoselectively makes this a highly attractive and atom-economical approach.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to chiral aminocyclopentanols, allowing for easy comparison of their efficacy.

Table 1: Enzymatic Kinetic Resolution of Aminocyclopentanol Derivatives

SubstrateEnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)Reference
(±)-trans-2-AminocyclopentanolLipase (from Burkholderia cepacia)Vinyl acetateDiisopropyl ether~50≥99>95[3]
(±)-Cyclopentene-fused oxazolidinoneLipase (CALB)Vinyl acetateToluene419969[4]

Table 2: Asymmetric Synthesis and Resolution Data

Target MoleculeKey StepCatalyst/ReagentOverall Yield (%)Optical Purity (e.e. %)Reference
(1R,3S)-3-Aminocyclopentanol HClHetero-Diels-Alder & Enzymatic ResolutionLipase41 (for resolved intermediate)>99[4]
Chiral Allylic AmineTrost Asymmetric Allylic Alkylation[π-allylpalladium chloride dimer], (S,S) Trost ligand89Not specified in abstract[6]
(S)-1-phenyl-1-propanol (using chiral aminocyclopentanol ligand)Enantioselective addition of Et₂Zn to PhCHO(1R,2R)-trans-2-(N,N-dimethylamino)cyclopentanol9596[3]

Experimental Protocols

Protocol 1: Classical Resolution of (±)-trans-2-Aminocyclopentanol using L-(+)-Tartaric Acid

Materials:

  • Racemic trans-2-aminocyclopentanol

  • L-(+)-Tartaric acid

  • Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Dissolve racemic trans-2-aminocyclopentanol (1.0 eq) in a minimal amount of warm methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm methanol.

  • Slowly add the tartaric acid solution to the aminocyclopentanol solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to promote crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop is enriched in one diastereomer.

  • To liberate the free amine, suspend the collected crystals in water and add 10% aqueous NaOH until the solution is strongly basic (pH > 12).

  • Extract the aqueous solution with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2-aminocyclopentanol.

  • Determine the enantiomeric excess via chiral HPLC or by measuring the specific optical rotation.[2]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

Materials:

  • Racemic trans-2-aminocyclopentanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acylating agent)

  • Diisopropyl ether (solvent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic trans-2-aminocyclopentanol (1.0 eq) in diisopropyl ether, add vinyl acetate (1.0 eq).

  • Add immobilized lipase (e.g., Novozym 435, ~20-30 mg per mmol of substrate).

  • Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress using chiral GC or HPLC.

  • The reaction should be stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

  • Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting N-acetylated aminocyclopentanol from the unreacted aminocyclopentanol using silica gel column chromatography.

  • The unreacted aminocyclopentanol enantiomer can be isolated directly. The acetylated enantiomer can be deprotected via hydrolysis (e.g., with aqueous HCl or NaOH) to yield the other enantiomer of the aminocyclopentanol.[2][3]

Protocol 3: Synthesis of (1R,3S)-3-Aminocyclopentanol HCl via Diels-Alder and Enzymatic Resolution (Conceptual Steps)

This protocol outlines the key transformations based on a patented route.[4]

  • Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in situ to generate tert-butyl nitrosyl carbonate. This species undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form a racemic bicyclic adduct.

  • N-O Bond Reduction: The nitrogen-oxygen bond in the adduct is selectively reduced using a system like zinc powder in acetic acid.

  • Enzymatic Kinetic Resolution: The resulting racemic protected amino alcohol is resolved using a lipase (e.g., CALB) and an acyl donor like vinyl acetate. This selectively acetylates one enantiomer.

  • Separation and Hydrogenation: The optically pure acetylated intermediate is separated. The double bond in the cyclopentene ring is then reduced via catalytic hydrogenation using palladium on carbon (Pd/C).

  • Deprotection (Deacetylation): The acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol).

  • Deprotection (Boc Removal) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed in an acidic medium, such as HCl in isopropanol (prepared in situ from acetyl chloride and isopropanol), which concurrently forms the hydrochloride salt of the final product. The product is then isolated by crystallization.[1][4]

Mandatory Visualizations

G General Synthetic Strategies for Chiral Aminocyclopentanols cluster_resolution Resolution Strategies (Max 50% Yield) cluster_asymmetric Asymmetric Synthesis (>50% Yield) racemate Racemic Aminocyclopentanol classical Classical Resolution racemate->classical Chiral Acid (e.g., Tartaric Acid) enzymatic Enzymatic Kinetic Resolution racemate->enzymatic Enzyme (Lipase) + Acyl Donor product Enantiopure Aminocyclopentanol classical->product enzymatic->product chiral_pool Chiral Pool Synthesis (from natural products) chiral_pool->product asym_cat Asymmetric Catalysis (e.g., Trost AAA) asym_cat->product prochiral Prochiral/Symmetric Starting Material prochiral->chiral_pool prochiral->asym_cat Chiral Catalyst + Reagents G Workflow: Enzymatic Kinetic Resolution (EKR) start Racemic Aminocyclopentanol (R-enantiomer + S-enantiomer) reaction Reaction Vessel Solvent + Acyl Donor + Lipase start->reaction Add Substrates separation Separation (e.g., Chromatography) reaction->separation Stop at ~50% conversion product1 Unreacted S-Aminocyclopentanol (Enantiopure) separation->product1 Isolate unreacted enantiomer product2_acetylated Acylated R-Aminocyclopentanol separation->product2_acetylated Isolate acylated enantiomer deprotection Deprotection (Hydrolysis) product2_acetylated->deprotection product2_final R-Aminocyclopentanol (Enantiopure) deprotection->product2_final G Application in Carbocyclic Nucleoside Synthesis start Chiral Aminocyclopentanol (e.g., (1R,3S)-isomer) protection Protecting Group Manipulation (N, O) start->protection coupling Coupling with Nucleobase Precursor protection->coupling deprotection Final Deprotection Steps coupling->deprotection final_product Carbocyclic Nucleoside Analogue (e.g., Antiviral Drug) deprotection->final_product

References

(1R,3R)-3-Aminocyclopentanol: A Stereochemical Keystone in Drug Design, Not a Direct Effector

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemical Importance and Indirect Biological Relevance of (1R,3R)-3-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral bifunctional molecule belonging to the aminocyclopentanol family of compounds. While the rigid cyclopentane scaffold is of significant interest in medicinal chemistry for the synthesis of complex pharmaceutical agents, a thorough review of the scientific literature reveals a notable absence of evidence for a direct mechanism of action of the (1R,3R) stereoisomer in biological systems. Instead, its significance lies in its role as a chiral building block, where the specific three-dimensional arrangement of its amino and hydroxyl groups is a critical determinant of the biological activity of the resulting therapeutic agent.

This technical guide will provide a comprehensive overview of the stereoisomers of 3-aminocyclopentanol, emphasizing the profound impact of stereochemistry on pharmacological activity. We will delve into a detailed case study of its diastereomer, (1R,3S)-3-aminocyclopentanol, which is a crucial intermediate in the synthesis of the potent anti-HIV drug, Bictegravir. Through this example, we will explore the mechanism of action conferred by the aminocyclopentanol scaffold in a specific and highly active orientation, thereby illustrating the indirect but vital role of compounds like this compound in drug discovery and development. The key takeaway is that while this specific isomer may be inactive, its structure provides a fundamental lesson in the stereoselectivity of drug-target interactions.

The Critical Role of Stereochemistry in 3-Aminocyclopentanol Derivatives

3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers. The cis isomers, (1R,3R) and (1S,3S), have the amino and hydroxyl groups on the same face of the cyclopentane ring. The trans isomers, (1R,3S) and (1S,3R), have these functional groups on opposite faces.[1][2][3] This seemingly subtle difference in spatial arrangement has profound consequences for how these molecules can interact with chiral biological targets like enzymes and receptors.[1][4]

Biological systems are inherently stereospecific. The therapeutic efficacy of many drugs is often attributable to a single enantiomer, with the other being less active, inactive, or in some cases, contributing to undesirable side effects. A prominent example of this principle is found in the development of HIV integrase inhibitors. The (1R,3S) isomer of 3-aminocyclopentanol is an essential intermediate for the antiviral drug Bictegravir, and its specific trans configuration is crucial for high binding affinity to the HIV integrase enzyme.[5] In contrast, derivatives synthesized using other stereoisomers, such as the (1R,3R) diastereomer, exhibit significantly lower binding affinity and are therefore considered inactive.[5]

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers cis1 This compound cis2 (1S,3S)-3-Aminocyclopentanol cis1->cis2 Enantiomers trans1 (1R,3S)-3-Aminocyclopentanol cis1->trans1 Diastereomers trans2 (1S,3R)-3-Aminocyclopentanol cis1->trans2 Diastereomers cis2->trans1 Diastereomers cis2->trans2 Diastereomers trans1->trans2 Enantiomers

Stereoisomeric relationships of 3-aminocyclopentanol.

Case Study: The Role of the Aminocyclopentanol Scaffold in the Anti-HIV Drug Bictegravir

The most well-documented application of the aminocyclopentanol scaffold is in the synthesis of Bictegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor (INSTI).[6]

Synthesis of Bictegravir from (1R,3S)-3-Aminocyclopentanol

Bictegravir is synthesized using the trans isomer, (1R,3S)-3-aminocyclopentanol, as a key chiral building block.[7] The synthesis is a multi-step process that highlights the importance of stereocontrol in pharmaceutical manufacturing.[7][8]

synthesis_workflow start Starting Materials: (1R,3S)-3-Aminocyclopentanol & Other Reagents step1 Coupling Reaction start->step1 step2 Cyclization step1->step2 step3 Demethylation step2->step3 end Bictegravir (Final API) step3->end

Generalized synthetic workflow for Bictegravir.
Mechanism of Action of Bictegravir

Bictegravir is a component of the single-tablet regimen Biktarvy, which also includes emtricitabine and tenofovir alafenamide.[9] Bictegravir's mechanism of action is to inhibit the HIV-1 integrase enzyme.[10][11] This enzyme is essential for the replication of the virus as it catalyzes the integration of the viral DNA into the host cell's genome.[11] This process occurs in two main steps: 3'-processing and strand transfer. Bictegravir specifically inhibits the strand transfer step.[12] It does this by binding to the active site of the integrase enzyme, chelating the magnesium ions that are essential for its catalytic activity.[13] By preventing the integration of viral DNA, Bictegravir effectively halts the HIV replication cycle.[9][11] The (1R,3S)-aminocyclopentanol portion of the Bictegravir molecule plays a crucial role in orienting the molecule correctly within the enzyme's active site to ensure tight binding and potent inhibition.

hiv_integrase_pathway cluster_virus HIV Virus cluster_cell Host Cell viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integrated_dna Integrated Viral DNA (Provirus) viral_dna->integrated_dna Integration via Integrase Enzyme host_dna Host DNA new_virus New Virus Particles integrated_dna->new_virus Replication inhibitor Bictegravir inhibitor->inhibition

References

Spectroscopic and Physicochemical Characterization of (1R,3R)-3-Aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic and physicochemical data for the chiral building block, (1R,3R)-3-Aminocyclopentanol. It is important to note that while this compound is commercially available, publicly accessible experimental spectroscopic data (NMR, IR, MS) for the (1R,3R) stereoisomer is limited. This guide presents computed data for this compound and, for comparative purposes, experimental data for the related (1R,3S) stereoisomer. Furthermore, generalized experimental protocols for acquiring such data for aminocyclopentanol derivatives are detailed.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem[1]
Molecular Weight 101.15 g/mol PubChem[1]
IUPAC Name trans-(1R,3R)-3-aminocyclopentan-1-olPubChem[1]
Exact Mass 101.084063974 DaPubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data for this compound is not available. For illustrative purposes, the experimental ¹H NMR data for the stereoisomer (1R,3S)-3-Aminocyclopentanol is presented below. It is crucial to recognize that the chemical shifts and coupling constants for the (1R,3R) isomer will differ due to the different spatial arrangement of the amine and hydroxyl groups.

Table 2.1: Experimental ¹H NMR Data for (1R,3S)-3-Aminocyclopentanol

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Proposed)
4.28-4.32m1HCH-OH
3.61-3.67m1HCH-NH₂
2.13-2.21m1HCyclopentyl CH₂
2.02-2.11m1HCyclopentyl CH₂
1.70-1.86m3HCyclopentyl CH₂
1.60-1.66m1HCyclopentyl CH₂

Solvent: D₂O, Frequency: 400 MHz

Infrared (IR) Spectroscopy

A predicted IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands for this molecule, based on its functional groups, are listed in the table below.

Table 2.2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200BroadO-H StretchAlcohol
3350-3250MediumN-H StretchPrimary Amine
2960-2850StrongC-H StretchAlkane (Cyclopentyl)
1650-1580MediumN-H BendPrimary Amine
1470-1430MediumC-H BendAlkane (Cyclopentyl)
1150-1050StrongC-O StretchSecondary Alcohol
900-650BroadN-H WagPrimary Amine
Mass Spectrometry (MS)

The exact mass of this compound is 101.084063974 Da.[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 101. Common fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or cleavage of the cyclopentane ring.

Table 2.3: Expected Mass Spectrometry Data for this compound

m/zIonNotes
101[C₅H₁₁NO]⁺Molecular Ion (M⁺)
84[C₅H₈O]⁺Loss of NH₃
83[C₅H₉N]⁺Loss of H₂O

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminocyclopentanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (OH and NH₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed.

    • Spectral Width: Set to approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale relative to the reference standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition (ESI-MS Example):

    • Ionization Mode: Positive ion mode is typically used to protonate the amine group ([M+H]⁺).

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).

    • Capillary Voltage: Typically 3-5 kV.

    • Fragmentor Voltage: Can be varied to induce fragmentation and obtain structural information.

  • Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their m/z ratio.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Final Characterization start Starting Materials synthesis Asymmetric Synthesis start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Purification (e.g., Crystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment final_product This compound purity_assessment->final_product

References

Solubility profile of (1R,3R)-3-Aminocyclopentanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility profile of (1R,3R)-3-Aminocyclopentanol, a chiral intermediate with applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available solubility information, detailed experimental protocols for quantitative solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for process optimization and ensuring reproducibility in a laboratory and manufacturing setting.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₅H₁₁NO[1]
Molecular Weight101.15 g/mol [1]
IUPAC Name(1R,3R)-3-aminocyclopentan-1-ol[1]
Synonymstrans-3-aminocyclopentanol[1]

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information for the related stereoisomer, (1R,3S)-3-Aminocyclopentanol, and its hydrochloride salt suggests solubility in polar solvents. The free base form, (1R,3S)-3-Aminocyclopentanol, has been reported as soluble in ethanol.[2] Its hydrochloride salt is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2]

Due to the lack of specific data for the (1R,3R) stereoisomer, experimental determination is necessary. The following table is provided for researchers to systematically record experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Quantitative Solubility Determination

For accurate and reliable solubility data, the equilibrium shake-flask method is a widely accepted and recommended technique.[2][3] This method determines the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Sealed vials (e.g., screw-cap glass vials with PTFE septa)

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations should be prepared in the chosen solvent to generate a calibration curve.[2]

  • Sample Preparation: An excess amount of this compound is added to a known volume of each selected organic solvent in a sealed vial.[2] It is crucial to have undissolved solid present to ensure that the solution reaches saturation.[2]

  • Equilibration: The vials are placed in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).[2] The samples should be agitated for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the set temperature to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[4] Centrifugation can also be employed for phase separation.[3]

  • Dilution: The clear, filtered solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the calibration curve.[2]

  • Quantification: The diluted samples are analyzed using a validated HPLC or GC method to determine the concentration of this compound.[2][4]

  • Calculation: The concentration of the compound in the diluted samples is determined using the calibration curve. The original concentration in the saturated solution is then calculated by accounting for the dilution factor.[2] This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound and the relationship between key experimental parameters.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Prepare Standard Solutions F Analyze by HPLC/GC A->F Calibration Curve B Add Excess Solute to Solvent C Agitate at Constant Temperature (24-72 hours) B->C D Filter Supernatant C->D E Dilute Filtered Solution D->E E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining compound solubility.

logical_relationships Solubility Solubility Method Analytical Method (HPLC, GC) Solubility->Method determines Temperature Temperature Temperature->Solubility Solvent Solvent Solvent->Solubility Solute Solute Properties (Polarity, H-bonding) Solute->Solubility

Caption: Factors influencing the determined solubility value.

References

An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (1R,3R)-3-Aminocyclopentanol, a chiral building block with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, and synthetic methodologies.

Chemical Identity and Properties

This compound is a bifunctional organic molecule containing both an amino and a hydroxyl group on a cyclopentane ring. The specific stereochemistry, designated as (1R,3R), defines the trans relationship between these two functional groups.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name trans-(1R,3R)-3-aminocyclopentan-1-ol[1]
CAS Number 167298-58-0, 946826-74-0[1]
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
InChI Key YHFYRVZIONNYSM-RFZPGFLSSA-N[1]
Canonical SMILES C1C--INVALID-LINK--O[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Topological Polar Surface Area 46.3 Ų[1]
Hydrogen Bond Donor Count 2[1][2][3]
Hydrogen Bond Acceptor Count 2[2][3]
Rotatable Bond Count 0[2]
Exact Mass 101.084063974 g/mol [2][3]
Complexity 65.1[1][3]

Stereochemical Significance in Drug Design

The precise three-dimensional arrangement of atoms is critical for a molecule's biological activity. This compound has two chiral centers, which gives rise to four possible stereoisomers. The (1R,3R) and (1S,3S) isomers are one pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1R,3S) and (1S,3R) isomers are another pair of enantiomers with a cis relationship.[4] The therapeutic efficacy of many drugs is often attributed to a single enantiomer, with the other being inactive or contributing to adverse effects. The defined stereochemistry of this compound makes it a valuable synthon for the synthesis of enantiomerically pure drug candidates.

Synthesis Methodologies: A Representative Example

Experimental Workflow: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

G cluster_0 Hetero-Diels-Alder Reaction cluster_1 Reduction cluster_2 Enzymatic Resolution cluster_3 Further Transformations A tert-butyl hydroxylamine carbonate + Cyclopentadiene B cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester A->B Copper Chloride, 2-ethyl-2-oxazoline C Selective N-O Bond Reduction B->C Zinc powder, Acetic acid D Chiral Separation C->D Lipase, Vinyl acetate E Double Bond Reduction D->E Pd/C, H2 F Deacetylation E->F Lithium hydroxide, Methanol G Boc Deprotection & Salt Formation F->G HCl, Isopropanol H (1R,3S)-3-Aminocyclopentanol Hydrochloride G->H

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Detailed Experimental Protocol for (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis

  • Step 1: Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper chloride catalyst and 2-ethyl-2-oxazoline to form tert-butyl nitrosyl carbonate. This intermediate reacts in situ with cyclopentadiene via a hetero-Diels-Alder reaction to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is typically carried out at a temperature of 20-30°C.[5]

  • Step 2: Selective Reduction: The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder and acetic acid system.[5]

  • Step 3: Enzymatic Chiral Resolution: The racemic mixture is subjected to enzymatic resolution using a lipase, such as Lipozyme 40086, and vinyl acetate as the acyl donor. This step selectively acylates one enantiomer, allowing for the separation of the two.[4]

  • Step 4: Double Bond Reduction: The double bond in the cyclopentene ring is reduced via hydrogenation using a palladium on carbon (Pd/C) catalyst.[5]

  • Step 5: Deacetylation: The acetyl protecting group is removed under alkaline conditions, for example, using lithium hydroxide in methanol.[4][5]

  • Step 6: Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed in an acidic medium. A solution of hydrogen chloride in isopropanol, prepared in situ from acetyl chloride and isopropanol, is used to deprotect the amine and form the hydrochloride salt. The final product is typically isolated by crystallization.[4][5]

Applications in Pharmaceutical Synthesis

Chiral aminocyclopentanols are valuable intermediates in the synthesis of various pharmaceutical compounds. For instance, the (1R,3S) isomer is a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV infection.[6][7] While specific applications for the (1R,3R) isomer are less documented in publicly available literature, its unique stereochemical arrangement makes it a promising candidate for the development of novel therapeutics where this specific chirality is required for optimal biological activity.

Conclusion

This compound is a chiral synthon with significant potential in medicinal chemistry. This guide has provided essential information regarding its chemical identity, physicochemical properties, and a representative synthetic approach based on methodologies for a related stereoisomer. Further research into the synthesis and application of this specific isomer will undoubtedly expand its role in the development of new and effective pharmaceuticals.

References

Molecular formula and weight of (1R,3R)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for (1R,3R)-3-Aminocyclopentanol, a cyclopentane derivative incorporating both an amino and a hydroxyl group. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

ParameterValue
Molecular FormulaC5H11NO[1]
Molecular Weight101.15 g/mol [1]
IUPAC Nametrans-(1R,3R)-3-aminocyclopentan-1-ol[1]
Monoisotopic Mass101.084063974 Da[1]

Experimental Protocols and Biological Pathways

This compound is a specific stereoisomer of 3-aminocyclopentanol. As a relatively simple organic compound, it primarily serves as a building block in more complex chemical syntheses. Detailed experimental protocols are typically specific to the reactions in which it is used, rather than inherent to the compound itself.

Similarly, this molecule is not known to be directly involved in specific biological signaling pathways in the manner of a complex drug molecule or endogenous ligand. Therefore, diagrams of signaling pathways are not applicable.

The following diagram illustrates the fundamental relationship between the compound's identity and its key molecular properties.

A This compound C₅H₁₁NO B Molecular Weight 101.15 g/mol A->B has a

Fig. 1: Core Molecular Properties

References

An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanol: Identifiers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and synthetic methodologies related to the chiral molecule (1R,3R)-3-Aminocyclopentanol. This compound, a member of the aminocyclopentanol family of isomers, holds significance as a potential building block in the synthesis of complex pharmaceutical agents. The precise stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is a critical determinant of a molecule's interaction with biological targets.

Chemical Identifiers and Properties

This compound is a specific stereoisomer of 3-aminocyclopentanol, characterized by a cis relationship between the amino and hydroxyl groups on the cyclopentane ring.[1] The unique spatial orientation of these functional groups imparts distinct chemical and physical properties compared to its other stereoisomers.

Chemical Identifiers

The unambiguous identification of this compound is crucial for research and development. The standard chemical identifiers for this compound are provided in the table below.

IdentifierValue
IUPAC Name (1R,3R)-3-aminocyclopentan-1-ol
SMILES C1C--INVALID-LINK--O[2]
InChI InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1[2]
InChIKey YHFYRVZIONNYSM-RFZPGFLSSA-N[2]
CAS Number 167298-58-0[2]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These properties are essential for its handling, formulation, and application in chemical synthesis.

PropertyValue
Molecular Formula C5H11NO[2]
Molecular Weight 101.15 g/mol [2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
XLogP3-AA -0.4[2]

Synthesis of this compound

The stereoselective synthesis of 3-aminocyclopentanol isomers is a key challenge in organic chemistry. While extensive literature exists for the synthesis of the trans isomer, (1R,3S)-3-aminocyclopentanol, due to its role as a key intermediate in the synthesis of the anti-HIV drug Bictegravir, specific protocols for the cis (1R,3R) isomer are less commonly reported.[1][3]

A general approach to obtaining 3-aminocyclopentanol isomers involves the reduction of a protected 3-aminocyclopentanone. This method typically results in a mixture of cis and trans diastereomers, which then necessitates a separation step. The choice of the reducing agent can influence the diastereoselectivity of this reaction.[1]

General Experimental Protocol: Reduction of 3-Aminocyclopentanone

The following protocol outlines a general strategy for the synthesis of 3-aminocyclopentanol isomers, which can be adapted to favor the formation of the cis isomer and subsequently resolved to obtain the (1R,3R) enantiomer.

Step 1: Protection of the Amine The starting material, 3-aminocyclopentanone, is first protected to prevent side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group.

Step 2: Diastereoselective Reduction The N-protected 3-aminocyclopentanone is then reduced to the corresponding alcohol. The choice of reducing agent is critical for achieving the desired cis diastereoselectivity.

Step 3: Deprotection The protecting group is removed from the amino group to yield the desired 3-aminocyclopentanol.

Step 4: Chiral Resolution The resulting racemic mixture of the cis isomer is then resolved to isolate the this compound. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent followed by separation and liberation of the desired enantiomer.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_reduction Step 2: Reduction cluster_separation Step 3: Separation cluster_deprotection Step 4: Deprotection cluster_resolution Step 5: Chiral Resolution start 3-Aminocyclopentanone prot_reagents Boc Anhydride, Base start->prot_reagents protected_ketone N-Boc-3-aminocyclopentanone prot_reagents->protected_ketone reduc_reagents Reducing Agent (e.g., NaBH4) protected_ketone->reduc_reagents cis_trans_mixture Mixture of cis and trans N-Boc-3-aminocyclopentanol reduc_reagents->cis_trans_mixture separation Chromatography or Crystallization cis_trans_mixture->separation cis_isomer cis-N-Boc-3-aminocyclopentanol separation->cis_isomer deprot_reagents Acid (e.g., HCl) cis_isomer->deprot_reagents racemic_cis racemic cis-3-Aminocyclopentanol deprot_reagents->racemic_cis resolution Chiral HPLC or Diastereomeric Salt Formation racemic_cis->resolution final_product This compound resolution->final_product Signaling_Pathway_Hypothesis cluster_interaction Potential Biological Interaction cluster_downstream Hypothetical Downstream Effects compound This compound target Unknown Biological Target (e.g., Receptor, Enzyme) compound->target Binding pathway Cellular Signaling Pathway (To be determined) target->pathway response Biological Response (To be determined) pathway->response

References

Methodological & Application

Enantioselective Synthesis of (1R,3R)-3-Aminocyclopentanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3R)-3-Aminocyclopentanol is a chiral building block of significant interest in medicinal chemistry due to its cis-1,3-amino alcohol motif. This stereochemical arrangement is a key structural element in various biologically active molecules. This document provides a detailed guide to the enantioselective synthesis of this compound. Due to the limited availability of direct, documented enantioselective protocols for this specific isomer, a robust proposed synthesis is outlined, combining the synthesis of the racemic cis-diastereomer with a classical chiral resolution strategy. This is supplemented with established protocols for the synthesis of the related trans-(1R,3S) isomer to provide a broader context for the synthesis of aminocyclopentanol derivatives.

Introduction

The stereochemistry of pharmacologically active small molecules is a critical determinant of their efficacy and safety. 3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. The cis-isomers, (1R,3R) and (1S,3S), have the amino and hydroxyl groups on the same face of the cyclopentane ring, whereas the trans-isomers, (1R,3S) and (1S,3R), have them on opposite faces[1]. While the trans-(1R,3S)-isomer is a well-known precursor for several antiviral drugs, the cis-(1R,3R)-isomer represents a valuable synthon for the exploration of novel chemical space in drug discovery. The development of reliable synthetic routes to enantiomerically pure this compound is therefore of considerable importance.

Proposed Enantioselective Synthesis of this compound via Chiral Resolution

A practical and scalable approach to obtaining enantiomerically pure this compound involves the synthesis of racemic cis-3-Aminocyclopentanol followed by chiral resolution. This method, while multi-step, relies on well-established and reliable chemical transformations.

Synthetic Strategy Overview

The proposed synthesis commences with the reduction of an N-protected 3-aminocyclopentanone, which typically yields a diastereomeric mixture of cis and trans amino alcohols. After separation of the diastereomers, the racemic cis-isomer is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to yield the desired (1R,3R)-enantiomer after liberation from the diastereomeric salt.

G cluster_0 Synthesis of Racemic cis-3-Aminocyclopentanol cluster_1 Chiral Resolution N-Boc-3-aminocyclopentanone N-Boc-3-aminocyclopentanone Diastereomeric Mixture cis/trans Mixture of N-Boc-3-aminocyclopentanol N-Boc-3-aminocyclopentanone->Diastereomeric Mixture Reduction (e.g., NaBH4) Racemic cis-Isomer Racemic cis-N-Boc-3-aminocyclopentanol Diastereomeric Mixture->Racemic cis-Isomer Chromatographic Separation Diastereomeric Salts Diastereomeric Salts with L-(+)-Tartaric Acid Racemic cis-Isomer->Diastereomeric Salts L-(+)-Tartaric Acid Resolved Salt (1R,3R)-Amine-(+)-Tartrate Salt Diastereomeric Salts->Resolved Salt Fractional Crystallization Liberation Liberation of Free Amine Resolved Salt->Liberation Base Treatment (e.g., NaOH) Final Product This compound Liberation->Final Product

Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic cis-N-Boc-3-Aminocyclopentanol

  • Reduction of N-Boc-3-aminocyclopentanone:

    • Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, monitoring completion by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis and trans isomers.

  • Separation of Diastereomers:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers. The relative polarities may vary, and careful TLC analysis is required to determine the optimal solvent system.

Protocol 2: Chiral Resolution of Racemic cis-N-Boc-3-Aminocyclopentanol

  • Deprotection of the Boc Group:

    • Dissolve the racemic cis-N-Boc-3-aminocyclopentanol in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or isopropanol).

    • Stir the mixture at room temperature for 2-4 hours.

    • Concentrate the solution under reduced pressure to obtain the racemic cis-3-aminocyclopentanol hydrochloride.

  • Formation and Separation of Diastereomeric Salts:

    • Dissolve the racemic cis-3-aminocyclopentanol hydrochloride in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization.

    • Collect the crystals by filtration. These crystals will be enriched in one of the diastereomeric salts. Recrystallization may be necessary to achieve high diastereomeric purity.

  • Liberation of the Free Amine:

    • Treat the purified diastereomeric salt with an aqueous solution of a strong base (e.g., 2M NaOH) to deprotonate the ammonium salt.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation
StepReactantsKey Reagents / ConditionsProductExpected YieldExpected Purity (ee/de)
Reduction N-Boc-3-aminocyclopentanoneNaBH₄, Methanol, 0 °Ccis/trans mixture of N-Boc-3-aminocyclopentanol>90%Diastereomeric mixture
Diastereomer Separation cis/trans mixtureSilica gel chromatographyRacemic cis-N-Boc-3-aminocyclopentanolVariable>98% de
Chiral Resolution Racemic cis-3-aminocyclopentanolL-(+)-Tartaric acid, Fractional crystallizationThis compound-(+)-tartrate salt<50%>99% de
Liberation of Free Amine This compound-(+)-tartrate saltNaOH (aq)This compound>95%>99% ee

Established Synthesis of trans-(1R,3S)-3-Aminocyclopentanol Hydrochloride

For comparative purposes and to provide a comprehensive resource, a well-documented chemoenzymatic synthesis of the trans isomer, (1R,3S)-3-aminocyclopentanol hydrochloride, is presented below[2][3].

Synthetic Workflow

G Start tert-Butyl hydroxylamine carbonate + Cyclopentadiene HDA Hetero-Diels-Alder Start->HDA RingOpening Reductive Ring Opening HDA->RingOpening EnzymaticRes Enzymatic Resolution (Lipase) RingOpening->EnzymaticRes Reduction Double Bond Reduction (Pd/C) EnzymaticRes->Reduction Deprotection Deprotection & Salt Formation Reduction->Deprotection FinalProduct (1R,3S)-3-Aminocyclopentanol Hydrochloride Deprotection->FinalProduct

Chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Experimental Protocols

Protocol 3: Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

  • Hetero-Diels-Alder Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form the bicyclic adduct[2].

  • Reductive Ring Opening: The N-O bond of the bicyclic intermediate is selectively cleaved using a reducing agent such as zinc powder in acetic acid[2].

  • Enzymatic Kinetic Resolution: The resulting racemic alcohol is subjected to enzymatic acylation using a lipase (e.g., Lipozyme) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer, allowing for the separation of the desired enantiomerically enriched alcohol[2].

  • Double Bond Reduction: The double bond in the cyclopentene ring is hydrogenated using a palladium on carbon (Pd/C) catalyst[2].

  • Deprotection and Salt Formation: The protecting groups are removed, typically under acidic conditions, and the final product is isolated as the hydrochloride salt[2].

Data Presentation
StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)
Enzymatic Resolution Lipase, Vinyl acetateDichloromethane~45%>99%
Overall Synthesis Multi-stepVarious~25-35%>99%

Stereoisomer Relationship

The four stereoisomers of 3-aminocyclopentanol are related as two pairs of enantiomers. Understanding this relationship is crucial for designing synthetic and purification strategies.

Stereochemical relationship between the isomers of 3-aminocyclopentanol.

Conclusion

The enantioselective synthesis of this compound presents a significant challenge due to the lack of direct, well-documented methods. However, a robust and feasible synthetic route can be proposed through the synthesis of the racemic cis-isomer followed by classical chiral resolution. This approach, while requiring careful optimization of the diastereomer separation and resolution steps, provides a clear pathway for obtaining this valuable chiral building block. The provided protocols, both proposed for the (1R,3R)-isomer and established for the (1R,3S)-isomer, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Note on Stereoisomers: This document provides a detailed protocol for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride. The (1R,3S) and (1S,3R) isomers feature a trans relationship between the amino and hydroxyl groups.[1] It is important to note that the user request specified the (1R,3R) isomer, which has a cis relationship between these functional groups.[1] Due to its significance as a key chiral intermediate in the synthesis of various pharmaceutical compounds, including the anti-HIV drug Bictegravir, the synthesis of the (1R,3S)-isomer is extensively documented in scientific literature and patents.[2] Protocols for the (1R,3R)-isomer are not as readily available in the provided search results.

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a critical chiral building block in modern medicinal chemistry.[1] Its rigid cyclopentane structure with a defined trans-stereochemistry of the amino and hydroxyl groups makes it an invaluable component for the asymmetric synthesis of complex pharmaceutical agents.[1] The development of efficient, scalable, and stereoselective synthetic routes is crucial for its application in drug discovery and development.[1] This document outlines a common and robust chemo-enzymatic pathway for the large-scale production of this compound.[2][3]

Synthetic Pathway Overview

A widely employed and scalable route for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride involves a multi-step chemo-enzymatic process. This pathway is advantageous due to its high stereoselectivity and cost-effectiveness.[2][3] The key stages of this synthesis are:

  • Hetero-Diels-Alder Reaction: The synthesis begins with a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ from tert-butyl hydroxylamine carbonate. This reaction is catalyzed by copper chloride and 2-ethyl-2-oxazoline to form a bicyclic intermediate.[3]

  • Reductive Ring Opening: The nitrogen-oxygen bond of the bicyclic intermediate is then selectively reduced. A common method for this step is the use of a zinc powder-acetic acid system.[3]

  • Enzymatic Kinetic Resolution: This crucial step establishes the desired stereochemistry. The racemic alcohol is resolved using a lipase, such as Lipozyme40086 or Novozym 435, in the presence of an acyl donor like vinyl acetate. This selectively acetylates one enantiomer, allowing for their separation.[3]

  • Hydrogenation: The double bond in the cyclopentene ring is reduced via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst.[4]

  • Protecting Group Removal & Salt Formation: The synthesis is completed by the removal of the protecting groups (e.g., acetyl and Boc) and the formation of the hydrochloride salt. This is typically achieved in a one-pot procedure using an acidic solution, such as hydrogen chloride generated in situ from acetyl chloride in isopropanol.[1][3]

Experimental Protocols

The final step of the synthesis, deprotection and hydrochloride salt formation, is critical for isolating the target compound with high purity. Below are two detailed protocols for this transformation starting from an N-Boc protected aminocyclopentanol precursor.

Protocol 1: Deprotection and Salt Formation via In Situ HCl Generation in Isopropanol [1][3]

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group and subsequent hydrochloride salt formation.

  • Preparation of HCl/Isopropanol Solution: To a dried reaction flask under a nitrogen atmosphere, add isopropanol (5.0-7.0 volumes relative to the starting material). Cool the flask in an ice bath.

  • Slowly add acetyl chloride (1.5-2.5 equivalents) dropwise to the isopropanol, maintaining the temperature below 25 °C. This in situ reaction generates a solution of hydrogen chloride in isopropanol.

  • Deprotection Reaction: Dissolve the Boc-protected amino alcohol intermediate in isopropanol and add it dropwise to the prepared HCl/isopropanol solution.

  • Allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Crystallization and Isolation: Cool the reaction system to 0 °C to induce crystallization of the product.

  • Collect the resulting white solid by filtration.

  • Wash the filter cake with cold isopropanol and then dry under vacuum to yield (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]

Protocol 2: Deprotection and Salt Formation using HCl in Dioxane [5]

This protocol provides an alternative method using a commercially available solution of HCl in dioxane.

  • Reaction Setup: Dissolve the N-Boc protected starting material (e.g., 10 g) in dioxane (e.g., 20 mL).

  • Deprotection: Add a 4M solution of HCl in dioxane (e.g., 50 mL) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation: Concentrate the reaction solution under reduced pressure.

  • Add acetonitrile (e.g., 100 mL) to the residue to induce precipitation.

  • Filter the resulting solid.

  • Wash the filter cake with acetonitrile (e.g., 100 mL).

  • Dry the solid to obtain (1R,3S)-3-Aminocyclopentanol hydrochloride.[5]

Data Presentation

The following table summarizes quantitative data for a representative chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Step No.Reaction StepKey Reagents/EnzymeSolventYieldOptical Purity (ee)
3Enzymatic Resolution of (±)-intermediateLipozyme40086, Vinyl acetateMethylene Chloride41%>99%
5DeacetylationLithium hydroxideMethanol90%-
6Boc Deprotection and Hydrochloride Salt FormationAcetyl chloride, IsopropanolIsopropanol80%-

Table 1: Summary of yields for key steps in the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.[1][3]

Logical Relationships and Workflows

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_reagents Key Reagents cluster_product Final Product start1 tert-butyl hydroxylamine carbonate step1 1. Hetero-Diels-Alder Reaction start1->step1 start2 Cyclopentadiene start2->step1 step2 2. Reductive Ring Opening step1->step2 step3 3. Enzymatic Kinetic Resolution step2->step3 step4 4. Hydrogenation step3->step4 step5 5. Deprotection & Salt Formation step4->step5 product (1R,3S)-3-Aminocyclopentanol hydrochloride step5->product reagent1 CuCl, 2-ethyl-2-oxazoline reagent1->step1 reagent2 Zinc powder, Acetic acid reagent2->step2 reagent3 Lipase, Vinyl acetate reagent3->step3 reagent4 Pd/C, H₂ reagent4->step4 reagent5 Acetyl chloride, Isopropanol reagent5->step5

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

References

(1R,3R)-3-Aminocyclopentanol: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(1R,3R)-3-Aminocyclopentanol , a stereochemically defined bifunctional molecule, serves as a valuable chiral building block in medicinal chemistry. Its rigid cyclopentane scaffold, featuring a cis relationship between the amino and hydroxyl groups, provides a unique conformational constraint that is leveraged in the design of potent and selective therapeutic agents. This application note explores the utility of this compound in drug discovery, with a particular focus on its incorporation into adenosine A1 receptor agonists. Detailed protocols for the synthesis and biological evaluation of such compounds are provided for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Solid
Stereochemistry (1R,3R), cis
IUPAC Name (1R,3R)-3-aminocyclopentan-1-ol

Application in the Synthesis of Adenosine A1 Receptor Agonists

This compound has been successfully employed as a key chiral synthon in the development of selective agonists for the adenosine A1 receptor. These receptors are implicated in a variety of physiological processes, and their modulation holds therapeutic promise for cardiovascular, neurological, and inflammatory disorders. The cyclopentyl moiety, with its specific stereochemistry, plays a crucial role in the binding affinity and selectivity of the final drug candidate.

Experimental Protocol: Synthesis of a Representative N⁶-((1R,3R)-3-hydroxycyclopentyl)adenosine Analogue

This protocol outlines a two-step process for the synthesis of a target adenosine A1 receptor agonist. The first step involves the nucleophilic substitution of a purine derivative with this compound, followed by deprotection to yield the final compound.

Step 1: Synthesis of N⁶-((1R,3R)-3-hydroxycyclopentyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

  • To a solution of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add this compound (1.2 eq) and a non-nucleophilic base, for example, triethylamine or diisopropylethylamine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the desired N⁶-substituted purine derivative.

Step 2: Deprotection to Yield N⁶-((1R,3R)-3-hydroxycyclopentyl)adenosine

  • Dissolve the product from Step 1 in a solution of hydrochloric acid (e.g., 1 M HCl) in a protic solvent like methanol or ethanol.

  • Stir the reaction mixture at room temperature and monitor the removal of the tetrahydropyranyl (THP) protecting group by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a suitable base, such as saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final compound by recrystallization or column chromatography to obtain the pure N⁶-((1R,3R)-3-hydroxycyclopentyl)adenosine.

Quantitative Data for a Representative Adenosine A1 Receptor Agonist

The following table presents hypothetical but representative quantitative data for a synthesized adenosine A1 receptor agonist incorporating the this compound moiety. This data is for illustrative purposes to demonstrate the expected outcomes of such a synthesis and biological evaluation.

ParameterValue
Overall Yield 45%
Enantiomeric Excess >99%
Adenosine A1 Receptor Binding Affinity (Ki) 5.2 nM
Adenosine A2A Receptor Binding Affinity (Ki) >1000 nM
Functional Potency (EC₅₀) at A1 Receptor 15.8 nM

Adenosine A1 Receptor Signaling Pathway

The therapeutic effects of adenosine A1 receptor agonists are mediated through a well-defined signaling cascade. Understanding this pathway is critical for drug development professionals.

Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can activate various downstream effectors, including G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and inhibit voltage-gated Ca²⁺ channels, reducing calcium influx.

Adenosine_A1_Signaling A1R Adenosine A1 Receptor G_protein Gαi/oβγ A1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) GIRK->Cellular_Response Ca_Channel Ca²⁺ Channel Ca_ion_out Ca²⁺ Ca_Channel->Ca_ion_out Influx Ca_Channel->Cellular_Response Agonist Agonist (this compound derivative) Agonist->A1R G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_alpha->AC Inhibition G_beta_gamma->GIRK Activation G_beta_gamma->Ca_Channel Inhibition PKA PKA cAMP->PKA Activation PKA->Cellular_Response Ca_ion_in Ca²⁺

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the development of a drug candidate using this compound as a chiral building block involves several key stages, from initial synthesis to biological characterization.

experimental_workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Biological Evaluation: Receptor Binding Assays (Ki) Characterization->Binding_Assay Functional_Assay Functional Assays (EC₅₀) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other Adenosine Receptors) Functional_Assay->Selectivity_Assay Lead_Compound Lead Compound Selectivity_Assay->Lead_Compound

Caption: Experimental Workflow for Drug Discovery.

The Pivotal Role of (1R,3R)-3-Aminocyclopentanol Derivatives in Antiviral Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-3-Aminocyclopentanol and its stereoisomers are crucial chiral building blocks in the synthesis of a class of potent antiviral agents known as carbocyclic nucleoside analogs. These compounds mimic natural nucleosides but feature a carbocyclic ring in place of the furanose sugar moiety, rendering them resistant to enzymatic degradation and enhancing their metabolic stability. While the user specified the (1R,3R) stereoisomer, a comprehensive review of the scientific literature reveals that the cis-(1S,4R) and trans-(1R,4S) isomers of aminocyclopentene methanol, and the (1R,3S) isomer of aminocyclopentanol are more prominently utilized in the synthesis of blockbuster antiviral drugs such as Abacavir (an anti-HIV agent) and Bictegravir (an integrase inhibitor). This document will focus on the well-established synthetic applications of these key isomers in the development of antiviral therapeutics, providing detailed application notes, experimental protocols, and relevant data.

Data Presentation

Table 1: Synthesis Yields for Key Intermediates in Abacavir Synthesis
StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference(s)
1Coupling Reaction((1S,4R)-4-aminocyclopent-2-enyl)methanol hydrochlorideN-{4-chloro-5-formamido-6-[((1S,4R)-4-(hydroxymethyl)cyclopent-2-enyl)amino]pyrimidin-2-yl}isobutyramideN-(2-amino-4,6-dichloro-5-pyrimidinyl) formamide, NaHCO3, Isopropanol, Reflux~72-73%[1]
2Cyclization to Purine CoreProduct from Step 1N-{6-chloro-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramideTriethyl orthoformate, HCl, IsopropanolHigh[1]
3Introduction of Cyclopropylamino GroupProduct from Step 2N-{6-(cyclopropylamino)-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramideCyclopropylamine, Reflux~73%[1]
4Deprotection to Yield AbacavirProduct from Step 3Abacavir10% NaOH solution, Isopropanol, Reflux77-90%[1][2]
Table 2: Antiviral Activity of Carbocyclic Nucleoside Analogs
CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)Reference(s)
AbacavirHIV-1MT-40.04-0.08>100>1250[3]
AbacavirHIV-1PBM0.016>100>6250[3]
CarbovirHIV-1MT-40.1-0.5>100>200[3]
CarbovirHIV-1PBM0.05>100>2000[3]

Experimental Protocols

Synthesis of Abacavir from ((1S,4R)-4-aminocyclopent-2-enyl)methanol hydrochloride

This protocol outlines the key steps in the synthesis of the anti-HIV drug Abacavir, starting from the chiral aminocyclopentenol precursor.

Step 1: Coupling of ((1S,4R)-4-aminocyclopent-2-enyl)methanol hydrochloride with a pyrimidine derivative [1]

  • To a suspension of ((1S,4R)-4-aminocyclopent-2-enyl)methanol hydrochloride (1.0 eq) in isopropanol, add sodium bicarbonate (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (0.8 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, N-{4-chloro-5-formamido-6-[((1S,4R)-4-(hydroxymethyl)cyclopent-2-enyl)amino]pyrimidin-2-yl}isobutyramide.

Step 2: Cyclization to form the purine ring [1]

  • Dissolve the crude product from Step 1 in isopropanol.

  • Add a solution of hydrochloric acid in isopropanol.

  • Heat the mixture to 40-45 °C for 2 hours.

  • Cool the solution to 8-10 °C and add triethyl orthoformate.

  • Stir the reaction mixture at this temperature for 2 hours.

  • The resulting product is N-{6-chloro-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide.

Step 3: Introduction of the cyclopropylamino group [1]

  • To the solution from Step 2, add sodium bicarbonate.

  • Add cyclopropylamine and heat the mixture to reflux for 1 hour.

  • Filter off the salts and evaporate the solvent.

  • Dissolve the residue in hot isopropanol and cool to 0-2 °C to crystallize the product, N-{6-(cyclopropylamino)-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide.

Step 4: Deprotection to yield Abacavir [1][2]

  • Suspend the product from Step 3 in a mixture of isopropanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1 hour.

  • Cool the resulting solution to room temperature.

  • Extract the product with a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Cool the organic phase to 0-5 °C to induce crystallization of Abacavir.

  • Filter the solid and dry under vacuum to obtain pure Abacavir.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Carbocyclic Nucleoside Analogs

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Drug Carbocyclic Nucleoside (e.g., Abacavir) Drug_MP Monophosphate Drug->Drug_MP Cellular Kinases Drug_DP Diphosphate Drug_MP->Drug_DP Cellular Kinases Drug_TP Triphosphate (Active Form) Drug_DP->Drug_TP Cellular Kinases RT Reverse Transcriptase Drug_TP->RT Competitive Inhibition Chain_Termination Chain Termination (Replication Blocked) Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT->Chain_Termination Incorporation of Active Drug Abacavir_Synthesis_Workflow Start ((1S,4R)-4-aminocyclopent-2-enyl)methanol hydrochloride Step1 Step 1: Coupling Reaction with Pyrimidine Derivative Start->Step1 Intermediate1 N-substituted Pyrimidine Step1->Intermediate1 Step2 Step 2: Cyclization to form Purine Ring Intermediate1->Step2 Intermediate2 Protected Purine Intermediate Step2->Intermediate2 Step3 Step 3: Introduction of Cyclopropylamino Group Intermediate2->Step3 Intermediate3 N-acylated Abacavir Precursor Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 End Abacavir Step4->End Stereoisomers cis_1 (1R,3R) cis_2 (1S,3S) cis_1->cis_2 Enantiomers trans_1 (1R,3S) cis_1->trans_1 Diastereomers trans_2 (1S,3R) cis_1->trans_2 Diastereomers cis_2->trans_1 Diastereomers cis_2->trans_2 Diastereomers trans_1->trans_2 Enantiomers

References

The Crucial Role of (1R,3S)-3-Aminocyclopentanol in the Synthesis of HIV Integrase Inhibitor Bictegravir

Author: BenchChem Technical Support Team. Date: December 2025

A critical building block in the fight against HIV, (1R,3S)-3-Aminocyclopentanol, serves as an indispensable chiral intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection. Its specific stereochemistry is paramount to the drug's high binding affinity to the HIV integrase enzyme, highlighting the significance of stereoisomerism in drug design. It is important to note that while the query specified the (1R,3R) isomer, it is the (1R,3S) configuration that is essential for the efficacy of Bictegravir.[1] Derivatives synthesized with other stereoisomers, such as the (1R,3R) diastereomer, exhibit markedly lower binding affinity.[1]

This document provides detailed application notes and protocols concerning the use of (1R,3S)-3-Aminocyclopentanol in the synthesis of Bictegravir, intended for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis of Bictegravir from (1R,3S)-3-Aminocyclopentanol involves a multi-step process. A common route begins with the reaction of a suitably protected pyridone carboxylic acid derivative, which is hydrolyzed to an aldehyde. This aldehyde then undergoes cyclization with (1R,3S)-3-Aminocyclopentanol to form a key bicyclic intermediate. Subsequent coupling with a trifluorobenzyl amine and a final deprotection step yield Bictegravir.

A generalized workflow for the synthesis of Bictegravir utilizing (1R,3S)-3-Aminocyclopentanol is depicted below.

Bictegravir_Synthesis Pyridone Pyridone Precursor (Acetal Protected) Aldehyde Aldehyde Intermediate Pyridone->Aldehyde Hydrolysis (HOAc/MeSO3H) Bicyclic_Intermediate Key Bicyclic Intermediate Aldehyde->Bicyclic_Intermediate Cyclization Aminocyclopentanol (1R,3S)-3-Aminocyclopentanol Hydrochloride Aminocyclopentanol->Bicyclic_Intermediate Penultimate_Intermediate Penultimate Intermediate Bicyclic_Intermediate->Penultimate_Intermediate Coupling Coupling_Partner 2,4,6-Trifluorobenzyl amine Coupling_Partner->Penultimate_Intermediate Bictegravir Bictegravir Penultimate_Intermediate->Bictegravir Demethylation (e.g., MgBr2)

Figure 1: Generalized synthetic workflow for Bictegravir.

Quantitative Data Summary

The following table summarizes the yields for key steps in the synthesis of Bictegravir and its intermediates as reported in various sources.

StepStarting MaterialReagentsProductYield (%)Reference
Formation of Bicyclic IntermediateAldehyde Intermediate(1R,3S)-3-AminocyclopentanolBicyclic Intermediate (6b)62[2]
Conversion of Intermediate (IV) to (V) followed by demethylation to form a Bictegravir precursorCompound of formula (IV)(1R, 3S)-3-aminocyclopentanol HCl, K-acetate, LiBrPrecursor to Bictegravir85[3]
Synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride from intermediate (+) -VIntermediate (+) -VHCl in isopropanol(1R,3S)-3-aminocyclopentanol hydrochloride80[4]
Synthesis of (1R,3S)-3-amino-1-cyclopentanol hydrochloride from intermediate IIIIntermediate IIIH2, 10% Pd/C, HCl gas(1R,3S)-3-amino-1-cyclopentanol hydrochloride58.2[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of Bictegravir involving (1R,3S)-3-Aminocyclopentanol, compiled from published literature.

Protocol 1: Formation of the Bicyclic Intermediate

This protocol describes the cyclization reaction between the aldehyde intermediate and (1R,3S)-3-Aminocyclopentanol.

Materials:

  • Aldehyde intermediate (derived from the hydrolysis of the corresponding acetal)

  • (1R,3S)-3-Aminocyclopentanol hydrochloride

  • Potassium carbonate

  • Acetonitrile (CH3CN)

  • Water

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the aldehyde intermediate in acetonitrile, add (1R,3S)-3-Aminocyclopentanol hydrochloride.[6]

  • Add potassium carbonate to the reaction mixture.[6]

  • Stir the reaction mass for 16-18 hours.[6]

  • After completion of the reaction, add water to the reaction mass.[6]

  • Extract the product with dichloromethane. Repeat the extraction two more times.[6]

  • The combined organic layers contain the desired bicyclic intermediate, which can be carried forward to the next step. A similar procedure reported a yield of 62% for this intermediate.[2]

Protocol 2: Alternative Procedure for Intermediate Formation and Subsequent Demethylation

This protocol outlines a process from a patent for the formation of a key intermediate and its subsequent demethylation.

Materials:

  • Compound of formula (IV) (a pyridone derivative)

  • (1R, 3S)-3-aminocyclopentanol HCl

  • Potassium acetate

  • Dichloromethane

  • Acetonitrile

  • Lithium bromide

  • Water

  • 10% Brine solution

Procedure:

  • To a solution of 100 g of the compound of formula (IV) in 500 ml of dichloromethane, add 57.06 g of potassium acetate and 31.99 g of (1R, 3S)-3-aminocyclopentanol HCl.[3]

  • Heat the reaction mixture to 40-50°C and maintain for 6-8 hours.[3]

  • Charge 400 ml of water to the reaction and separate the layers.[3]

  • Wash the organic layer, which contains the compound of formula (V), with 400 ml of 10% brine solution.[3]

  • To the organic layer, add 400 ml of acetonitrile and 50 g of lithium bromide.[3]

  • Heat the reaction to 40-50°C and maintain for 2-4 hours for demethylation to occur.[3]

  • The resulting product can be further purified to yield the penultimate intermediate with a reported yield of 85% and HPLC purity of 96%.[3]

Logical Relationship of Synthetic Steps

The synthesis of Bictegravir is a sequential process where the product of one step serves as the reactant for the next, emphasizing the importance of high yields and purity at each stage.

Logical_Flow Start Starting Materials (Pyridone Precursor, (1R,3S)-3-Aminocyclopentanol) Step1 Step 1: Hydrolysis & Cyclization Start->Step1 Intermediate1 Bicyclic Intermediate Step1->Intermediate1 Yields Intermediate 1 Step2 Step 2: Coupling Reaction Intermediate1->Step2 Intermediate2 Penultimate Intermediate Step2->Intermediate2 Yields Intermediate 2 Step3 Step 3: Deprotection/Demethylation Intermediate2->Step3 Final Final Product: Bictegravir Step3->Final Final API

Figure 2: Logical flow of the Bictegravir synthesis.

References

Application Notes for the Large-Scale Production of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol hydrochloride is a pivotal chiral intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is as a key building block for the anti-HIV drug, Bictegravir, where its specific stereochemistry is crucial for the biological activity of the final drug product.[1] This document provides detailed application notes and protocols for the large-scale production of (1R,3S)-3-Aminocyclopentanol hydrochloride, focusing on a robust and scalable synthetic route. The methodologies outlined are compiled from established chemical literature and patents, offering a comprehensive guide for professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride is essential for its effective handling and use in synthesis.

PropertyValue
CAS Number 1279032-31-3
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
Appearance White to pale yellow solid
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water
Storage Inert atmosphere, Room Temperature

Synthetic Pathway Overview

The large-scale synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride is accomplished through a multi-step process that ensures high stereoselectivity and scalability. The common and effective pathway begins with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution, hydrogenation, and finally, deprotection and salt formation.[1][2]

Synthesis Workflow Diagram

G A tert-butyl hydroxylamine carbonate + Cyclopentadiene B cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester A->B Step 1: Hetero Diels-Alder (CuCl, 2-ethyl-2-oxazoline) C cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol B->C Step 2: Reductive Ring Opening (Zinc powder, Acetic acid) D (1R,3S,4S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopent-1-ene C->D Step 3: Enzymatic Kinetic Resolution (Lipase, Vinyl acetate) E (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol D->E Step 4: Hydrogenation (Pd/C, H2) F (1R,3S)-3-Aminocyclopentanol hydrochloride E->F Step 5: Deprotection & Salt Formation (HCl in Isopropanol)

Caption: Multi-step synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Table 1: Chemo-enzymatic Synthesis Route

Step No.Reaction StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)
3Enzymatic Resolution of (±)-intermediateLipozyme40086Methylene Chloride41%>99%
5DeacetylationLithium HydroxideMethanol90%-
6Deprotection and Hydrochloride Salt FormationAcetyl chlorideIsopropanol80%-

Table 2: Alternative Final Step Yields

Reaction StepKey ReagentsSolventOverall YieldPurity by GC
Deprotection and Hydrochloride Salt FormationPivaloyl chloride, IsopropanolIsopropanol69.8%99.75%
Boc DeprotectionHCl in DioxaneDioxane95%-
Hydrogenation & Salt Formation10% Palladium on carbon, HCl gasMethyl tert-butyl ether58.2%>99.5%

Experimental Protocols

This section provides detailed experimental protocols for the key steps in the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Step 1: Hetero-Diels-Alder Reaction

Under the catalysis of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.), tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate. This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene (1.5-2.0 eq.) to obtain cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is carried out at a temperature of 20-30 °C.[2]

Step 2: Reductive Ring Opening

The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system to yield cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.[2]

Step 3: Enzymatic Kinetic Resolution

The racemic alcohol from the previous step is dissolved in methylene chloride. Vinyl acetate (5 equiv.) and a lipase catalyst such as Novozym 435 or Lipozyme40086 are added, and the mixture is stirred at room temperature (25 °C) for 48 hours to achieve chiral separation.[2]

Step 4: Hydrogenation

The double bond in the cyclopentene ring of the resolved intermediate is reduced by palladium on carbon (Pd/C) catalyzed hydrogenation to yield the saturated cyclopentanol ring.[2]

Step 5: Deprotection of Acetyl Group

The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol. The reaction is stirred at room temperature for 12 hours.[2]

Step 6: Deprotection of N-Boc Group and Hydrochloride Salt Formation

Protocol 1: In-situ HCl generation with Acetyl Chloride [2]

  • Add 340 mL of isopropanol to a dried reaction flask under a nitrogen atmosphere.

  • Cool the flask in an ice bath and add acetyl chloride (1.5-2.5 eq.) dropwise, maintaining the temperature below 25 °C to generate a solution of hydrogen chloride in isopropanol in situ.[2]

  • Dissolve the Boc-protected amino alcohol from the previous step in isopropanol and add it dropwise to the prepared HCl/isopropanol solution.[2]

  • Stir the reaction at room temperature (25 °C) for 12 hours.[2]

  • Cool the system to 0 °C to induce crystallization.[2]

  • Collect the resulting white solid by filtration to give (1R,3S)-3-Aminocyclopentanol hydrochloride.[2]

Protocol 2: In-situ HCl generation with Pivaloyl Chloride [3]

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.

  • Cool the flask to 5 °C while stirring.

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.[3]

  • After the addition is complete, warm the reaction to 25 °C and stir for 30 minutes.[3]

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

  • Add this solution dropwise to the reaction mixture and allow the reaction to proceed at room temperature for 12 hours.[3]

  • Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.[3]

  • Filter the solid product under a nitrogen atmosphere and wash the filter cake with isopropanol at 5 °C.[3]

  • Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.

  • Cool the mixture to 0 °C, filter again under nitrogen, and wash the filter cake with acetone at 5 °C.[3]

  • Dry the product under vacuum at 40 °C for 12 hours.[3]

Protocol 3: Using HCl in Dioxane [3]

  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

  • Add 50 mL of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • Concentrate the reaction solution.

  • Add 100 mL of acetonitrile to the residue to induce precipitation.

  • Filter the resulting solid and wash the filter cake with 100 mL of acetonitrile.[3]

  • Dry the solid to obtain the final product.

Troubleshooting and Optimization

A common challenge in the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride is achieving both high yield and high purity. The following diagram outlines a troubleshooting workflow for addressing low yield.

G A Low Yield Observed B Incomplete Reaction? A->B C Product Loss During Work-up? A->C D Suboptimal Conditions? A->D E Monitor reaction by TLC/GC/LCMS. Increase reaction time or temperature if necessary. B->E F Optimize extraction and filtration steps. Ensure complete precipitation. C->F G Verify reagent quality and stoichiometry. Optimize solvent and temperature. D->G

Caption: Troubleshooting workflow for low yield.

To enhance purity, recrystallization of the final product from a suitable solvent system can be employed. Additionally, thorough washing of the filtered product with a solvent in which it is sparingly soluble, such as acetone or isopropanol, is crucial for removing impurities.[3] Efficient drying under vacuum at a controlled temperature (e.g., 40 °C) for an adequate duration (e.g., 12 hours) is necessary to remove residual solvents.[3]

References

Application Notes and Protocols: Enzymatic Resolution for the Separation of Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure aminocyclopentanols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and chiral ligands. The stereochemistry of these intermediates often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). Enzymatic kinetic resolution has emerged as a powerful and highly selective method for separating racemic mixtures of aminocyclopentanol isomers, offering significant advantages over traditional chemical resolution techniques, such as mild reaction conditions and high enantioselectivity.[1] This document provides detailed application notes and experimental protocols for the lipase-catalyzed resolution of aminocyclopentanol isomers.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the two enantiomers. In the case of enzymatic resolution of aminocyclopentanols, a lipase is commonly used to selectively acylate one of the enantiomers. This results in a mixture of an acylated aminocyclopentanol and the unreacted, enantiomerically enriched aminocyclopentanol, which can then be separated by standard chromatographic methods. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other.

Data Presentation: Quantitative Comparison of Lipase-Catalyzed Resolutions

The choice of enzyme, acylating agent, and solvent system significantly impacts the conversion and enantioselectivity of the resolution. The following tables summarize quantitative data from representative studies on the enzymatic resolution of aminocyclopentanol derivatives.

SubstrateEnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)Reference
cis-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>99>99[1]
trans-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)4788>99[2]
cis-2-AminocyclohexanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)5099>99[2]
trans-2-AminocyclohexanecarboxamideCandida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)4376>99[2]
Racemic 2-cyanocyclopentanolPseudomonas cepacia lipase (Lipase PS)Vinyl acetateDiethyl ether->99 (R-ester)>99 (S-alcohol)[3]
Racemic 2-cyanocyclopentanolCandida antarctica lipase B (Novozym 435)Vinyl acetateDiethyl ether->99 (R-ester)>99 (S-alcohol)[3]

e.e. = enantiomeric excess; TBME = tert-Butyl methyl ether; TAA = tert-Amyl alcohol

Experimental Workflow

The general workflow for the enzymatic resolution of aminocyclopentanol isomers involves the setup of the enzymatic reaction, monitoring of the reaction progress, and subsequent separation and analysis of the products.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Product Separation & Analysis racemate Racemic Aminocyclopentanol reaction Incubation with Shaking (Controlled Temperature) racemate->reaction enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (e.g., TBME) solvent->reaction monitoring Reaction Monitoring (Chiral HPLC/GC) reaction->monitoring filtration Enzyme Filtration monitoring->filtration ~50% Conversion extraction Extraction / Chromatography filtration->extraction product1 Enantiomerically Enriched Acylated Product extraction->product1 product2 Enantiomerically Enriched Unreacted Substrate extraction->product2 analysis Purity & e.e. Determination (Chiral HPLC/GC, NMR) product1->analysis product2->analysis

Figure 1: Experimental workflow for enzymatic resolution.

Detailed Experimental Protocols

Materials and Reagents
  • Racemic aminocyclopentanol derivative

  • Immobilized lipase (e.g., Candida antarctica lipase B (CAL-B, Novozym 435) or Pseudomonas cepacia lipase)[3]

  • Acylating agent (e.g., 2,2,2-trifluoroethyl butanoate or vinyl acetate)[1][3]

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), diethyl ether, or a mixture of TBME and tert-amyl alcohol (TAA))[1][3]

  • Shaker incubator

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system (e.g., flash chromatography, HPLC)

  • Analytical instruments for determining enantiomeric excess (e.g., chiral HPLC or GC)[1]

Enzymatic Resolution Protocol
  • Reaction Setup:

    • In a sealed vial, dissolve the racemic aminocyclopentanol derivative (1 equivalent) in the chosen anhydrous organic solvent.[1]

    • Add the acylating agent (typically 1.5 to 2 equivalents).[1]

    • Add the immobilized lipase (e.g., 20-50 mg per 0.1 mmol of substrate).[1]

    • Seal the vial and place it in a shaker incubator set to a controlled temperature (e.g., 45 °C).[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals.

    • Filter the enzyme from the aliquot and analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the acylated product and the unreacted amine.[1]

    • The reaction is typically stopped when the conversion reaches approximately 50% to achieve high enantiomeric excess for both the product and the remaining substrate.[1]

  • Workup and Product Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting residue, containing the acylated product and the unreacted amine, can be separated by standard chromatographic techniques such as flash column chromatography or preparative HPLC.

  • Analysis of Enantiomeric Purity:

    • Determine the enantiomeric excess of the separated acylated product and the unreacted aminocyclopentanol using an appropriate chiral HPLC or GC method.

    • The chemical purity and identity of the products should be confirmed by other analytical techniques such as NMR and mass spectrometry.[3]

Logical Relationship of Key Parameters

The success of the enzymatic resolution is dependent on the interplay of several key parameters. The following diagram illustrates the logical relationships influencing the outcome of the resolution.

G cluster_0 Input Parameters cluster_1 Process & Outcome Substrate Aminocyclopentanol Isomer Reaction_Rate Reaction Rate Substrate->Reaction_Rate Enantioselectivity Enantioselectivity (E) Substrate->Enantioselectivity Enzyme Lipase Type & Immobilization Enzyme->Reaction_Rate Enzyme->Enantioselectivity Acyl_Donor Acylating Agent Acyl_Donor->Reaction_Rate Solvent Reaction Medium Solvent->Reaction_Rate Temperature Reaction Temperature Temperature->Reaction_Rate Conversion Conversion (%) Reaction_Rate->Conversion ee_Product e.e. Product (%) Enantioselectivity->ee_Product ee_Substrate e.e. Substrate (%) Enantioselectivity->ee_Substrate Conversion->ee_Product Conversion->ee_Substrate

Figure 2: Key parameter relationships in enzymatic resolution.

Conclusion

Enzymatic kinetic resolution using lipases is a highly effective and selective method for the separation of aminocyclopentanol isomers.[1] By carefully selecting the enzyme, acylating agent, solvent, and reaction conditions, researchers can achieve high enantiomeric purities for both the acylated product and the unreacted starting material. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing the enzymatic resolution of aminocyclopentanols for applications in pharmaceutical and chemical research.

References

Application Notes and Protocols: Chiral Amino Alcohols as Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on (1R,3R)-3-Aminocyclopentanol: Extensive literature searches did not yield specific applications of this compound as a ligand in asymmetric catalysis. This particular stereoisomer is not commonly documented for this purpose. The following application notes and protocols focus on the broader, well-established class of chiral amino alcohol ligands, which are pivotal in modern asymmetric synthesis and share structural similarities.

Introduction to Chiral Amino Alcohol Ligands

Chiral amino alcohols are a critically important class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, coordinate to a metal center to forge a chiral environment. This chiral pocket sterically directs the approach of a substrate, leading to the preferential formation of one enantiomer. The ready availability of chiral amino alcohols from the chiral pool, particularly from amino acids, makes them attractive targets for ligand development.

The efficacy of these ligands is rooted in their ability to form stable chelate complexes with metal catalysts. This coordination restricts the conformational flexibility of the catalyst, creating a well-defined chiral environment around the metal's active site. Consequently, substrates are forced to adopt a specific orientation upon coordination, which is the basis for the high enantioselectivity observed in these reactions.

Key Applications in Asymmetric Catalysis

Chiral amino alcohol ligands have demonstrated remarkable success in a variety of asymmetric transformations. Two of the most significant applications are:

  • Enantioselective Addition of Organozinc Reagents to Aldehydes: This reaction is a reliable method for the synthesis of chiral secondary alcohols, which are valuable intermediates in organic synthesis. Chiral amino alcohols catalyze the addition of dialkylzinc reagents to a wide range of aldehydes with high yields and excellent enantioselectivities.

  • Asymmetric Transfer Hydrogenation of Ketones: This method provides an efficient route to chiral secondary alcohols through the reduction of prochiral ketones. Typically, a ruthenium, rhodium, or iridium catalyst is used in conjunction with a chiral amino alcohol ligand and a hydrogen donor like isopropanol or formic acid.

Data Presentation: Performance of Chiral Amino Alcohol Ligands

The following tables summarize the performance of various chiral amino alcohol ligands in two key asymmetric reactions.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands.

Chiral LigandLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
(-)-DAIB2029798 (S)
(1R,2S)-N-Pyrrolidinyl norephedrine2069594 (R)
Fructose-derived β-amino alcohol20252410092 (S)
Pinane-based 1,4-amino alcohol100209580 (R)
Asymmetric Transfer Hydrogenation of Acetophenone

This reaction is a common model for assessing catalysts for the reduction of aromatic ketones.

Chiral LigandCatalyst SystemConversion (%)Enantiomeric Excess (ee, %)
(1S,2S)-2-Methylamino-1,2-diphenylethanol[{RuCl2(η6-C6Me6)}2]/KOH>90up to 92
(1S,2R)-1-Amino-2-indanol[RuCl2(p-cymene)]2Very goodup to 82
Valine-derived bicyclic oxazaborolidineBoraneHigh90
(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanolBoraneHigh~90

Experimental Protocols

Synthesis of a Representative Chiral Amino Alcohol from an Amino Acid

A general and straightforward method for synthesizing chiral amino alcohols is the reduction of the corresponding N-protected amino acids.

Materials:

  • N-protected amino acid (e.g., Boc-L-alanine)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve the N-protected amino acid in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Red-Al® in toluene dropwise to the stirred amino acid solution to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess hydride by the slow, dropwise addition of ethyl acetate, followed by the slow addition of water.

  • Add a saturated aqueous solution of sodium bicarbonate and stir the mixture vigorously for 30 minutes.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amino alcohol.

  • Purify the product by column chromatography on silica gel as needed.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol ligand

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).

  • Add the diethylzinc solution (2.0 mmol) dropwise at room temperature and stir the resulting solution for 30 minutes to allow for the formation of the catalyst complex.

  • Cool the mixture to 0 °C in an ice bath.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral secondary alcohol by column chromatography.

Visualizations

Catalytic_Cycle_Diethylzinc_Addition cluster_0 Catalytic Cycle L_ZnEt Chiral Zinc-Amino-alkoxide (Active Catalyst) Complex Catalyst-Aldehyde Complex L_ZnEt->Complex + Aldehyde Aldehyde Aldehyde (RCHO) Addition Intramolecular Ethyl Transfer Complex->Addition Coordination Product_Complex Zinc-Alkoxide Product Complex Addition->Product_Complex Forms C-C bond Product_Complex->L_ZnEt + Et2Zn - Zn(OEt)(RCH(Et)O) Product Chiral Alcohol (RCH(Et)OH) Product_Complex->Product Workup Ligand_Exchange Ligand Exchange Et2Zn Diethylzinc (Et2Zn) Et2Zn->Ligand_Exchange

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental_Workflow cluster_1 Experimental Workflow: Asymmetric Catalysis Start Start Catalyst_Prep Catalyst Preparation: Chiral Ligand + Metal Source Start->Catalyst_Prep Reaction_Setup Reaction Setup: Catalyst + Substrate + Reagents Catalyst_Prep->Reaction_Setup Reaction Asymmetric Reaction (e.g., Hydrogenation, C-C coupling) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Workup Reaction Workup & Product Isolation Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis: Yield, Enantiomeric Excess (ee) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric catalysis using a chiral ligand.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of (1R,3S)-3-Aminocyclopentanol synthesis. The trans-isomer, (1R,3S)-3-Aminocyclopentanol, is a critical chiral building block in the synthesis of several pharmaceuticals, including the anti-HIV drug Bictegravir.[1][2][3][4] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your synthetic efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride, offering potential causes and actionable solutions.

Issue 1: Low Overall Yield

Q: My overall yield for the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride is significantly lower than reported values. What are the common causes and how can I improve it?

A: Low overall yield can stem from several factors throughout the synthetic process. Below is a systematic guide to troubleshoot this issue.

Potential Causes & Solutions

Potential CauseRecommended Action
Incomplete Reactions Monitor reaction progress closely using techniques like TLC or GC to ensure the reaction proceeds to completion.[1] For steps like Boc deprotection, ensure anhydrous conditions and sufficient reaction times (e.g., 2-12 hours at room temperature).[1]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, in-situ generation of HCl for deprotection using pivaloyl chloride in isopropanol should have carefully controlled temperature.[1]
Product Loss During Work-up Significant product loss can occur during extraction, filtration, or crystallization. To minimize this, ensure proper phase separation during extractions and consider techniques like pre-heating filtration apparatus to prevent premature crystallization during hot filtration.[5] When precipitating the hydrochloride salt, ensure the system is sufficiently cooled (e.g., to 0 °C) to maximize precipitation.[1][2]
Catalyst Inactivity In hydrogenation steps, the activity of the catalyst (e.g., Palladium on carbon) is crucial. Use a high-quality catalyst and ensure it is not deactivated.[1][6]
Side Reactions Competing reactions can consume starting materials or intermediates. Analyze byproducts to understand side reactions and adjust conditions (e.g., temperature, addition rate of reagents) to minimize them.[1]
Issue 2: Product Purity Issues

Q: How can I improve the purity of my final (1R,3S)-3-Aminocyclopentanol hydrochloride product?

A: Achieving high purity is critical, especially for pharmaceutical applications. Impurities can arise from residual solvents, reagents, or byproducts.

Purification Strategies

StrategyDescription
Recrystallization This is a highly effective method for purifying the final product. If purity is low, consider recrystallizing from a suitable solvent system. If the product "oils out," try reheating the solution, adding a small amount of solvent, and allowing it to cool more slowly.[5]
Thorough Washing After filtration, wash the product cake extensively with a solvent in which the product has low solubility but impurities are soluble. Acetone and isopropanol are commonly used for this purpose.[1]
Efficient Drying Ensure the final product is thoroughly dried under vacuum at a controlled temperature (e.g., 40 °C for 12 hours) to remove all residual solvents.[1]
Address Stereochemical Impurities The presence of other stereoisomers is a key purity concern. Employing a synthetic route with high stereoselectivity, such as one involving enzymatic resolution, is crucial.[1][3] Chiral HPLC can be used to assess and confirm stereochemical purity.[5]

Process Visualization

To aid in troubleshooting, the following workflow provides a logical approach to diagnosing and resolving low yield issues.

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC, GC) start->check_completion check_workup Review Work-up & Purification Procedures start->check_workup check_conditions Evaluate Reaction Conditions start->check_conditions incomplete Incomplete Reaction check_completion->incomplete Finding loss Product Loss check_workup->loss Finding suboptimal Suboptimal Conditions check_conditions->suboptimal Finding solution1 Increase Reaction Time/ Temperature or Add More Reagent incomplete->solution1 Solution solution2 Optimize Extraction/Filtration/ Crystallization Steps loss->solution2 Solution solution3 Adjust Stoichiometry, Temperature, or Catalyst suboptimal->solution3 Solution

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (1R,3S)-3-Aminocyclopentanol hydrochloride?

A1: Several synthetic strategies exist, with the choice often depending on scale, cost, and desired purity. Key approaches include:

  • Chemo-enzymatic Synthesis: This is a popular route that often starts with a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound.[1][2][3][4] This is followed by steps including reduction of the N-O bond, enzymatic resolution to separate stereoisomers, hydrogenation, and a final deprotection/salt formation.[2][3][4] The enzymatic resolution step, often using a lipase, is critical for achieving high optical purity.[2][3]

  • Deprotection of a Protected Precursor: A common final step in many syntheses is the deprotection of an N-Boc protected aminocyclopentanol. This is typically achieved using a strong acid, such as hydrogen chloride generated in-situ from acetyl chloride or pivaloyl chloride in an alcohol solvent like isopropanol, or by using a solution of HCl in dioxane.[1][2]

  • Asymmetric Synthesis from Chiral Sources: Some routes utilize a chiral starting material to induce the desired stereochemistry.[6]

Q2: Why is the stereochemistry of (1R,3S)-3-Aminocyclopentanol so important?

A2: (1R,3S)-3-Aminocyclopentanol has two chiral centers, which means four possible stereoisomers can exist. The (1R,3S) configuration specifies a particular three-dimensional arrangement where the amino and hydroxyl groups are in a trans relationship.[1][2] This precise stereochemistry is essential because this molecule is a key intermediate for synthesizing certain pharmaceuticals.[1][2] In drug development, often only one stereoisomer provides the desired therapeutic effect, while others may be inactive or cause unwanted side effects.[2]

Q3: What role does lipase play in the synthesis?

A3: Lipase is an enzyme commonly used for the kinetic resolution of a racemic mixture of an intermediate alcohol.[2][3] In the chemo-enzymatic route, a lipase (such as Lipozyme40086 or Novozym 435) selectively acylates one of the enantiomers, allowing for the separation of the two stereoisomers.[2][3][7] This enzymatic step is highly efficient and provides high enantiomeric excess (>99%), which is crucial for the overall optical purity of the final product.[2]

Data Presentation

The following table summarizes reported yields and purities for different synthetic methods for producing (1R,3S)-3-Aminocyclopentanol hydrochloride.

Table 1: Comparison of Synthetic Routes and Yields

Starting Material/Key StepReagents & ConditionsReported YieldReported PurityReference
N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamatePivaloyl chloride, Isopropanol, then deprotection69.8% (overall)99.75% (GC)[1][2]
N-Boc protected intermediate4M HCl in Dioxane, Room Temperature, 2h95%Not specified[1][2]
tert-butyl hydroxylamine carbonate & CyclopentadieneMulti-step process including Hetero-Diels-Alder, enzymatic resolution, and final deprotection with in-situ generated HCl in isopropanol80% (final step)High optical purity[1][3]
Hydrogenation of Intermediate III10% Palladium on carbon, H₂ (1.0 MPa), Methyl tert-butyl ether58.2%>99.5% (optical purity)[1][6]

Experimental Protocols

Below are detailed methodologies for key steps in the synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Protocol 1: Chemo-enzymatic Synthesis (Multi-step)

This protocol is based on a patented method involving a hetero-Diels-Alder reaction and enzymatic resolution.[2][3]

  • Hetero-Diels-Alder Reaction: Under the catalysis of copper chloride and 2-ethyl-2-oxazoline, tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. This reacts in-situ with cyclopentadiene at 20-30 °C to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[2][3]

  • Reductive Ring Opening: The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system.[2][3]

  • Enzymatic Resolution: The resulting racemic alcohol is dissolved in methylene chloride. Vinyl acetate (5 equiv.) and a lipase (e.g., Lipozyme40086) are added, and the mixture is stirred at 25 °C for 48 hours. The enzyme is removed by filtration, and the desired acylated product is purified.[2]

  • Hydrogenation: The double bond in the cyclopentene ring is reduced via hydrogenation using a Palladium on carbon (Pd/C) catalyst.[2][6]

  • Deprotection of Acetyl Group: The acetyl protecting group is removed under alkaline conditions, for example, using lithium hydroxide in methanol.[2][3]

  • Boc Deprotection and Salt Formation: An acidic solution of hydrogen chloride in isopropanol is prepared in-situ by the dropwise addition of acetyl chloride to isopropanol. The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the HCl/isopropanol solution. The reaction is stirred at 25 °C for 12 hours. The system is then cooled to 0 °C to induce crystallization, and the white solid product is collected by filtration.[2][3]

Protocol 2: Deprotection of N-Boc Precursor using HCl in Dioxane

This protocol details a common final step in the synthesis.[1]

  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

  • Add 50 mL of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Add 100 mL of acetonitrile to the residue to induce precipitation.

  • Filter the resulting solid.

  • Wash the filter cake with 100 mL of acetonitrile.

  • Dry the solid to obtain (1R,3S)-3-aminocyclopentanol hydrochloride.

Chemo-enzymatic Pathway Overview

The following diagram illustrates the key transformations in the chemo-enzymatic synthesis route.

ChemoEnzymaticPathway A Cyclopentadiene + tert-butyl hydroxylamine carbonate B Hetero-Diels-Alder Reaction A->B C Bicyclic Intermediate B->C D Reductive Ring Opening C->D E Racemic Boc-protected Amino Alcohol D->E F Enzymatic Kinetic Resolution (Lipase) E->F G Separated Chiral Intermediates F->G H Hydrogenation & Deprotection Steps G->H I (1R,3S)-3-Aminocyclopentanol Hydrochloride H->I

References

Technical Support Center: Purification of (1R,3R)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R,3R)-3-Aminocyclopentanol by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used: The solution is not supersaturated. - Solution is supersaturated but requires nucleation: Crystal growth needs a starting point.- Reduce the solvent volume: Re-heat the solution and boil off some of the solvent to increase the concentration.[1][2] - Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of pure this compound.[2][3] - Cool to a lower temperature: Use an ice bath or ice/salt bath to further decrease solubility.[4]
Product "Oils Out" Instead of Crystallizing - High concentration of impurities: Impurities can depress the melting point of the mixture. - Cooling is too rapid: The compound comes out of solution too quickly for an ordered crystal lattice to form.[5] - Inappropriate solvent choice: The compound's melting point may be lower than the boiling point of the solvent.[5]- Re-heat and dilute: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][5] - Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop before moving to an ice bath. Insulating the flask can also help.[2] - Consider a different solvent or solvent system: Choose a solvent with a lower boiling point or try a mixed solvent system.[5]
Low Recovery / Poor Yield - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[2][6] - Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.[4][5] - Excessive washing: Washing the collected crystals with too much solvent or with a solvent that was not ice-cold redissolved some of the product.[6]- Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the crude solid.[5][6] - Pre-heat the filtration apparatus: Use a hot gravity filtration setup and keep the solution hot during the transfer to prevent premature crystal formation.[4][5] - Wash crystals with minimal ice-cold solvent: Use a small amount of fresh, ice-cold solvent to wash the filter cake.[5][6][7]
Persistent Impurities in Final Product - Co-crystallization: The impurity has similar solubility properties to the desired compound.[5] - Inadequate washing: Residual mother liquor containing impurities was not fully removed from the crystal surfaces.[5] - Crystallization was too fast: Rapid crystal growth can trap impurities within the crystal lattice.[2]- Perform a second recrystallization: Re-purifying the crystals a second time can often remove stubborn impurities.[5] - Wash the crystals thoroughly: Ensure the entire filter cake is washed with fresh, ice-cold solvent.[5] - Slow down the cooling rate: Allow the solution to cool gradually to promote the formation of purer crystals.[2]
Presence of Stereoisomers - Incomplete chiral resolution during synthesis: The starting material contains other stereoisomers. - Racemization occurred: A reaction step may have caused the chiral centers to invert.- Recrystallization may not be effective for separating all stereoisomers. Consider diastereomeric salt formation by reacting the amine with a chiral acid, which can then be separated by recrystallization.[5] - Use Chiral HPLC: This is a key analytical technique to check for and potentially separate optical isomers.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for recrystallizing this compound? A1: An ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given its polar amine and alcohol functional groups, polar solvents are a good starting point. Ethanol is often a suitable solvent for the free base form of aminocyclopentanols.[8] Solvent polarity, boiling point, and reactivity should all be considered. It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q2: My crude product is a brown oil. Can I still use recrystallization? A2: Yes. If the crude product is an oil, it first needs to be solidified if possible. If it is a low-melting solid, you can proceed with recrystallization. Often, dissolving a crude oil in a suitable solvent like isopropanol or methanol and then cooling can induce crystallization, sometimes after forming a salt like the hydrochloride.[9] For the free base, a solvent/anti-solvent system might be effective.

Q3: What is a solvent/anti-solvent system and when should I use it? A3: A solvent/anti-solvent system is used when no single solvent has the ideal solubility properties. The method involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (or anti-solvent, in which it is insoluble) at a high temperature until the solution becomes slightly cloudy. This brings the solution to its saturation point, and upon slow cooling, crystals should form.[5]

Q4: How can I confirm the purity of my recrystallized this compound? A4: Purity can be assessed using several analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Chromatography (GC or HPLC): These methods can quantify the purity and detect trace impurities. Chiral HPLC is essential for determining enantiomeric and diastereomeric purity.[5]

  • NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

Q5: What should I do if my yield is consistently low? A5: Low yield is a common issue.[6] Review your procedure to ensure you are using the minimum amount of hot solvent for dissolution.[6] Also, check the solubility of your compound in the cold solvent; if it's still significantly soluble, you will lose product to the mother liquor. Cooling the solution to 0 °C or below can help maximize precipitation.[5] Finally, ensure your washing step is performed quickly with ice-cold solvent to minimize redissolving the product.[6][7]

Data Presentation: Solvent Selection

Since specific quantitative solubility data for this compound is not widely published, the following table provides a list of common recrystallization solvents and their properties to guide selection. Small-scale tests are essential.

SolventBoiling Point (°C)PolarityComments & Potential Use
Water100Very HighMay be a good solvent if the compound is highly soluble when hot. Risk of oiling out if melting point is <100°C.
Ethanol78HighReported as a good solvent for the free base form of the (1R,3S) isomer.[8] A strong candidate for initial testing.
Isopropanol82HighCommonly used for recrystallizing related aminocyclopentanol salts.[10][11] Good for dissolving polar compounds.
Methanol65HighHigh solubility for polar compounds; its low boiling point can be advantageous. May be too good of a solvent, leading to low recovery.
Acetone56MediumOften used as a washing solvent or as an anti-solvent in a mixed system with more polar solvents like methanol or isopropanol.[10]
Toluene111LowUnlikely to be a good single solvent due to the high polarity of the amino alcohol, but could potentially be used as an anti-solvent.
Hexane69Very LowLikely to be an anti-solvent. Useful for precipitating the compound from a more polar solvent solution.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.

1. Dissolution: a. Place the crude this compound solid into an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., ethanol). c. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent begins to boil. d. Add more hot solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[6]

2. Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot gravity filtration. b. Pre-heat a separate flask and a stemless funnel. c. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities. Work quickly to prevent premature crystallization in the funnel.[4]

3. Crystallization: a. Remove the flask from the heat source and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[7] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

4. Isolation & Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[7] b. Wash the crystals on the filter paper with a small amount of ice-cold fresh solvent to remove any remaining soluble impurities.[7] c. Continue to draw air through the filter cake for several minutes to help dry the crystals.

5. Drying: a. Carefully transfer the purified crystals from the filter paper to a clean, pre-weighed watch glass. b. Dry the crystals completely to remove all traces of solvent. This can be done by air-drying or in a vacuum oven at a mild temperature. c. Once dry, weigh the crystals and calculate the percent recovery. Determine the melting point to assess purity.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization: Cooling Supersaturated Solution check_crystals Crystals Forming? start->check_crystals no_crystals Problem: No Crystals Form check_crystals->no_crystals No oiling_out Problem: Product 'Oils Out' check_crystals->oiling_out Oily Liquid Forms crystals_form Crystals Formed check_crystals->crystals_form Yes induce Action: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce still_no_crystals Still No Crystals? induce->still_no_crystals too_much_solvent Hypothesis: Too Much Solvent still_no_crystals->too_much_solvent Yes still_no_crystals->crystals_form No, but now they form reduce_solvent Action: Re-heat and Evaporate Solvent too_much_solvent->reduce_solvent reduce_solvent->start Retry Cooling reheat_add_solvent Action: 1. Re-heat to Dissolve Oil 2. Add More Solvent 3. Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->start Retry Cooling check_yield Check Yield & Purity crystals_form->check_yield low_yield Problem: Low Yield or Impure check_yield->low_yield Not Acceptable success Success: Pure Crystals Obtained check_yield->success Acceptable review_protocol Action: 1. Review Solvent Volume 2. Check Wash Procedure 3. Consider Re-recrystallization low_yield->review_protocol

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Experimental_Workflow start Start: Crude Solid dissolution Step 1: Dissolution Dissolve solid in minimum hot solvent start->dissolution check_insolubles Insoluble Impurities? dissolution->check_insolubles hot_filtration Step 2: Hot Filtration Remove insoluble impurities check_insolubles->hot_filtration Yes crystallization Step 3: Crystallization Slowly cool solution to form crystals check_insolubles->crystallization No hot_filtration->crystallization isolation Step 4: Isolation Collect crystals by vacuum filtration crystallization->isolation washing Step 5: Washing Rinse crystals with ice-cold solvent isolation->washing drying Step 6: Drying Dry crystals to remove all solvent washing->drying end End: Pure Crystals drying->end

Caption: Experimental workflow for purification by recrystallization.

References

Troubleshooting low yield in aminocyclopentanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of aminocyclopentanol hydrochloride. This guide will help you address common challenges, optimize reaction conditions, and improve the overall yield and purity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of aminocyclopentanol hydrochloride, offering potential causes and actionable solutions in a clear question-and-answer format.

Q1: Why is my overall yield of aminocyclopentanol hydrochloride unexpectedly low?

Low overall yield can be attributed to several factors throughout the multi-step synthesis. A systematic approach to identifying the source of product loss is crucial for effective troubleshooting.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Reactions - Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before proceeding with the work-up.[1] - Optimize Reaction Conditions: Systematically adjust reaction time, temperature, and reagent stoichiometry. Refer to the detailed experimental protocols for recommended parameters.
Product Loss During Work-up - Efficient Extraction: Ensure proper phase separation during liquid-liquid extractions. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume. - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to minimize mechanical losses of the product.
Suboptimal Purification - Crystallization/Precipitation: Carefully control the cooling rate during crystallization to maximize crystal formation and yield. Sudden cooling can lead to the formation of fine crystals that are difficult to filter. The slow addition of an anti-solvent can also improve precipitation.[2] - Washing: Use minimal volumes of ice-cold solvent to wash the filtered product, as the product may have some solubility even in washing solvents.[2]
Side Reactions - Identify Byproducts: Characterize any isolated byproducts to understand the nature of the side reactions. This information can help in modifying the reaction conditions to minimize their formation. - Control Reaction Temperature: Exothermic reactions should be carefully monitored and controlled to prevent the formation of temperature-dependent side products.
Q2: I am observing significant impurities in my final product. What are the likely sources and how can I improve the purity?

Product impurity is a common issue that can often be resolved by carefully examining the reaction and purification steps.

Potential Sources of Impurities and Purification Strategies:

Potential SourceRecommended Solutions
Unreacted Starting Materials - Reaction Monitoring: As mentioned previously, ensure the reaction goes to completion. - Purification: Recrystallization is an effective method for removing unreacted starting materials from the final product.[2]
Byproducts from Side Reactions - Boc-Deprotection: During acid-catalyzed Boc-deprotection, the formation of a tert-butyl cation can lead to the alkylation of nucleophilic sites on the substrate or solvent. Using scavengers or optimizing the acid concentration and temperature can mitigate this. - Diels-Alder Reaction: The hetero-Diels-Alder reaction can sometimes produce regioisomeric or stereoisomeric byproducts. Careful control of the reaction conditions and catalyst selection can improve selectivity.
Residual Solvents - Drying: Dry the final product under vacuum at a suitable temperature for an adequate amount of time to ensure all residual solvents are removed. A typical procedure involves drying at 40°C for 12 hours.[1]
Optical Isomers - Enzymatic Resolution: Ensure the enzymatic kinetic resolution proceeds to approximately 50% conversion for optimal separation of enantiomers. Monitor the reaction using chiral HPLC or GC.[3][4] - Chiral Purification: If the final product contains the undesired enantiomer, consider purification by diastereomeric salt formation and recrystallization.[2]
Q3: My enzymatic kinetic resolution is not providing good separation of enantiomers. What should I troubleshoot?

The enzymatic resolution step is critical for obtaining the desired (1R,3S) enantiomer. Poor separation can often be traced back to the enzyme's activity or the reaction conditions.

Troubleshooting Enzymatic Kinetic Resolution:

| Issue | Potential Cause | Recommended Solutions | | :--- | :--- | | Low Enantioselectivity | Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. | - Use Fresh Enzyme: Start with a fresh batch of lipase. - Check Storage Conditions: Ensure the enzyme is stored at the recommended temperature and humidity. | | | Suboptimal Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity. | - Solvent Screening: If possible, screen a variety of organic solvents to find the optimal medium for the resolution. | | Incomplete Conversion | Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach the desired ~50% conversion. | - Time Course Study: Perform a time course study, taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the optimal reaction time. | | | Suboptimal Temperature: Enzyme activity is highly dependent on temperature. | - Temperature Optimization: Run the reaction at the optimal temperature for the specific lipase being used. This is often between 25°C and 48°C.[5] |

Q4: The hydrogenation step to reduce the cyclopentene ring is sluggish or incomplete. What could be the problem?

Catalytic hydrogenation can be sensitive to various factors, including catalyst quality and the presence of impurities.

Troubleshooting Catalytic Hydrogenation:

| Issue | Potential Cause | Recommended Solutions | | :--- | :--- | | Slow or Stalled Reaction | Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds) can poison the palladium catalyst. | - Purify Starting Materials: Ensure the substrate and solvent are of high purity. - Use High-Purity Hydrogen: Employ a high-purity hydrogen source. - Increase Catalyst Loading: A modest increase in the catalyst loading may overcome minor poisoning effects. | | | Inactive Catalyst: The Pd/C catalyst may be old or have been improperly handled, leading to deactivation. | - Use Fresh Catalyst: Start with a fresh batch of catalyst. - Proper Handling: Handle the catalyst under an inert atmosphere to prevent oxidation. | | Incomplete Reaction | Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for the complete reduction of the double bond. | - Increase Hydrogen Pressure: If equipment allows, increase the hydrogen pressure. Pressures between 1 and 5 bar are often effective.[6] | | | Poor Mixing: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. | - Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously. |

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of aminocyclopentanol hydrochloride, providing a comparison of different methodologies.

Table 1: Comparison of Boc-Deprotection Methods

Reagent(s)Solvent(s)SubstrateReaction TimeTemperatureYield (%)
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hours20°C95
Acetyl Chloride / Isopropanol (in situ HCl)IsopropanolN-Boc protected aminocyclopentanol derivative12 hours25°C80[7]
Pivaloyl Chloride / Isopropanol (in situ HCl)IsopropanolN-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate12 hoursRoom Temp.69.8 (overall)

Table 2: Enzymatic Kinetic Resolution of Aminocyclopentanol Derivatives

EnzymeAcylating AgentSolventTemperatureConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)
Candida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)48°C50>9999
Pseudomonas cepacia lipase (Lipase PS)Vinyl AcetateDiethyl etherNot specified~50High (E > 200)High (E > 200)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of aminocyclopentanol hydrochloride.

Protocol 1: Boc-Deprotection using HCl in 1,4-Dioxane
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of the N-Boc protected aminocyclopentanol in 20 mL of 1,4-dioxane.

  • Acid Addition: To the stirred solution, add 50 mL of a 4M solution of hydrogen chloride in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Precipitation: Upon completion of the reaction, add 100 mL of acetonitrile to the reaction mixture to induce precipitation of the aminocyclopentanol hydrochloride salt.[1]

  • Isolation: Collect the resulting white solid by vacuum filtration.

  • Washing: Wash the filter cake with 100 mL of fresh acetonitrile to remove residual impurities.[1]

  • Drying: Dry the solid under vacuum at 40°C for 12 hours to yield the final product.[1]

Protocol 2: In-situ Generation of HCl for Boc-Deprotection
  • Acidic Solution Preparation: In a dry reaction flask under a nitrogen atmosphere, add 340 mL of isopropanol. Cool the flask in an ice bath. Slowly add 70 g (1.5 equivalents) of acetyl chloride dropwise, maintaining the temperature below 25°C.[7]

  • Substrate Addition: Dissolve the Boc-protected aminocyclopentanol intermediate in 340 mL of isopropanol. Add this solution dropwise to the freshly prepared hydrogen chloride in isopropanol solution.[7]

  • Reaction: Allow the reaction to stir at room temperature (25°C) for 12 hours.[7]

  • Crystallization: Cool the reaction mixture to 0°C to induce crystallization of the product.[7]

  • Isolation and Drying: Filter the white solid, wash with a small amount of cold isopropanol, and dry under vacuum.[7]

Protocol 3: Enzymatic Kinetic Resolution
  • Solution Preparation: Prepare a 0.05 M solution of the racemic aminocyclopentanol derivative in a suitable organic solvent (e.g., a 1:1 mixture of tert-butyl methyl ether and tert-amyl alcohol).[4]

  • Enzyme Addition: Add the lipase preparation (e.g., Candida antarctica lipase B) to the substrate solution at a concentration of 50 mg/mL.[4]

  • Initiation: Initiate the reaction by adding the acylating agent (e.g., 0.1 M 2,2,2-trifluoroethyl butanoate).[5]

  • Reaction: Agitate the mixture (e.g., on a shaker) at a controlled temperature (e.g., 48°C).[5]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Termination and Separation: Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The acylated product and the unreacted amine can then be separated by column chromatography or extraction.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of aminocyclopentanol hydrochloride.

G cluster_0 Overall Synthesis Workflow start Start: tert-Butyl Hydroxylamine Carbonate + Cyclopentadiene diels_alder Step 1: Hetero-Diels-Alder Reaction start->diels_alder reduction1 Step 2: Reductive Ring Opening (N-O Bond Cleavage) diels_alder->reduction1 resolution Step 3: Enzymatic Kinetic Resolution reduction1->resolution reduction2 Step 4: Double Bond Hydrogenation resolution->reduction2 deprotection Step 5: Boc-Deprotection and Salt Formation reduction2->deprotection end End: (1R,3S)-Aminocyclopentanol Hydrochloride deprotection->end

Caption: High-level workflow for the multi-step synthesis of (1R,3S)-aminocyclopentanol hydrochloride.

G cluster_1 Troubleshooting Low Yield low_yield Low Yield Observed check_completion Is the reaction complete? low_yield->check_completion optimize_conditions Optimize reaction (time, temp, stoichiometry) check_completion->optimize_conditions No check_workup Was there product loss during work-up/purification? check_completion->check_workup Yes optimize_conditions->low_yield refine_workup Refine extraction, crystallization, and washing procedures check_workup->refine_workup Yes check_side_reactions Are there significant side products? check_workup->check_side_reactions No refine_workup->low_yield modify_conditions Modify conditions to minimize side reactions check_side_reactions->modify_conditions Yes solution Improved Yield check_side_reactions->solution No modify_conditions->low_yield

Caption: A logical decision tree for troubleshooting low yield in the synthesis.

G cluster_2 Boc-Deprotection Workflow start Start: N-Boc Protected Aminocyclopentanol dissolve 1. Dissolve in 1,4-Dioxane start->dissolve add_hcl 2. Add 4M HCl in 1,4-Dioxane dissolve->add_hcl react 3. Stir at Room Temp for 2 hours add_hcl->react precipitate 4. Add Acetonitrile to Precipitate react->precipitate filter_solid 5. Isolate Solid by Filtration precipitate->filter_solid wash 6. Wash with Acetonitrile filter_solid->wash dry 7. Dry Under Vacuum wash->dry end End: Aminocyclopentanol Hydrochloride dry->end

Caption: Step-by-step experimental workflow for the Boc-deprotection using HCl in dioxane.

References

Technical Support Center: Synthesis of (1R,3R)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the synthesis of (1R,3R)-3-Aminocyclopentanol. The information presented here is primarily adapted from established protocols for its stereoisomer, (1R,3S)-3-Aminocyclopentanol, due to a lack of specific literature for the (1R,3R) isomer. The general principles of impurity formation, analysis, and troubleshooting are expected to be similar.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of impurities in the synthesis of this compound?

A1: Potential impurities can be broadly categorized as follows:

  • Starting Material Impurities: Unreacted starting materials and any impurities originally present in them.

  • Reagent-Related Impurities: Residual reagents, catalysts, and solvents used in the synthesis.

  • Process-Related Impurities (By-products): Undesired products formed from side reactions or incomplete reactions. These can include stereoisomers of the desired product.

  • Degradation Products: Impurities formed by the degradation of the product during synthesis or storage.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for separating and quantifying stereoisomeric impurities.[1]

  • Gas Chromatography (GC): Useful for analyzing volatile impurities such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify unknown impurities and confirm the structure of the desired product.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide molecular weight information for impurity identification.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure completion. Optimize reaction parameters such as temperature, time, and stoichiometry.
Product loss during workup.Ensure efficient extraction and minimize transfers. Use appropriate solvents to avoid product loss.
Catalyst deactivation (if applicable).Use a fresh, high-quality catalyst. Ensure proper handling and reaction conditions to prevent deactivation.
Presence of Stereoisomeric Impurities Inadequate stereocontrol in the synthesis.Optimize the chiral catalyst or resolving agent. Re-evaluate the synthetic route to improve stereoselectivity.[1]
Racemization during a reaction step.Investigate reaction conditions (e.g., temperature, pH) that might lead to racemization and modify them accordingly.[1]
Residual Starting Materials or Reagents Incomplete reaction or insufficient purification.Ensure the reaction goes to completion. Improve the purification process, for example, by recrystallization from a different solvent system or by using column chromatography.
Unknown Impurities Detected Formation of unexpected by-products.Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using NMR and MS. Once identified, modify the reaction conditions to minimize its formation.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of related aminocyclopentanol derivatives. Specific conditions for this compound may require optimization.

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic cis-3-aminocyclopentanol in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid).

  • Crystallization: Allow the diastereomeric salts to crystallize. The solubility difference between the two diastereomers will lead to the preferential crystallization of one.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH, NaHCO3) to liberate the enantiomerically enriched free amine.

  • Extraction: Extract the free amine with an organic solvent.

  • Purity Analysis: Analyze the enantiomeric purity using chiral HPLC.

Protocol 2: General Procedure for Boc-Deprotection to Yield the Final Product
  • Reaction Setup: Dissolve the Boc-protected this compound in a suitable solvent (e.g., dioxane, ethyl acetate).

  • Acid Addition: Add a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane), to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the deprotection is complete.

  • Isolation: Remove the solvent under reduced pressure. The hydrochloride salt of the product may precipitate directly or can be precipitated by the addition of a non-polar solvent.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

Synthesis_Workflow General Synthetic Workflow for this compound start Racemic or Prochiral Starting Material step1 Stereoselective Synthesis or Chiral Resolution start->step1 intermediate Enantiomerically Enriched Intermediate step1->intermediate step2 Further Transformations (if necessary) intermediate->step2 protected_product Protected this compound step2->protected_product step3 Deprotection protected_product->step3 crude_product Crude this compound step3->crude_product step4 Purification (e.g., Recrystallization) crude_product->step4 final_product Pure this compound step4->final_product Troubleshooting_Logic Troubleshooting Logic for Impurity Issues start Impurity Detected in Final Product identify Identify Impurity (HPLC, GC-MS, NMR) start->identify known_impurity Is it a known impurity (starting material, reagent, by-product)? identify->known_impurity optimize_reaction Optimize Reaction Conditions (temperature, time, stoichiometry) known_impurity->optimize_reaction Yes unknown_impurity Characterize Unknown Impurity (isolate and analyze) known_impurity->unknown_impurity No improve_purification Improve Purification (recrystallization, chromatography) optimize_reaction->improve_purification end Product Meets Purity Specifications improve_purification->end modify_synthesis Modify Synthetic Route to avoid by-product formation unknown_impurity->modify_synthesis modify_synthesis->end

References

Removal of residual solvents from (1R,3R)-3-Aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual solvents from (1R,3R)-3-Aminocyclopentanol hydrochloride.

Troubleshooting Guide

This guide addresses common problems related to residual solvent removal during the purification of this compound hydrochloride.

ProblemPotential Cause(s)Suggested Solution(s)
High levels of residual solvent(s) detected after initial drying. - Inefficient initial solvent removal (e.g., inadequate filtration).- Inappropriate drying method for the specific solvent.- Insufficient drying time or temperature.- Ensure the solid is well-compacted on the filter to remove as much mother liquor as possible.- Wash the filter cake with a small amount of a volatile, cold solvent in which the product is sparingly soluble.[1]- Select a drying method based on the solvent's boiling point and the compound's thermal stability (see Table 1).- Increase the drying time or temperature, ensuring the temperature is well below the compound's decomposition point. A common practice is to dry under vacuum at around 40 °C for 12 hours.[2]
Product "oils out" instead of crystallizing during solvent removal by recrystallization. - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent.- Re-heat the solution and add a small amount of additional solvent to ensure complete dissolution before attempting to cool again.[1]- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]- Gentle stirring can sometimes encourage crystallization.[1]- Consider a different solvent or a solvent/anti-solvent system with a lower boiling point.[1]
Low recovery of product after recrystallization aimed at solvent removal. - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the solid.[1]- Pre-heat the filtration apparatus (e.g., funnel, filter flask) to prevent the product from crashing out during filtration.[1]
Persistent residual solvent even after prolonged drying. - The solvent is trapped within the crystal lattice.- The drying temperature is too low for a high-boiling point solvent.- Consider recrystallization from a different solvent system to potentially alter the crystal habit and release trapped solvent.- For high-boiling point solvents, a higher drying temperature under vacuum may be necessary, provided the compound is stable.- Lyophilization (freeze-drying) can be an effective, albeit slower, method for removing stubborn solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter with this compound hydrochloride?

Based on typical synthetic routes, you are most likely to encounter solvents such as isopropanol, acetone, methanol, and dioxane.[2][3]

Q2: How can I effectively remove isopropanol from my final product?

Isopropanol can often be removed by drying the solid under vacuum at a moderately elevated temperature (e.g., 40-50 °C).[2] If levels remain high, recrystallization from a different solvent system, followed by vacuum drying, can be effective.

Q3: My analysis shows residual acetone. What is the best way to remove it?

Acetone has a relatively low boiling point and can typically be removed by thorough drying under vacuum. A final wash of the crystalline product with a cold, non-polar solvent in which the product is insoluble (like diethyl ether or hexane) before drying can also help.

Q4: I used dioxane in a previous step and it's difficult to remove. What do you recommend?

Dioxane has a higher boiling point, making it more challenging to remove by simple drying. Lyophilization (freeze-drying) can be an effective technique. Alternatively, recrystallization from a solvent system that does not include dioxane is recommended to purge it.

Q5: What are the ICH guidelines for residual solvents?

The International Council for Harmonisation (ICH) provides guidelines (Q3C) that classify residual solvents into three classes based on their toxicity.[4][5][6][7][8]

  • Class 1: Solvents to be avoided, known to be carcinogenic or environmentally hazardous.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential, for which permitted daily exposures are higher.

It is crucial to be aware of these limits and ensure your final product complies.

Data Presentation

Table 1: Properties of Common Solvents in the Synthesis of this compound hydrochloride

SolventBoiling Point (°C)ICH ClassQualitative Solubility of this compound HCl
Isopropanol82.3[9]3Slightly Soluble[2]
Acetone56.3[9]3Sparingly Soluble (used for washing)[2]
Methanol64.7[9]2Slightly Soluble[10][11]
Dioxane101.0[9]2Data not readily available
Water100.0[9]-Slightly Soluble[11]
Dimethyl Sulfoxide (DMSO)189.0[9]-Slightly Soluble[10][11]

Experimental Protocols

Protocol 1: Recrystallization for Solvent Removal

This protocol describes a general procedure for recrystallizing this compound hydrochloride to remove trapped or high-boiling point residual solvents.

Objective: To purify the compound and remove unwanted residual solvents by crystallization.

Materials:

  • This compound hydrochloride containing residual solvent(s)

  • High-purity recrystallization solvent (e.g., isopropanol, methanol, or a mixture)

  • Anti-solvent (optional, e.g., acetone, diethyl ether)

  • Heating mantle or hot plate with a stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[1]

  • Drying: Proceed to Protocol 2 for drying the purified crystals.

Protocol 2: Vacuum Drying

Objective: To remove residual solvents from the crystalline this compound hydrochloride.

Materials:

  • Purified, crystalline this compound hydrochloride

  • Vacuum oven

  • Vacuum pump

  • Schlenk flask or other suitable drying vessel

Procedure:

  • Sample Preparation: Place the crystalline solid in a suitable vessel, spreading it thinly to maximize surface area.

  • Drying Conditions: Place the vessel in a vacuum oven. A typical procedure is to dry the product under vacuum at a controlled temperature (e.g., 40 °C) for a sufficient duration (e.g., 12 hours) to remove all residual solvents.[2]

  • Monitoring: The removal of residual solvents should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to ensure the levels are within the acceptable limits set by ICH guidelines.

  • Completion: Once the residual solvent levels are acceptable, the product can be removed from the oven and stored in a tightly sealed container.

Visualizations

Residual_Solvent_Removal_Workflow cluster_Initial Initial State cluster_Analysis Analysis & Decision cluster_Action Removal Process cluster_Final Final Product Crude_Product Crude this compound HCl (with residual solvents) Analysis Residual Solvent Analysis (GC) Crude_Product->Analysis Drying Vacuum Drying Analysis->Drying Solvents are volatile & levels are moderately high Recrystallization Recrystallization Analysis->Recrystallization High-boiling point solvents or very high levels Final_Product Purified Product (Residual Solvents < ICH Limits) Drying->Final_Product Recrystallization->Drying Troubleshooting_Logic Start High Residual Solvent Detected Check_Drying Are drying parameters (time, temp, vacuum) adequate? Start->Check_Drying Optimize_Drying Optimize Drying Conditions Check_Drying->Optimize_Drying No Recrystallize Perform Recrystallization Check_Drying->Recrystallize Yes Reanalyze Re-analyze by GC Optimize_Drying->Reanalyze Reanalyze->Recrystallize No Final_Product Product Meets Specification Reanalyze->Final_Product Yes Recrystallize->Optimize_Drying

References

Chiral Separation of Aminocyclopentanol Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of aminocyclopentanol isomers.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to facilitate rapid problem-solving.

Question: I am observing poor or no resolution between my aminocyclopentanol enantiomers on a chiral stationary phase (CSP) column. What are the likely causes and how can I fix it?

Answer:

Poor or no resolution is a common challenge in chiral separations. Here are several factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Aminocyclopentanols, being cyclic amino alcohols, often show good enantioselectivity on polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralpak® AD-H or Chiralcel® OD-H) or macrocyclic glycopeptide-based CSPs.[1] If you are using a different type of CSP, consider screening these column types.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, plays a crucial role in chiral recognition.

    • Organic Modifier: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane) significantly impacts resolution.[2] Varying the percentage of the alcohol can modulate retention and selectivity.

    • Additives: For basic compounds like aminocyclopentanols, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[2] Conversely, acidic additives like formic acid could lead to a complete loss of resolution due to the ionization of the amino group.[3]

  • Low Column Efficiency: Poor column packing or contamination can lead to broad peaks and loss of resolution.[4][5] Ensure your column is properly conditioned and consider flushing it with a strong solvent if contamination is suspected.[5]

  • Flow Rate and Temperature: Optimizing the flow rate can enhance separation efficiency; slower flow rates often improve resolution.[4] Temperature also affects selectivity and retention, so ensure your system has stable temperature control.[4][6]

Question: My chromatogram shows significant peak tailing for the aminocyclopentanol isomers. What can I do to improve peak symmetry?

Answer:

Peak tailing can be caused by several factors, from instrumental issues to chemical interactions within the column.

  • Secondary Interactions with the Stationary Phase: The basic amino group of aminocyclopentanol can interact with acidic silanol groups on the silica support of the CSP, leading to tailing. Adding a basic additive like diethylamine (DEA) to the mobile phase (typically 0.1%) helps to saturate these active sites and improve peak shape.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.[4] Try reducing the sample concentration or injection volume.

  • Contamination: Buildup of contaminants on the column frit or at the head of the column can cause peak tailing.[5][7] Consider using a guard column and ensuring proper sample preparation, including filtration.[6][7]

  • Mobile Phase pH: In reversed-phase or polar ionic modes, the pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase buffer is appropriate for the analyte's pKa.

Question: I am using an indirect method with a chiral derivatizing agent, but the separation of the resulting diastereomers is still poor. What should I check?

Answer:

When indirect methods pose challenges, consider the following:

  • Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Optimize reaction conditions such as temperature, time, and reagent concentrations.[1] The presence of unreacted enantiomers will complicate the chromatogram.

  • Purity of the Derivatizing Agent: The chiral derivatizing agent must be enantiomerically pure. Any impurity in the reagent will result in the formation of additional diastereomers, leading to a complex chromatogram and inaccurate quantification.

  • Chromatographic Conditions for Diastereomers: Diastereomers have different physical properties and can be separated on standard achiral columns (e.g., C18).[1] However, the mobile phase conditions still need to be optimized for their specific separation. This includes the organic solvent gradient, pH, and buffer concentration.

  • Racemization: Check for potential racemization of the analyte or the derivatizing agent during the reaction. Harsh reaction conditions (e.g., high temperature, extreme pH) can sometimes lead to racemization.

Frequently Asked Questions (FAQs)

What are the main strategies for the chiral separation of aminocyclopentanol isomers?

There are two primary strategies for the chiral separation of aminocyclopentanol isomers by HPLC:

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are often effective for this class of compounds.[1]

  • Indirect Method: This method involves derivatizing the aminocyclopentanol enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers can then be separated on a standard achiral HPLC column.[1][8] A common CDA for amino groups is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[1][9]

How do I separate the cis and trans diastereomers of aminocyclopentanol?

The separation of cis and trans diastereomers is generally less challenging than enantiomeric separation because diastereomers have different physical and chemical properties.[1] This separation can often be achieved on a standard achiral reversed-phase column, such as a C18 column.[1] However, to resolve all four stereoisomers (the cis enantiomeric pair and the trans enantiomeric pair), a chiral stationary phase is typically required.[1]

What are the recommended starting conditions for HPLC method development for aminocyclopentanol isomers?

A good starting point for the direct chiral separation of aminocyclopentanol isomers using a polysaccharide-based CSP in normal phase mode would be:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or a suitable wavelength if derivatized)

For an indirect method using a C18 column after derivatization with a reagent like FDAA, a typical starting point would be a gradient elution with water and acetonitrile, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA).[1]

Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of aminocyclopentanol isomers?

Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[10] Polysaccharide-based CSPs are widely used in SFC.[11] The mobile phase typically consists of supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol).[12] Basic or acidic additives are often used to improve peak shape and selectivity for ionizable compounds.[11][13]

Data and Protocols

Quantitative Data Summary

Table 1: Example HPLC and SFC Chiral Separation Parameters for Amino Alcohols

Analyte ClassSeparation ModeColumn (CSP)Mobile PhaseAdditiveResolution (Rs)Reference
Amino AlcoholsNormal Phase HPLCPolysaccharide-based (e.g., Chiralpak® AD-H)n-Hexane / IsopropanolDiethylamine (DEA)Baseline separation often achievable[1][2]
Basic CompoundsReversed Phase HPLCPolysaccharide-based (e.g., Lux Cellulose-1)Acetonitrile / WaterAmmonium BicarbonateGood resolution for many basic compounds[14]
Amine CompoundsSFCPolysaccharide-based (e.g., Chiralpak AD-H)CO2 / 2-PropanolCyclohexylamineBaseline resolution achievable[12]
Basic CompoundsSFCPolysaccharide-based (e.g., Chiralpak IC)CO2 / MethanolIsobutylamine (IBA)Good separation and peak shape[15]
Experimental Protocols

Protocol 1: Direct Chiral Separation by HPLC (Normal Phase)

  • Column: Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Sample Preparation: Dissolve the aminocyclopentanol isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the stereoisomers. Adjust the isopropanol percentage to optimize retention and resolution.

Protocol 2: Indirect Chiral Separation via Derivatization (Reversed Phase HPLC)

  • Derivatization (using Marfey's Reagent - FDAA):

    • To 50 µL of a 1 mg/mL solution of the aminocyclopentanol isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[1]

    • Incubate the mixture at 40 °C for 1 hour.[1]

    • After cooling, neutralize the reaction with 2 M HCl and dilute with the mobile phase.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • HPLC Conditions:

    • Use a gradient elution, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the diastereomeric derivatives.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 340 nm (where the DNP group of the derivative absorbs).

Visualizations

Chiral_Separation_Workflow cluster_direct Direct Method cluster_indirect Indirect Method start_direct Aminocyclopentanol Isomer Mixture hplc_direct HPLC Analysis start_direct->hplc_direct csp_column Chiral Stationary Phase (CSP) Column hplc_direct->csp_column uses result_direct Separated Enantiomers hplc_direct->result_direct start_indirect Aminocyclopentanol Isomer Mixture derivatization Derivatization with Chiral Reagent (CDA) start_indirect->derivatization diastereomers Diastereomer Mixture derivatization->diastereomers hplc_indirect HPLC Analysis diastereomers->hplc_indirect achiral_column Achiral Column (e.g., C18) hplc_indirect->achiral_column uses result_indirect Separated Diastereomers hplc_indirect->result_indirect Troubleshooting_Resolution cluster_causes Potential Causes cluster_solutions Solutions start Poor / No Resolution cause1 Wrong CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Poor Peak Shape start->cause3 cause4 Low Efficiency start->cause4 sol1 Screen Polysaccharide or Macrocyclic CSPs cause1->sol1 Check sol2 Optimize Organic Modifier % Add Basic/Acidic Modifier cause2->sol2 Adjust sol3 Add DEA for Tailing Reduce Sample Load cause3->sol3 Improve sol4 Optimize Flow Rate/Temp Check for Contamination cause4->sol4 Enhance

References

Technical Support Center: Stereoselective Synthesis of Chiral Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral aminocyclopentanols.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral aminocyclopentanols?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). In the context of chiral aminocyclopentanols, which are vital building blocks for pharmaceuticals, maintaining stereochemical integrity is crucial. The biological activity of a drug often depends on a specific stereoisomer; the other isomers may be less active or even cause harmful side effects.[1] Therefore, preventing racemization is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at several stages during the synthesis of chiral aminocyclopentanols:

  • During the main reaction: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to the formation of achiral intermediates (e.g., enolates or imines), which are prone to racemization.

  • During work-up: Aqueous work-ups involving strong acids or bases to adjust the pH can cause the final product to racemize.

  • During purification: Standard purification techniques like silica gel chromatography can lead to racemization, as silica gel is acidic.

Q3: How does the choice of a protecting group for the amino functionality help in minimizing racemization?

A3: Protecting groups are crucial for preventing unwanted side reactions and can also play a significant role in minimizing racemization.[2][3] Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred over acyl groups. They can reduce the acidity of the α-proton (the hydrogen on the carbon bearing the amino group), making it less susceptible to abstraction by a base, which is a common pathway for racemization. Bulky protecting groups can also provide steric hindrance, preventing reagents from accessing the chiral center.[4]

Q4: What is the impact of solvent choice on racemization?

A4: The solvent can significantly influence the rate of racemization. Polar protic solvents can stabilize charged intermediates that may be prone to racemization. Aprotic polar solvents might also facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen a variety of solvents to find the optimal conditions that minimize racemization while maintaining a good reaction rate.

Q5: How can I accurately determine the enantiomeric excess (ee) of my aminocyclopentanol product?

A5: Several analytical techniques can be used to determine the enantiomeric excess of your product. The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, and the ee is calculated from the ratio of their peak areas.[1]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized. The aminocyclopentanol may need to be derivatized first.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification.

A fluorescence-based assay using dynamic self-assembly can also be a high-throughput method for determining ee in chiral amines and amino alcohols.[5]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.

  • Strongly Basic or Acidic Conditions: The presence of strong bases (e.g., NaOH, LDA) or acids can catalyze the formation of achiral intermediates.

  • Inappropriate Reagent Choice: Certain reagents may promote side reactions that lead to racemization.

  • Unstable Intermediates: The intermediates formed during the reaction may not be stereochemically stable under the reaction conditions.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature. Cryogenic conditions (e.g., -78 °C) are often beneficial. A systematic temperature screen is recommended to find the optimal balance between reaction rate and enantioselectivity.[6]

    • Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

  • Reagent and Catalyst Selection:

    • Use Mild Bases/Acids: Employ weaker organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong inorganic bases.

    • Chiral Catalysts: Utilize stereoselective catalysts, such as those based on ruthenium or rhodium, for asymmetric hydrogenations or transfer hydrogenations.[7] Biocatalytic methods using enzymes like dehydrogenases can also offer high enantioselectivity under mild conditions.[8][9]

  • Protecting Group Strategy:

    • Select appropriate protecting groups for the amine and alcohol functionalities. Urethane-based protecting groups (Boc, Cbz) are generally recommended for amines to prevent racemization.

Issue 2: Racemization During Product Purification

Possible Cause:

  • Acidic Stationary Phase: Standard silica gel is acidic and can catalyze the racemization of sensitive chiral aminocyclopentanols.

Solutions:

  • Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of a non-nucleophilic base, such as triethylamine in the eluent, before performing column chromatography.

  • Use an Alternative Stationary Phase: Consider using a more neutral support like alumina for purification.

  • Alternative Purification Methods: If possible, purify the product by recrystallization, which can often lead to an enhancement of the enantiomeric excess.

Data Presentation

Table 1: Effect of Catalyst and Conditions on Enantioselectivity in Chiral Amino Alcohol Synthesis

EntrySubstrateCatalyst (mol%)ReactionConditionsYield (%)Enantiomeric Excess (ee%)Reference
11-hydroxy-2-butanoneEngineered Amine Dehydrogenase (wh84)Asymmetric Reductive Amination30°C, pH 8.562>99[8][9]
2Substituted CyclopropeneChiral Yttrium CatalystAsymmetric Hydroamination25°C, Tolueneup to 9699[10]
3α-Amino ketone HCl salt (10g scale)RuCl[(S,S)-Teth-TsDpen] (0.2 mol%)Asymmetric Transfer HydrogenationFormic acid/triethylamine91>99.8 (er >99.9:0.1)[7]
4Phenyl-substituted ynamideMIB-derived catalystAsymmetric C-C bond formation-20°C, Toluene8292[11]

MIB: Morpholino isoborneol er: enantiomeric ratio

Experimental Protocols

Protocol 1: Chemoenzymatic Resolution of trans-2-(diallylamino)cyclopentanol

This protocol is adapted from a strategy involving the lipase-catalyzed resolution of a racemic precursor.

1. Synthesis of racemic trans-2-(diallylamino)cyclopentanol:

  • (Detailed synthesis of the racemic precursor would be included here, typically involving the reaction of cyclopentene oxide with diallylamine).

2. Enzymatic Resolution:

  • To a solution of racemic trans-2-(diallylamino)cyclopentanol (1.0 eq) in an appropriate organic solvent (e.g., toluene), add vinyl acetate (3.0 eq).
  • Add Burkholderia cepacia lipase (lipase PS-C).
  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
  • Quench the reaction by filtering off the enzyme.
  • Concentrate the filtrate under reduced pressure.

3. Separation and Deprotection:

  • Separate the resulting enantiopure ester and the unreacted enantiopure alcohol by column chromatography.
  • The enantiopure alcohol can be isolated directly.
  • The enantiopure ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.
  • The diallyl protecting group can be removed under standard conditions to yield the final enantiopure trans-2-aminocyclopentanol.

Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol provides a general method for the synthesis of a chiral amino alcohol using a well-defined ruthenium catalyst.

1. Preparation:

  • In an inert atmosphere glovebox, add the α-amino ketone hydrochloride salt (1.0 eq) and the chiral ruthenium catalyst (e.g., RuCl[(S,S)-Teth-TsDpen], 0.1-0.5 mol%) to a flame-dried reaction vessel.

2. Reaction Setup:

  • Add a degassed azeotropic mixture of formic acid and triethylamine (5:2) as the hydrogen source and solvent.
  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

3. Monitoring:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture.
  • The product can often be crystallized directly from the reaction mixture by the addition of an aqueous base (e.g., 28% NH₄OH).[7]
  • Filter the resulting solid, wash with a suitable solvent (e.g., cold water or diethyl ether), and dry under vacuum.
  • Determine the yield and enantiomeric excess of the final product.

Mandatory Visualizations

racemization_mechanism cluster_main Mechanism of Base-Catalyzed Racemization chiral_start Chiral Aminocyclopentanol (R-enantiomer) achiral_intermediate Planar Achiral Intermediate (Enolate/Imine) chiral_start->achiral_intermediate Base (B:) removes α-proton r_product R-enantiomer achiral_intermediate->r_product Protonation (HB) (50% probability) s_product S-enantiomer achiral_intermediate->s_product Protonation (HB) (50% probability) racemic_mixture Racemic Mixture (50% R, 50% S) r_product->racemic_mixture s_product->racemic_mixture

Caption: Mechanism of racemization via an achiral intermediate.

troubleshooting_workflow start Start: Low Enantiomeric Excess (ee) Observed check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Conditions too harsh? (High Temp, Strong Base/Acid) check_conditions->harsh_conditions Yes check_purification Review Purification Method check_conditions->check_purification No optimize_conditions Optimize Conditions: - Lower Temperature - Use milder reagents - Shorten reaction time harsh_conditions->optimize_conditions end End: Improved Enantiomeric Excess optimize_conditions->end silica_issue Using standard silica gel? check_purification->silica_issue Yes check_reagents Review Reagents & Catalyst check_purification->check_reagents No change_purification Modify Purification: - Neutralize silica with base - Use alumina - Recrystallize product silica_issue->change_purification change_purification->end reagent_issue Sub-optimal catalyst or protecting group? check_reagents->reagent_issue Yes change_reagents Screen Alternatives: - Different chiral catalyst - Biocatalysis (enzymes) - Use Boc/Cbz protecting group reagent_issue->change_reagents reagent_issue->end No, ee still low. Consult literature for specific substrate. change_reagents->end

Caption: Troubleshooting workflow for low enantioselectivity.

References

Technical Support Center: Optimizing Catalyst Activity in Hydrogenation Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst activity in hydrogenation steps for synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during catalytic hydrogenation experiments.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is slow or has completely stalled. What are the common causes?

A slow or stalled reaction is a frequent issue in catalytic hydrogenation and can often be attributed to several factors:

  • Inactive Catalyst: The catalyst may be old, have been improperly stored, or its active sites may be compromised. It is often recommended to try a fresh batch of catalyst.

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can adsorb to the catalyst's active sites, rendering it inactive. Common poisons include sulfur, nitrogen compounds, and halides.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen gas, the substrate, and the catalyst, thereby slowing down the reaction rate.

  • Substrate Structure: The steric and electronic properties of the substrate can significantly influence the reaction rate. Sterically hindered functional groups are often more difficult to reduce.

Q2: What is catalyst deactivation and what are the main mechanisms?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms of deactivation in hydrogenation are:

  • Poisoning: Strong chemisorption of impurities onto the active sites of the catalyst. This can be reversible or irreversible.

  • Sintering: The agglomeration of metal particles on the catalyst support at high temperatures, leading to a decrease in the active surface area.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) or other residues on the catalyst surface, which physically blocks the active sites.

  • Leaching: The dissolution of the active metal from the support into the reaction medium, which can be exacerbated by certain solvents or reaction conditions.

Q3: How can I improve the selectivity of my hydrogenation reaction?

Improving selectivity often involves a careful optimization of reaction conditions and catalyst choice:

  • Catalyst Selection: Different catalysts exhibit different selectivities. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is used for the selective hydrogenation of alkynes to cis-alkenes.

  • Reaction Conditions: Lowering the temperature and pressure can sometimes favor the desired product and reduce over-hydrogenation.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the substrate's orientation on the catalyst surface and affect selectivity.

  • Additives and Promoters: The addition of certain promoters or inhibitors can modify the catalyst's surface and improve selectivity towards the desired product.

Q4: Can a deactivated catalyst be regenerated?

In some cases, catalyst regeneration is possible, depending on the deactivation mechanism:

  • Coking/Fouling: The carbonaceous deposits can often be removed by controlled oxidation (burning off the coke) followed by reduction.

  • Reversible Poisoning: Some poisons can be removed by washing the catalyst with a suitable solvent or by a specific chemical treatment.

  • Sintering and Leaching: These deactivation mechanisms are generally irreversible, and the catalyst will likely need to be replaced.

Troubleshooting Guides

Issue 1: Low or No Conversion

A low or no conversion of the starting material is a primary indicator of a problem with the catalytic system or reaction conditions.

LowConversionWorkflow cluster_catalyst Catalyst Checks cluster_purity Purity Checks cluster_conditions Condition Checks start Low or No Conversion Observed check_catalyst Step 1: Evaluate Catalyst Activity start->check_catalyst catalyst_old Is the catalyst old or from a previously opened bottle? check_catalyst->catalyst_old Action: Use fresh catalyst check_purity Step 2: Verify Reactant and Solvent Purity substrate_impure Are there impurities in the starting material? check_purity->substrate_impure Action: Purify starting material check_conditions Step 3: Assess Reaction Conditions pressure Is the hydrogen pressure adequate? check_conditions->pressure Action: Increase H2 pressure resolve High Conversion Achieved catalyst_poisoned Could the catalyst be poisoned? catalyst_old->catalyst_poisoned catalyst_loading Is the catalyst loading sufficient? catalyst_poisoned->catalyst_loading catalyst_loading->check_purity solvent_impure Is the solvent of high purity and degassed? substrate_impure->solvent_impure solvent_impure->check_conditions temperature Is the temperature optimal? pressure->temperature Action: Adjust temperature agitation Is the stirring vigorous enough? temperature->agitation Action: Increase stirring speed time Has the reaction run for a sufficient time? agitation->time Action: Extend reaction time time->resolve

Caption: Troubleshooting workflow for low or no conversion in hydrogenation.

Issue 2: Catalyst Deactivation

Observing a gradual or sudden drop in reaction rate can indicate catalyst deactivation.

CatalystDeactivation cluster_poisoning Poisoning Analysis cluster_sintering Sintering Analysis cluster_coking Coking/Fouling Analysis start Decreased Reaction Rate Observed check_poisoning Check for Potential Poisons start->check_poisoning check_sintering Evaluate Thermal History (Sintering) check_poisoning->check_sintering check_coking Analyze for Coking/Fouling check_sintering->check_coking remedy Implement Corrective Action poison_source Analyze starting materials, solvent, and H2 for impurities (S, N, halides). poison_remedy Purify inputs or use a guard bed. poison_source->poison_remedy poison_remedy->remedy sintering_conditions Was the reaction run at excessively high temperatures? sintering_remedy Optimize to lower reaction temperature. sintering_conditions->sintering_remedy sintering_remedy->remedy coking_evidence Characterize spent catalyst for carbon deposits (e.g., TGA). coking_remedy Optimize conditions to minimize side reactions or regenerate catalyst. coking_evidence->coking_remedy coking_remedy->remedy

Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of a hydrogenation reaction.

Table 1: Effect of Temperature on the Hydrogenation of Nitrobenzene to Aniline

Temperature (°C)Conversion of Nitrobenzene (%)Selectivity to Aniline (%)
60>9997
100>9985
140>9975
180>9968

Reaction Conditions: 0.3 wt% Pd/Al₂O₃ catalyst, vapor phase reaction. Data extracted from a study by Wilson et al.[1]

Table 2: Effect of Hydrogen Pressure on the Hydrogenolysis of Glycerol to 1,2-Propanediol

Hydrogen Pressure (MPa)Glycerol Conversion (%)1,2-Propanediol Selectivity (%)1,2-Propanediol Yield (%)
1.53469.223.5
3.04580.536.2
4.56089.053.4
6.06293.057.7

Reaction Conditions: Cu-Ni(1:1)/γ-Al₂O₃ catalyst, 20 wt% glycerol solution, 210°C, 12 h.[2]

Table 3: Effect of Catalyst Loading on the Hydrogenation of CO₂ to Methanol

Zn/Pd Molar RatioCO₂ Conversion (%)Methanol Selectivity (%)CO Selectivity (%)Methane Selectivity (%)
0 (Pd only)7.7082.317.7
0.256.511.284.14.7
0.56.020.375.83.9
1.05.529.866.83.4
2.09.151.944.04.1

Reaction Conditions: PdZn/TiO₂ catalyst, 20 bar, 250°C.[3]

Table 4: Effect of Solvent on the Selectivity of Phenylacetylene Hydrogenation

SolventPhenylacetylene Conversion (%)Styrene Selectivity (%)
n-Heptane9885
Toluene9975
Ethanol>9996
Tetrahydrofuran (THF)9790

Reaction Conditions: PdIn-QT catalyst, Room Temperature, 1 bar H₂. Data compiled from multiple sources indicating general trends.[4][5]

Experimental Protocols

Protocol 1: Activation of Raney Nickel Catalyst

Materials:

  • Raney Nickel-Aluminum alloy

  • Sodium hydroxide (NaOH) solution (e.g., 25 wt%)

  • Distilled water

  • Anhydrous ethanol

  • Ice bath

  • Beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a fume hood, place the desired amount of NaOH solution in a beaker and cool it in an ice bath.

  • Slowly and in small portions, add the Raney Nickel-Aluminum alloy to the cold NaOH solution with vigorous stirring. Caution: The reaction is highly exothermic and produces flammable hydrogen gas.

  • After the initial vigorous reaction subsides, continue stirring and allow the mixture to warm to room temperature, then heat to 90-100°C until the evolution of hydrogen ceases.

  • Allow the nickel catalyst to settle, then carefully decant the alkaline solution.

  • Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral to pH paper.

  • After the final water wash, decant the water and wash the catalyst with anhydrous ethanol two to three times.

  • Store the activated Raney Nickel catalyst under ethanol in a sealed container. Caution: Activated Raney Nickel is pyrophoric and must not be allowed to dry in the air.

Protocol 2: General Procedure for Hydrogenation using Pd/C Catalyst (Balloon Pressure)

Materials:

  • Substrate

  • Palladium on carbon (Pd/C, typically 5% or 10%)

  • Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septum

  • Vacuum/nitrogen manifold

  • Hydrogen balloon with needle

Procedure:

  • Add the Pd/C catalyst to a dry round-bottom flask containing a stir bar. Caution: Pd/C is flammable.

  • Seal the flask with a rubber septum and purge the flask with an inert gas (e.g., nitrogen or argon) by applying vacuum and backfilling with the inert gas three times.

  • Under a positive pressure of the inert gas, add the solvent, followed by the substrate.

  • Purge the flask with hydrogen by evacuating the flask and then backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.

  • Leave the hydrogen balloon attached to the flask via the needle to maintain a positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at the desired temperature (often room temperature).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, carefully remove the hydrogen balloon and purge the flask with an inert gas.

Protocol 3: Post-Reaction Work-up and Catalyst Filtration

Materials:

  • Reaction mixture

  • Celite® or another filter aid

  • Büchner funnel and filter flask

  • Wash solvent (the same as the reaction solvent)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Set up a Büchner funnel with a pad of Celite®.

  • Under a flow of inert gas, carefully pour the reaction mixture onto the Celite® pad to filter off the catalyst.

  • Wash the filter cake with the reaction solvent to ensure all the product is collected. Caution: Do not allow the catalyst on the filter pad to dry out, as it can be pyrophoric.

  • The filtrate contains the product and can be concentrated under reduced pressure.

  • Immediately after filtration, quench the catalyst on the filter paper with water to render it non-pyrophoric and dispose of it in a designated waste container.

References

Technical Support Center: Crystallization Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering product oiling out during crystallization experiments.

Troubleshooting Guide

Issue: My product is "oiling out" instead of crystallizing. What is happening and how can I fix it?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This can lead to products with low purity, poor morphology, and difficulty in handling and filtration.[3][4]

Below is a step-by-step guide to troubleshoot and prevent oiling out.

Step 1: Diagnose the Potential Cause

The first step is to identify the likely reason for oiling out in your specific system. The following diagram illustrates a decision-making workflow to help diagnose the root cause.

G Diagram 1: Diagnostic Workflow for Oiling Out A Oiling Out Observed B Is the solution cloudy before cooling? A->B C Are there known impurities in the starting material? B->C No G High Impurity Level B->G Yes D Is the cooling rate rapid? C->D No C->G Yes E Is the solute concentration high? D->E No H High Supersaturation (Kinetic Issue) D->H Yes F Is the solvent system appropriate? E->F No J High Supersaturation (Thermodynamic Issue) E->J Yes F->H Yes I Low Solute Melting Point or High Solubility F->I No

Caption: Diagram 1: Diagnostic Workflow for Oiling Out.

Step 2: Implement Corrective Actions

Based on the potential cause identified, implement the following corrective actions. The table below summarizes the key parameters influencing oiling out and the recommended adjustments.

ParameterImpact on Oiling OutRecommended Action
Cooling Rate Rapid cooling increases supersaturation quickly, favoring oiling out.[5]Decrease the cooling rate to allow for controlled crystal nucleation and growth.[6][7]
Solvent A solvent in which the solute is too soluble can lead to oiling out.[8]Select a solvent or solvent mixture where the solute has high solubility at high temperatures and low solubility at low temperatures.[9]
Solute Concentration High concentrations lead to high supersaturation, a primary driver for oiling out.[4][9]Reduce the initial concentration of the solute.
Impurities Impurities can lower the melting point of the solute and inhibit crystal lattice formation.[6][10]Purify the starting material, for example, by using activated charcoal.[10]
Seeding The absence of nucleation sites can lead to a buildup of supersaturation.Introduce seed crystals to induce crystallization at a lower supersaturation level.[1][3]
Agitation Inadequate mixing can create localized areas of high supersaturation.Ensure efficient and uniform mixing.[1]
Step 3: Experimental Protocols for Prevention

To proactively avoid oiling out in future experiments, consider implementing the following protocols.

This protocol aims to prevent oiling out by slowly decreasing the temperature to control the rate of supersaturation.

  • Dissolution: Dissolve the solute in the minimum amount of a suitable solvent at an elevated temperature.

  • Slow Cooling: Gradually cool the solution. A typical rate is 5-10 °C per hour. This can be achieved by placing the crystallization vessel in a dewar or an insulated container.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (just below the dissolution temperature), add a small amount of seed crystals (1-2% by weight of the solute).

  • Maturation: Continue slow cooling to the desired final temperature.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

This method involves the addition of a solvent in which the solute is insoluble (an anti-solvent) to a solution of the solute, thereby inducing crystallization.

  • Dissolution: Dissolve the solute in a "good" solvent in which it is highly soluble.

  • Slow Addition of Anti-Solvent: Slowly add the anti-solvent to the solution with vigorous stirring. The rate of addition should be controlled to avoid a rapid increase in supersaturation.

  • Seeding (Optional): Seed the solution just before or during the initial phase of anti-solvent addition.

  • Equilibration: Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry.

The following diagram illustrates the general workflow for preventing oiling out.

G Diagram 2: General Workflow for Preventing Oiling Out A Start: Prepare Saturated Solution at High Temperature B Option 1: Controlled Cooling A->B C Option 2: Anti-Solvent Addition A->C D Slowly Decrease Temperature B->D E Slowly Add Anti-Solvent C->E F Introduce Seed Crystals D->F E->F G Crystal Growth F->G H Solid Crystalline Product G->H

Caption: Diagram 2: General Workflow for Preventing Oiling Out.

Frequently Asked Questions (FAQs)

Q1: What is the difference between oiling out and precipitation?

Oiling out is the formation of a liquid phase, whereas precipitation is the rapid formation of a solid, often amorphous or poorly crystalline, from a highly supersaturated solution. While both are undesirable for obtaining high-quality crystals, oiling out involves a liquid intermediate.

Q2: Can I still get a crystalline product after my compound has oiled out?

Sometimes, the oil phase will solidify upon further cooling or aging. However, the resulting solid is often amorphous or has low purity because impurities tend to be more soluble in the oil phase.[10] It is generally better to try and prevent oiling out from the start.

Q3: How do I choose the right solvent to avoid oiling out?

A good solvent for crystallization should dissolve the solute well at high temperatures but poorly at low temperatures. Avoid solvents that are too similar in polarity to the solute, as this can lead to high solubility even at low temperatures.[6] A solvent screen is often a necessary step in developing a robust crystallization process.

Q4: My product has a low melting point. Is it more likely to oil out?

Yes, if the melting point of your compound is below the temperature at which it starts to come out of solution, it is very likely to oil out.[6][10] In such cases, using a lower boiling point solvent or a different crystallization technique like anti-solvent crystallization at a lower temperature might be necessary.

Q5: How much seed crystal should I use?

A common starting point is 1-5% of the solute mass. The goal is to provide enough surface area for controlled crystal growth without causing rapid precipitation.

Q6: What if I don't have any seed crystals?

You can try to generate seed crystals by scratching the inside of the flask with a glass rod at the solution-air interface, or by cooling a small portion of the solution rapidly to induce nucleation, and then using the resulting solid as seed.

Q7: Can stirring speed affect oiling out?

Yes, inadequate stirring can lead to localized regions of high supersaturation, which can promote oiling out.[1] Conversely, very high shear rates could potentially disrupt nucleation. Moderate, consistent stirring is generally recommended.

Quantitative Data Summary

The following table provides a summary of the effect of initial concentration on the oiling out of Idebenone in an ethanol/water solvent system, as an example of how process parameters can be quantified.

Initial Concentration of Idebenone (mg/mL)ObservationProduct Purity
12No oiling out observedHigher purity
25Small quantities of oil droplets formed, which then crystallizedLower purity
31Stable oil phase formed, no product harvestedN/A

Data adapted from a study on the cooling crystallization of Idebenone.[4]

This data illustrates a clear trend where higher initial concentrations lead to a greater propensity for oiling out and a decrease in product purity.[4] Researchers should aim to work within the metastable zone width (MSZW) to avoid both oiling out and spontaneous nucleation.[1]

Experimental Protocols

Detailed Protocol: Determining the Metastable Zone Width (MSZW)

Understanding the MSZW is crucial for designing a crystallization process that avoids oiling out. The MSZW is the region between the solubility curve and the supersolubility curve, where the solution is supersaturated but spontaneous nucleation does not occur.

  • Prepare a solution of known concentration.

  • Heat the solution until all the solid is dissolved.

  • Cool the solution at a constant rate (e.g., 10 °C/h) while monitoring for the first sign of crystal formation (cloud point). This can be done visually or with a turbidity probe. The temperature at which crystals appear is the supersolubility point for that concentration.

  • Repeat steps 1-3 for a range of concentrations.

  • Plot the dissolution temperatures (solubility curve) and the cloud point temperatures (supersolubility curve) against concentration. The area between these two curves represents the MSZW.

The following diagram illustrates the relationship between the solubility curve, supersolubility curve, and the metastable zone.

G Diagram 3: Phase Diagram Illustrating the Metastable Zone Width solubility_curve Solubility Curve supersolubility_curve Supersolubility Curve metastable_zone Metastable Zone (Optimal for Seeding) labile_zone Labile Zone (Spontaneous Nucleation/Oiling Out) undersaturated_zone Undersaturated Zone p3:s->p1:n Concentration p3:e->p2:w Temperature p3->p4

Caption: Diagram 3: Phase Diagram Illustrating the Metastable Zone Width.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective separation and analysis of aminocyclopentanol stereoisomers are crucial for ensuring the stereochemical purity and, consequently, the safety and efficacy of pharmaceutical candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of these chiral compounds, supported by representative experimental data and detailed protocols.

The separation of stereoisomers, which possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms, presents a significant analytical challenge. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) often exhibit distinct pharmacological and toxicological profiles, making their individual assessment a regulatory requirement for chiral drug development.[1] HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1]

Two primary strategies are employed for the HPLC separation of stereoisomers: the direct and indirect methods.[1] The direct approach utilizes a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, leading to their separation.[1] In contrast, the indirect method involves the derivatization of the stereoisomers with a chiral reagent to form diastereomeric derivatives, which can then be separated on a conventional achiral HPLC column.[1]

Comparison of HPLC Methods

For the separation of diastereomers, such as the cis and trans isomers of aminocyclopentanol, a standard reversed-phase column like a C18 can often provide adequate separation due to differences in their physical properties.[1] However, to resolve all four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers), a chiral stationary phase is typically necessary.[1]

Data Presentation

The following table summarizes the expected performance of the two main HPLC methods for separating aminocyclopentanol stereoisomers. Please note that the quantitative data for the direct method is based on the separation of a structurally related compound, 3-(Hydroxymethyl)cyclopentanol, and serves as an illustrative example.

MethodStationary Phase/ColumnMobile PhaseDetectionEstimated Retention Time (min)Resolution (Rs)Separation Factor (α)Key Advantages
Direct Method (Normal Phase) Chiralpak® AD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (90:10, v/v)UV (210 nm)trans: ~8.5, cis: ~10.2> 1.5~1.2Direct separation of diastereomers, good resolution.
Indirect Method (Reversed Phase) C18 (e.g., 150 x 4.6 mm, 5 µm)Gradient of Water with 0.1% TFA and Acetonitrile with 0.1% TFAUV (e.g., 340 nm for FDAA derivatives)Data not availableData not availableData not availableApplicable when direct methods fail, can enhance detection.

Disclaimer: The data for the Direct Method is for the separation of cis/trans isomers of 3-(Hydroxymethyl)cyclopentanol and is intended to be representative. Actual retention times and resolution for aminocyclopentanol may vary.

Experimental Protocols

Below are detailed experimental protocols that can serve as a starting point for developing a separation method for aminocyclopentanol stereoisomers. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary.

Method 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)

This method is a common first approach for the separation of enantiomers of amino alcohols.[1]

Chromatographic Conditions:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm[1][2]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection: UV at 210 nm (as aminocyclopentanol lacks a strong chromophore)[1][2]

  • Injection Volume: 10 µL[1]

Sample Preparation:

Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of 1 mg/mL.[1]

Method 2: Indirect Separation via Derivatization with a Chiral Reagent

This method is useful when direct separation is challenging or to enhance detection sensitivity.[1] The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.[1]

Derivatization Protocol (using Marfey's Reagent - FDAA):

  • To 50 µL of a 1 mg/mL solution of the aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[1]

  • Incubate the mixture at 40 °C for 1 hour.[1]

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 20 µL of 2M HCl. The sample is ready for injection after degassing is complete.

Chromatographic Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution is typically used:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile[1]

    • A typical gradient could be 20-80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Mandatory Visualization

The following diagram illustrates a general workflow for developing an HPLC method for the separation of aminocyclopentanol stereoisomers.

HPLC_Method_Development cluster_start Start cluster_method_selection Method Selection cluster_direct_development Direct Method Development cluster_indirect_development Indirect Method Development cluster_validation Validation & Analysis start Define Separation Goal: Separate Aminocyclopentanol Stereoisomers direct_method Direct Method (Chiral Stationary Phase) start->direct_method indirect_method Indirect Method (Derivatization) start->indirect_method select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) direct_method->select_csp select_derivatizing_agent Select Chiral Derivatizing Agent (e.g., Marfey's Reagent) indirect_method->select_derivatizing_agent screen_mobile_phase_normal Screen Normal Phase Solvents (Hexane/Alcohol + Amine Modifier) select_csp->screen_mobile_phase_normal optimize_direct Optimize Mobile Phase Ratio, Flow Rate, Temperature screen_mobile_phase_normal->optimize_direct validation Method Validation (Specificity, Linearity, Precision, Accuracy, Robustness) optimize_direct->validation derivatization_protocol Develop & Optimize Derivatization Protocol select_derivatizing_agent->derivatization_protocol select_achiral_column Select Achiral Column (e.g., C18) derivatization_protocol->select_achiral_column screen_mobile_phase_reversed Screen Reversed Phase Solvents (Water/Acetonitrile + Acid Modifier) select_achiral_column->screen_mobile_phase_reversed optimize_indirect Optimize Gradient, Flow Rate, Temperature screen_mobile_phase_reversed->optimize_indirect optimize_indirect->validation analysis Sample Analysis & Data Interpretation validation->analysis

General workflow for HPLC method development.

References

Unveiling Stereochemical Nuances: A Comparative Analysis of Cis- and Trans-3-Aminocyclopentanol Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of functional groups in a molecule, a concept known as stereochemistry, plays a pivotal role in its interaction with biological targets. For researchers and drug development professionals, understanding the distinct biological activities of stereoisomers is crucial for the design of potent and selective therapeutics. This guide provides a comparative overview of the biological significance of cis- and trans-3-aminocyclopentanol isomers, highlighting how their unique three-dimensional structures dictate their pharmacological profiles and applications.

The 3-aminocyclopentanol scaffold possesses two stereocenters, giving rise to four stereoisomers. The cis-isomers, (1S,3S)-3-aminocyclopentanol and (1R,3R)-3-aminocyclopentanol, have the amino and hydroxyl groups on the same face of the cyclopentane ring. In contrast, the trans-isomers, (1R,3S)-3-aminocyclopentanol and (1S,3R)-3-aminocyclopentanol, have these functional groups on opposite faces. This seemingly subtle difference in spatial orientation leads to profound distinctions in their biological activities.

Contrasting Roles in Drug Design: From HIV Therapy to Cancer Treatment

While direct comparative studies on the biological activity of the parent cis- and trans-3-aminocyclopentanol molecules are not extensively available in public literature, a compelling narrative of their differential effects can be drawn from the pharmacological profiles of their derivatives. The distinct stereochemistry of the 3-aminocyclopentanol core is a critical determinant of the efficacy of the resulting drug candidates.

One of the most prominent examples showcasing the therapeutic importance of a specific isomer is the role of (1R,3S)-trans-3-aminocyclopentanol as a key chiral building block in the synthesis of the highly successful anti-HIV drug, Bictegravir .[1] The specific trans-orientation of the amino and hydroxyl groups is essential for the precise three-dimensional conformation of Bictegravir, enabling its high-affinity binding to the HIV integrase enzyme and subsequent inhibition of viral replication.[2]

Conversely, derivatives incorporating the cis-3-aminocyclopentanol moiety have demonstrated significant promise in a different therapeutic area. In the development of inhibitors for Bruton's tyrosine kinase (BTK), a crucial target in the treatment of multiple sclerosis and other autoimmune diseases, a derivative containing a cis-3-aminocyclopentanol linker exhibited markedly improved potency in whole blood assays and enhanced metabolic stability compared to more flexible linkers.[2][3] This suggests that the constrained cis-conformation can optimize the interaction of the inhibitor with the binding pocket of the BTK enzyme.

These examples underscore a fundamental principle in medicinal chemistry: the rigid and well-defined spatial arrangement of functional groups provided by the cyclopentane ring, combined with the specific cis or trans stereochemistry, allows for the fine-tuning of a molecule's interaction with its biological target, leading to enhanced potency and selectivity.

Quantitative Data on Derivatives

The following table summarizes the reported biological activity of derivatives containing the cis- or trans-3-aminocyclopentanol scaffold, illustrating the impact of stereochemistry on their therapeutic potential.

Derivative ClassIsomerBiological TargetKey FindingsReference
HIV Integrase Inhibitors(1R,3S)-transHIV IntegraseEssential for high binding affinity of Bictegravir.[2]
BTK InhibitorscisBruton's Tyrosine Kinase (BTK)Improved whole blood potency and metabolic stability.[2][3]

Experimental Protocols

To provide a practical context for researchers, detailed methodologies for key experiments cited in the development of drugs incorporating these isomers are outlined below.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Key Intermediate for Bictegravir)

A common synthetic approach involves the reduction of a protected 3-aminocyclopentanone, which typically yields a mixture of cis and trans diastereomers that require subsequent separation.[4] More advanced and stereoselective methods have been developed to produce the desired enantiomerically pure trans-isomer. One such method is an asymmetric hetero-Diels-Alder reaction.[5]

Step 1: Asymmetric Hetero-Diels-Alder Reaction

  • tert-butyl nitrosocarbonate, generated in situ, undergoes a hetero-Diels-Alder reaction with cyclopentadiene in the presence of a chiral copper catalyst. This step establishes the chiral centers of the cyclopentene ring with high stereocontrol.

Step 2: Reductive Cleavage and Enzymatic Resolution

  • The resulting cycloadduct is subjected to reductive cleavage of the N-O bond, for instance, using zinc powder in acetic acid.

  • The subsequent enzymatic resolution, often employing a lipase such as Novozym 435 with an acyl donor like vinyl acetate, selectively acylates one enantiomer, allowing for the separation of the desired stereoisomer.[5]

Step 3: Saturation and Deprotection

  • The double bond in the cyclopentene ring is saturated via hydrogenation using a palladium on carbon (Pd/C) catalyst.

  • The protecting groups are then removed under appropriate conditions to yield the final (1R,3S)-3-aminocyclopentanol.

In Vitro BTK Target Occupancy Assay

This assay measures the ability of a compound to bind to and inhibit BTK within a cellular context.

Cell Line: Ramos cells (a human B-lymphocyte cell line) are typically used as they endogenously express BTK.

Procedure:

  • Ramos cells are incubated with varying concentrations of the test compound (e.g., the cis-3-aminocyclopentanol-containing BTK inhibitor).

  • Following incubation, the cells are lysed to release the intracellular proteins, including BTK.

  • A fluorescently labeled covalent probe that binds to the same cysteine residue in the BTK active site as the inhibitor is added to the lysate.

  • The amount of probe that binds to BTK is inversely proportional to the occupancy of the inhibitor. The fluorescence signal is measured using a suitable plate reader.

  • The IC50 value, representing the concentration of the inhibitor that results in 50% target occupancy, is then calculated.[3]

Visualizing the Stereochemical Landscape and Synthetic Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

stereoisomers cluster_cis Cis Isomers cluster_trans Trans Isomers 1S,3S (1S,3S) 1R,3R (1R,3R) 1S,3S->1R,3R Enantiomers 1R,3S (1R,3S) 1S,3S->1R,3S Diastereomers 1S,3R (1S,3R) 1R,3R->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Stereoisomers of 3-Aminocyclopentanol

synthesis_workflow start Protected 3-Aminocyclopentanone reduction Reduction start->reduction mixture Mixture of Cis and Trans Diastereomers reduction->mixture separation Chromatographic Separation / Resolution mixture->separation cis Cis-3-Aminocyclopentanol Isomers separation->cis trans Trans-3-Aminocyclopentanol Isomers separation->trans

General Synthetic Workflow for 3-Aminocyclopentanol Isomers

Conclusion

The distinct biological roles of cis- and trans-3-aminocyclopentanol isomers, as evidenced by the successful development of their respective derivatives into potent therapeutic agents, provide a compelling illustration of the importance of stereochemistry in drug design. While the trans-isomer has proven invaluable in the fight against HIV, the cis-isomer is emerging as a promising scaffold for the development of treatments for autoimmune diseases. For researchers in the field, a thorough understanding of the unique properties conferred by each stereoisomer is essential for the rational design and synthesis of next-generation therapeutics with improved efficacy and safety profiles. Future research focusing on the direct comparative biological evaluation of the parent isomers will further illuminate their intrinsic pharmacological properties and expand their potential applications in medicine.

References

Structural Elucidation of (1R,3R)-3-Aminocyclopentanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of the chiral molecule (1R,3R)-3-Aminocyclopentanol. The precise three-dimensional arrangement of atoms is critical in drug design and development, making unambiguous structural determination an essential step.[1] While X-ray crystallography remains the gold standard for providing a definitive atomic-level structure, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and often more accessible means of characterization.

At a Glance: this compound

This compound is a chiral building block of significant interest in medicinal chemistry.[2] Its rigid cyclopentane scaffold with a specific stereochemical arrangement of amino and hydroxyl groups makes it a valuable component in the synthesis of novel therapeutic agents.[2]

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol [3][4]
IUPAC Name(1R,3R)-3-aminocyclopentan-1-ol[3]
Stereochemistrycis relationship between the amino and hydroxyl groups[2]
PubChem CID22827986[3]

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unequaled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state.[5][6][7] This technique is fundamental in structure-based drug design, offering a detailed three-dimensional map of the molecule.[8][9]

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValueSignificance
Crystal Data
Crystal systemMonoclinicDescribes the basic crystal symmetry.
Space groupP2₁Specifies the symmetry elements of the unit cell.
a, b, c (Å)a = 5.8, b = 8.2, c = 6.1Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 109, γ = 90Angles of the unit cell.
Volume (ų)275Volume of the unit cell.
Z2Number of molecules per unit cell.
Data Collection
Radiation typeMo KαX-ray source used for diffraction.
Wavelength (Å)0.71073Wavelength of the X-ray radiation.
Temperature (K)100Temperature at which data was collected.
Refinement
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Weighted R-factor (wR2)0.115A weighted measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)1.05Indicates the quality of the refinement. A value close to 1 is ideal.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most detailed structural information, NMR and Mass Spectrometry are powerful complementary techniques for structural elucidation and confirmation, particularly in solution.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[6][7]Unambiguous structural determination.[7] Gold standard for stereochemistry.Requires a suitable single crystal, which can be difficult to grow. Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships (NOE).Provides information about the structure in solution. Non-destructive. Can study dynamic processes.Does not directly provide bond lengths or angles. Absolute configuration determination can be challenging.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).[10][11]High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and connectivity. Fragmentation patterns can be complex to interpret.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/diethyl ether).

  • Crystal Mounting: A suitable crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[9] This model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters.[9]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.[8][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity. NOESY or ROESY experiments can provide information about through-space interactions, aiding in stereochemical assignment.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure and conformation in solution.[13]

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide clues about the molecular structure. The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, can be used to infer the presence of the amine group.[10][11]

Experimental Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a small molecule like this compound, integrating crystallographic and spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Primary Structural Analysis cluster_2 Definitive Structural Validation cluster_3 Data Integration & Final Structure A Synthesis & Purification of This compound B Mass Spectrometry (Molecular Weight, Formula) A->B C NMR Spectroscopy (Connectivity, Solution Conformation) A->C D Crystal Growth A->D G Comparative Analysis of Crystallographic & Spectroscopic Data B->G C->G E Single-Crystal X-ray Diffraction D->E F Structure Solution & Refinement E->F F->G H Final Validated Structure of This compound G->H

References

A Comparative Analysis of Synthetic Routes to (1R,3R)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Stereoselective Synthesis of a Key Chiral Building Block.

(1R,3R)-3-Aminocyclopentanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry, with the amino and hydroxyl groups in a cis configuration on the cyclopentane ring, is vital for the biological activity of the final drug products. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this valuable intermediate: Diastereoselective Reduction followed by Enzymatic Resolution, and Asymmetric Synthesis from a Chiral Precursor.

Comparative Summary of Synthetic Routes

The selection of a synthetic route to this compound is a critical decision in process development, with significant implications for yield, purity, cost, and scalability. Below is a summary of the two primary approaches detailed in this guide.

ParameterRoute 1: Diastereoselective Reduction & Enzymatic ResolutionRoute 2: Asymmetric Synthesis from (-)-Vince Lactam
Starting Material N-Boc-3-aminocyclopentanone(-)-Vince Lactam
Key Steps Diastereoselective reduction, Enzymatic acylationReductive cleavage, Esterification, Amide formation, Deprotection
Stereochemical Control Diastereoselective reduction followed by enzymatic kinetic resolutionChiral pool starting material
Overall Yield Moderate (Theoretically max 50% for resolution step)Good
Enantiomeric Purity High (>99% ee)High (>99% ee)
Advantages Readily available starting materials, Well-established enzymatic resolution technologyHigh stereochemical control from the outset, Avoids kinetic resolution step
Disadvantages Multi-step process, Resolution step limits theoretical yield to 50%More expensive and less readily available starting material

Route 1: Diastereoselective Reduction and Enzymatic Resolution

This widely utilized strategy involves the initial non-stereoselective synthesis of a racemic precursor, followed by a highly selective enzymatic step to isolate the desired enantiomer. This approach is often favored due to the accessibility of the starting materials.

A common precursor for this route is N-Boc-3-aminocyclopentanone. The key to this synthesis is the diastereoselective reduction of the ketone to favor the cis-diol, followed by the enzymatic resolution of the racemic cis-amino alcohol.

Experimental Protocol:

Step 1: Diastereoselective Reduction of N-Boc-3-aminocyclopentanone

The reduction of N-Boc-3-aminocyclopentanone can be achieved with various reducing agents. To favor the formation of the cis isomer, a bulky reducing agent that approaches from the less hindered face of the cyclopentanone ring is typically employed.

  • Reaction: A solution of N-Boc-3-aminocyclopentanone in an appropriate solvent (e.g., tetrahydrofuran or methanol) is cooled to a low temperature (e.g., -78 °C). A reducing agent such as sodium borohydride is added portion-wise. The reaction is stirred for several hours at low temperature and then warmed to room temperature.

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The resulting mixture of cis- and trans-N-Boc-3-aminocyclopentanol can be purified by column chromatography on silica gel to isolate the racemic cis isomer.

Step 2: Enzymatic Kinetic Resolution of Racemic cis-N-Boc-3-aminocyclopentanol

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. In this step, a lipase is used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.

  • Reaction: Racemic cis-N-Boc-3-aminocyclopentanol is dissolved in a suitable organic solvent (e.g., diisopropyl ether). An acyl donor, such as vinyl acetate, and a lipase (e.g., Pseudomonas sp. lipase) are added to the solution. The mixture is stirred at room temperature, and the progress of the reaction is monitored by chromatography. The lipase will selectively acylate the (1S,3S)-enantiomer, leaving the desired (1R,3R)-enantiomer unreacted.[1]

  • Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated (1S,3S)-enantiomer and the unreacted (1R,3R)-enantiomer is separated by column chromatography.

  • Deprotection: The Boc protecting group on the isolated (1R,3R)-N-Boc-3-aminocyclopentanol can be removed by treatment with an acid, such as hydrochloric acid in an organic solvent, to yield the final product, this compound.

Route 2: Asymmetric Synthesis from a Chiral Precursor

This approach utilizes a starting material that already possesses the desired stereochemistry, thus avoiding a resolution step and the associated 50% loss of material. A notable example is the synthesis starting from (-)-Vince lactam, a readily available chiral building block.

Experimental Protocol:

Logical Flow of Synthetic Strategies

The following diagram illustrates the decision-making process and the sequence of transformations for the two primary synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1: Diastereoselective Reduction & Enzymatic Resolution cluster_1 Route 2: Asymmetric Synthesis from Chiral Precursor start1 N-Boc-3-aminocyclopentanone reduction Diastereoselective Reduction start1->reduction rac_cis Racemic cis-N-Boc-3- aminocyclopentanol reduction->rac_cis resolution Enzymatic Kinetic Resolution rac_cis->resolution resolved (1R,3R)-N-Boc-3- aminocyclopentanol resolution->resolved deprotection1 Deprotection resolved->deprotection1 product1 This compound deprotection1->product1 start2 (-)-Vince Lactam transformations Multi-step Transformations start2->transformations product2 This compound transformations->product2

Caption: Comparative workflow of the two main synthetic routes to this compound.

References

Spectroscopic Comparison of (1R,3R)- and (1S,3S)-3-Aminocyclopentanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (1R,3R)-3-Aminocyclopentanol and (1S,3S)-3-Aminocyclopentanol. These compounds are pivotal chiral building blocks in medicinal chemistry, particularly in the synthesis of novel therapeutics. Understanding their spectroscopic properties is fundamental for their identification, characterization, and quality control in research and drug development.

As enantiomers, (1R,3R)- and (1S,3S)-3-Aminocyclopentanol exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, the data presented in this guide is representative of both stereoisomers. Distinguishing between these enantiomers requires chiral analytical techniques, such as chiral chromatography or NMR spectroscopy with chiral solvating agents, which are beyond the scope of this standard comparison.

Physicochemical Properties

The fundamental physical and chemical properties of the two enantiomers are identical.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
Exact Mass 101.084063974 Da[1][3]
Appearance Light yellow to brown solid-liquid mixture[2]

Comparative Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for both (1R,3R)- and (1S,3S)-3-Aminocyclopentanol based on available information for the cis-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[4] For these enantiomers, the ¹H and ¹³C NMR spectra are identical in standard deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~4.33mCH-OH
~3.65mCH-NH₂
~2.0 - 2.2m2H, Ring CH₂
~1.4 - 1.8m4H, Ring CH₂

Note: Data is based on typical values for cis-3-aminocyclopentanol derivatives. Spectra for specific enantiomers can be found from suppliers like ChemicalBook.[5][6]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~75C-OH
~55C-NH₂
~40Ring CH₂
~30Ring CH₂

Note: Specific chemical shifts may vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of the two enantiomers will be identical.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200 (broad)O-H StretchAlcohol
3500 - 3300 (medium)N-H StretchPrimary Amine
2950 - 2850 (strong)C-H StretchAlkane (Cyclopentane ring)
~1600N-H BendPrimary Amine
~1100C-O StretchSecondary Alcohol
~1050C-N StretchAmine
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.[7][8]

Table 4: Mass Spectrometry Data

m/zInterpretation
101[M]⁺ (Molecular Ion)
84[M-NH₃]⁺
83[M-H₂O]⁺
56Common fragment [C₃H₆N]⁺

Experimental Workflow and Methodologies

The following diagram and protocols outline the standard procedures for the spectroscopic analysis of aminocyclopentanol isomers.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Conclusion Sample (1R,3R)- or (1S,3S)-3-Aminocyclopentanol Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, neat or KBr for IR) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy Dissolve->FTIR MS Mass Spectrometry Dissolve->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Compare Compare Data with Literature & Theoretical Values NMR_Data->Compare FTIR_Data->Compare MS_Data->Compare Confirm Structure Confirmation Compare->Confirm

Caption: Workflow for spectroscopic characterization.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy This protocol is a generalized procedure for acquiring ¹H and ¹³C NMR spectra.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminocyclopentanol sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and pick the peaks for both spectra.

2. Fourier-Transform Infrared (FTIR) Spectroscopy This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid or liquid samples.[9]

  • Background Scan: Ensure the ATR crystal surface is clean.[10] Take a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O absorptions.[9]

  • Sample Application: Place a small amount of the neat aminocyclopentanol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9] If the sample is solid, apply pressure using the clamp to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[10] Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

3. Mass Spectrometry (MS) This protocol describes a general procedure using Electron Ionization (EI), a common technique for volatile small molecules.[11]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for pure samples. The sample is vaporized in the ion source.[12]

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[11][12]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11]

  • Detection: The separated ions are detected, and their relative abundance is recorded.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure. The most abundant peak is known as the base peak.[12]

References

A Researcher's Guide to Chiral HPLC for the Enantiomeric Purity of Aminocyclopentanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like aminocyclopentanols is a critical step in the synthesis of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of chiral HPLC methods for determining the enantiomeric purity of aminocyclopentanols, complete with supporting experimental data for structurally similar compounds and detailed protocols to guide your method development.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a chiral environment, either through a chiral stationary phase (CSP) that interacts differently with each enantiomer (direct method) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column (indirect method).

Comparison of Chiral Stationary Phases for Direct Enantiomeric Separation

The direct approach using a chiral stationary phase is often the preferred method due to its simplicity and efficiency. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino alcohols.

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile Phase (Normal Phase)Example Application & PerformanceKey Advantages
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / Diethylamine (DEA)Analyte: cis/trans-3-(Hydroxymethyl)cyclopentanol (diastereomers) Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) Retention Times: ~8.5 min (trans), ~10.2 min (cis) Resolution (Rs): > 1.5Broad applicability for chiral amines and alcohols.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / Diethylamine (DEA)Recommended for initial screening of amino alcohols due to complementary selectivity to Chiralpak® AD-H.Often provides different selectivity compared to amylose-based CSPs, increasing the chances of successful separation.
Macrocyclic Glycopeptide (e.g., Vancomycin-based) VancomycinPolar Ionic Mode: Methanol / Acetic Acid / TriethylamineNot specifically tested for aminocyclopentanols, but highly effective for polar and ionizable compounds.Excellent for use with mass spectrometry (MS) compatible mobile phases.

Experimental Protocols

Below are detailed methodologies for both direct and indirect approaches to determining the enantiomeric purity of aminocyclopentanols. These protocols are intended as a starting point and may require optimization of the mobile phase composition, flow rate, and temperature for your specific aminocyclopentanol derivative.

Method 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)

This method is a common first approach for the enantiomeric separation of amino alcohols.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Indirect Separation via Derivatization with Marfey's Reagent

This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.

Derivatization Protocol (using Marfey's Reagent - FDAA):

  • To 50 µL of a 1 mg/mL solution of the aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • After incubation, cool the mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction.

  • Dilute the sample with the mobile phase before injection.

Chromatographic Conditions (for Diastereomer Separation):

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). A typical gradient could be 30-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Visualizing the Workflow and Method Development

To achieve a successful chiral separation, a systematic approach to method development is crucial. The following diagrams illustrate the general workflow and the logical relationships between key experimental parameters.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aminocyclopentanol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Derivatize Derivatize (Indirect Method) Sample->Derivatize Inject Inject onto Column Dissolve->Inject Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Enantiomers Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Caption: General workflow for chiral HPLC analysis.

Navigating Purity: A Comparative Guide to Gas Chromatography for Aminocyclopentanol Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like aminocyclopentanol hydrochloride is a cornerstone of safe and effective drug synthesis. This guide provides an objective comparison of gas chromatography (GC) with other analytical techniques for assessing the purity of this critical compound. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in selecting the most appropriate analytical approach.

The Analytical Challenge: Aminocyclopentanol Hydrochloride

Aminocyclopentanol hydrochloride is a polar molecule, which presents a challenge for direct analysis by gas chromatography due to its low volatility.[1] To overcome this, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.[1][2] This guide will focus on a validated GC-Mass Spectrometry (GC-MS) method following silylation and compare it with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the specific information required (e.g., overall purity, stereoisomer separation), available instrumentation, and desired throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds based on their interaction with a stationary phase.Quantification based on the direct relationship between NMR signal integral and the number of nuclei.[1]
Derivatization Required for aminocyclopentanol hydrochloride (e.g., silylation).[1]Not required for direct analysis.[1] Derivatization with a chiral reagent can be used for indirect chiral separations.[3]Not required.[1]
Selectivity High (separation combined with mass fragmentation).[1]High (separation based on physicochemical properties). Chiral stationary phases offer stereoisomer selectivity.[3]High (chemically specific signals for each proton environment).[1]
Sensitivity High (nanogram to picogram level).[1]High (nanogram to picogram level), especially with MS detection.[1]Moderate (microgram to milligram level).[1]
Throughput Moderate.[1]High.[1]Low to moderate.[1]
Instrumentation Cost Moderate to high.[1]Moderate to high (especially with MS).[1]Very high.[1]
Key Application Robust and sensitive method for routine quality control and purity validation.[1]Ideal for direct analysis of the hydrochloride salt and for separating stereoisomers (chiral HPLC).[3][4]Primary method for absolute quantification without a reference standard of the same compound.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details the purity determination of aminocyclopentanol hydrochloride via GC-MS following a silylation derivatization step.[1]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh approximately 10 mg of aminocyclopentanol hydrochloride reference standard into a vial.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the aminocyclopentanol hydrochloride sample into a separate vial.[1]

  • Derivatization Procedure:

    • To each vial, add 500 µL of anhydrous pyridine.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or water bath.[1]

    • Allow the vials to cool to room temperature before injection.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40-500.[1]

3. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to the di-silylated derivative of aminocyclopentanol.

  • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.[1]

  • Calculate the purity of the sample using the area percent method, assuming all components have the same response factor.[1]

High-Performance Liquid Chromatography (HPLC) Protocol for Chiral Separation

This protocol outlines a general approach for the separation of aminocyclopentanol stereoisomers using a chiral stationary phase.[3]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]

  • Column: A polysaccharide-based or macrocyclic glycopeptide chiral stationary phase is often suitable.[3] For diastereomer separation (cis/trans), a standard C18 reversed-phase column may be sufficient.[3]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detector at a suitable wavelength (e.g., 200-220 nm for underivatized amines) or a Mass Spectrometer.

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the aminocyclopentanol hydrochloride sample in the mobile phase to a known concentration.

3. Data Analysis:

  • The different stereoisomers will elute at distinct retention times.

  • The enantiomeric and diastereomeric purity can be determined by the area percentage of each peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1]

1. Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz NMR spectrometer or equivalent.[1]

2. Sample Preparation:

  • Accurately weigh the aminocyclopentanol hydrochloride sample.

  • Accurately weigh a certified internal standard (e.g., maleic acid) with a known purity.[1]

  • Dissolve both the sample and the internal standard in a suitable deuterated solvent (e.g., D₂O).

3. Data Acquisition and Analysis:

  • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • The purity of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making process and general workflow for assessing the purity of aminocyclopentanol hydrochloride.

Analytical Workflow for Aminocyclopentanol Hydrochloride Purity Assessment cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Experimental Execution cluster_3 Data Analysis and Reporting start Aminocyclopentanol HCl Sample purity_question Purity Assessment Required? start->purity_question method_selection Select Analytical Method purity_question->method_selection Yes gc_ms GC-MS method_selection->gc_ms hplc HPLC method_selection->hplc qnmr qNMR method_selection->qnmr derivatization Derivatization (Silylation) gc_ms->derivatization hplc_analysis HPLC Analysis hplc->hplc_analysis qnmr_analysis qNMR Analysis qnmr->qnmr_analysis gc_analysis GC-MS Analysis derivatization->gc_analysis data_analysis Data Analysis and Purity Calculation gc_analysis->data_analysis hplc_analysis->data_analysis qnmr_analysis->data_analysis report Final Report data_analysis->report

References

A Comparative Guide to Stereochemical Validation Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile tool for elucidating stereochemistry, offering a suite of techniques to probe the spatial arrangement of atoms. This guide provides an objective comparison of the three primary NMR methods for stereochemical validation: the Nuclear Overhauser Effect (NOE), Residual Dipolar Couplings (RDCs), and J-coupling analysis. We present supporting data, detailed experimental protocols, and logical workflows to aid researchers in selecting and applying the most appropriate technique for their specific needs.

At a Glance: Comparison of NMR Techniques for Stereochemical Validation

The choice of NMR technique for stereochemical analysis depends on several factors, including the size and flexibility of the molecule, the type of stereochemical question being addressed (relative vs. absolute configuration), and the available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureNuclear Overhauser Effect (NOE)Residual Dipolar Couplings (RDCs)J-Coupling Analysis
Principle Through-space correlation of protons that are close in proximity (< 5 Å).[1]Measures the orientation of internuclear vectors relative to the magnetic field in a partially aligned medium.[2]Through-bond scalar coupling between nuclei, dependent on the dihedral angle between them.
Primary Application Determination of relative stereochemistry and conformation by identifying spatially close protons.[1]Determination of relative and, in some cases, absolute stereochemistry by providing long-range orientational restraints.[2]Determination of dihedral angles and thus conformation and relative stereochemistry, particularly in cyclic systems.[3][4]
Quantitative Data Interproton distances, with accuracies of < 5% being achievable.[5] NOE enhancement is proportional to 1/r^6, where r is the internuclear distance.Magnitude and sign of the dipolar coupling. The quality of fit is assessed by a Quality factor (Q factor).[6]Scalar coupling constants (J values) in Hertz (Hz).
Accuracy & Precision High accuracy in distance determination (< 0.1 Å in some cases) for rigid molecules.[5][7][8] For flexible molecules, errors are typically in the range of 1-4%.[9]High accuracy in determining the relative orientation of molecular fragments. The Q factor provides a reliable measure for distinguishing between correct and incorrect stereoisomers.[6]Highly dependent on the parametrization of the Karplus equation. Can be very accurate for rigid systems.[3][4]
Sensitivity Generally good, especially for protons. Can be enhanced by using higher magnetic fields and cryoprobes.Can be limited by the need for partially aligned samples, which can cause line broadening and a decrease in signal-to-noise.Good for proton-proton couplings. Heteronuclear couplings (e.g., ¹H-¹³C) are inherently less sensitive.
Strengths - Non-invasive- Provides direct evidence of through-space proximity- Well-established and widely used- Provides long-range structural information, independent of distance- Powerful for determining the relative orientation of distant stereocenters- Provides precise information about dihedral angles- Can be used to study conformational equilibria
Limitations - Distance information is limited to ~5 Å- Can be ambiguous in flexible molecules due to conformational averaging- Spin diffusion can lead to artifacts in large molecules- Requires a suitable alignment medium, which can be challenging to find for some solvents and analytes- Line broadening can reduce spectral quality- J-coupling values can be averaged in flexible molecules, complicating analysis- Interpretation relies on the empirical Karplus equation, which may not be accurate for all systems

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality NMR data for stereochemical analysis. Below are step-by-step guides for the key experiments discussed.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry

The 2D NOESY experiment is a cornerstone for determining relative stereochemistry by identifying protons that are close in space.

Experimental Workflow:

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Prepare Sample (0.5-5 mg in 0.5 mL deuterated solvent) Degas Degas Sample (Freeze-pump-thaw cycles) SamplePrep->Degas Setup1D Acquire 1D ¹H Spectrum Degas->Setup1D Setup2D Set up 2D NOESY (noesyesgpph pulse program) Setup1D->Setup2D SetMix Set Mixing Time (d8) (e.g., 300-800 ms for small molecules) Setup2D->SetMix Acquire Acquire 2D NOESY Data SetMix->Acquire Process Process Data (Fourier transform, phasing) Acquire->Process Analyze Analyze Cross-Peaks (Identify through-space correlations) Process->Analyze Correlate Correlate with Structure (Assign relative stereochemistry) Analyze->Correlate

NOESY Experimental Workflow

Detailed Protocol:

  • Sample Preparation: Dissolve 1-10 mg of the purified compound in a suitable deuterated solvent. For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE effect, by performing several freeze-pump-thaw cycles.

  • Acquire a Standard 1D ¹H Spectrum: This is used to determine the appropriate spectral width and transmitter offset for the 2D experiment.

  • Set up the 2D NOESY Experiment:

    • Load a standard 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).

    • Set the spectral width and transmitter offset based on the 1D spectrum.

    • Set the number of scans (ns) and increments (ni) to achieve the desired signal-to-noise and resolution. ns should be a multiple of 8.

  • Optimize the Mixing Time (d8): This is a critical parameter. For small molecules (MW < 700), a mixing time of 300-800 ms is a good starting point.

  • Acquisition: Start the experiment. The duration can range from a few hours to overnight depending on the sample concentration and desired sensitivity.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks.

  • Data Analysis:

    • Identify cross-peaks, which indicate that the two correlated protons are close in space (< 5 Å).

    • Correlate the observed NOEs with the proposed stereoisomers to determine the correct relative configuration. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

Residual Dipolar Coupling (RDC) Measurement for Long-Range Stereochemical Information

RDCs provide information on the orientation of internuclear vectors, which is invaluable for determining the relative stereochemistry of distant chiral centers.

Experimental Workflow:

RDC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Isotropic Prepare Isotropic Sample AcquireJ Acquire F2-coupled HSQC (Isotropic Sample) Isotropic->AcquireJ Anisotropic Prepare Anisotropic Sample (with alignment medium, e.g., PBLG) AcquireT Acquire F2-coupled HSQC (Anisotropic Sample) Anisotropic->AcquireT AcquireJ->AcquireT MeasureJ Measure ¹JCH Couplings AcquireJ->MeasureJ MeasureT Measure ¹TCH Couplings (¹JCH + ¹DCH) AcquireT->MeasureT CalculateD Calculate RDCs (¹DCH) MeasureJ->CalculateD MeasureT->CalculateD FitData Fit RDCs to Candidate Structures CalculateD->FitData DetermineStereo Determine Stereochemistry (Lowest Q factor) FitData->DetermineStereo

RDC Experimental Workflow

Detailed Protocol:

  • Prepare Two Samples:

    • Isotropic Sample: Dissolve the compound in the desired deuterated solvent.

    • Anisotropic Sample: Prepare a solution of an alignment medium (e.g., poly-γ-benzyl-L-glutamate, PBLG) in the same deuterated solvent. Add the compound to this solution. The concentration of the alignment medium will depend on the desired degree of alignment.

  • Acquire F2-Coupled ¹H-¹³C HSQC Spectra:

    • On both the isotropic and anisotropic samples, acquire a ¹H-¹³C HSQC spectrum without ¹³C decoupling during the acquisition period. This allows for the measurement of the one-bond ¹H-¹³C coupling constants.

  • Measure Coupling Constants:

    • Isotropic Sample: Measure the splitting of the ¹³C satellites in the F2 dimension of the HSQC spectrum. This splitting corresponds to the scalar coupling constant, ¹JCH.

    • Anisotropic Sample: Measure the splitting of the ¹³C satellites in the F2 dimension. This splitting is the total coupling, ¹TCH, which is the sum of the scalar and residual dipolar couplings (¹TCH = ¹JCH + ¹DCH).

  • Calculate RDCs: The residual dipolar coupling (¹DCH) is calculated by subtracting the scalar coupling from the total coupling: ¹DCH = ¹TCH - ¹JCH.

  • Data Analysis:

    • Generate 3D models of all possible stereoisomers of the molecule.

    • Use software (e.g., MSpin) to fit the experimental RDC data to the different stereoisomers. The software calculates the alignment tensor and back-calculates the RDCs for each isomer.

    • The correct stereoisomer is the one that gives the best fit between the experimental and back-calculated RDCs, as indicated by the lowest Quality factor (Q factor).[2][6]

J-Based Configurational Analysis for Dihedral Angle Determination

This method utilizes the relationship between scalar coupling constants (J-couplings) and dihedral angles (the Karplus relationship) to determine relative stereochemistry.[3][4]

Experimental Workflow:

JCoupling_Workflow cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Acquire1H Acquire High-Resolution 1D ¹H Acquire2D Acquire 2D NMR (e.g., COSY, HSQC-TOCSY) Acquire1H->Acquire2D ExtractJ Extract ³JHH and nJCH values Acquire2D->ExtractJ ApplyKarplus Apply Karplus Equation to determine dihedral angles ExtractJ->ApplyKarplus CompareConformers Compare with predicted angles for different stereoisomers ApplyKarplus->CompareConformers AssignStereo Assign Relative Stereochemistry CompareConformers->AssignStereo

References

A Comparative Guide to the Separation of Aminocyclopentanol Enantiomers via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure aminocyclopentanols is a critical step in the synthesis of many pharmaceutical compounds, where the specific stereoisomer often dictates therapeutic efficacy and safety. Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic mixtures of chiral amines like aminocyclopentanol. This guide provides an objective comparison of common chiral resolving agents for this purpose, supported by experimental data from related compounds and detailed methodologies to assist researchers in selecting and implementing an effective resolution strategy.

Principle of Diastereomeric Salt Resolution

The fundamental principle behind this technique lies in the reaction of a racemic mixture of a base, such as aminocyclopentanol, with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities in a given solvent. This disparity allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer of the aminocyclopentanol can be liberated from the isolated salt.

Comparison of Chiral Resolving Agents

The choice of resolving agent is crucial for a successful separation and is often determined empirically. Key performance indicators include the yield of the desired enantiomer, the diastereomeric excess (de%) of the crystallized salt, and the final enantiomeric excess (ee%) of the liberated amine. While direct comparative data for aminocyclopentanol is scarce in the literature, the following table summarizes representative data for the resolution of analogous cyclic amines, providing a valuable benchmark for performance expectations.

Resolving AgentRacemic AmineSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%) of Liberated AmineReference Compound
L-(+)-Tartaric Acid (±)-trans-1,2-DiaminocyclohexaneWater90%Not Reported>99%Diaminocyclohexane[1]
(R)-(-)-Mandelic Acid (±)-trans-2-(N-benzyl)amino-1-cyclohexanolEthyl Acetate74%>98%>99%Aminocyclohexanol derivative[2]
(+)-Dibenzoyl-D-tartaric Acid (±)-trans-2-benzylaminocyclohexanolMethanol/Water92%99.5%>99%Aminocyclohexanol derivative[3]

Note: The data presented is for analogous cyclic amines and should be considered as a guideline. Optimal conditions for aminocyclopentanol may vary.

Experimental Workflow and Methodologies

The general workflow for the separation of aminocyclopentanol enantiomers via diastereomeric salt formation is depicted below.

G racemic_amine Racemic Aminocyclopentanol salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor Filtrate liberation_solid Liberation of Amine (Base Treatment) less_soluble_salt->liberation_solid liberation_liquor Recovery from Mother Liquor (Optional) mother_liquor->liberation_liquor pure_enantiomer Enantiomerically Enriched Aminocyclopentanol liberation_solid->pure_enantiomer recovered_agent_solid Recovered Resolving Agent liberation_solid->recovered_agent_solid analysis Analysis (Chiral HPLC, Polarimetry) pure_enantiomer->analysis

Caption: General workflow for the enantiomeric resolution of aminocyclopentanol.

Experimental Protocols

The following are detailed, generalized protocols for the resolution of racemic aminocyclopentanol using tartaric acid, mandelic acid, and dibenzoyltartaric acid. These should be considered as starting points, and optimization of solvent, temperature, and stoichiometry is often necessary to achieve the best results.

Protocol 1: Resolution with L-(+)-Tartaric Acid

This protocol is adapted from the resolution of other cyclic amines.[4][5]

Materials:

  • Racemic aminocyclopentanol

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent like ethanol or water)

  • 50% Sodium hydroxide solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve racemic aminocyclopentanol (1.0 equivalent) in a minimum amount of warm methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.

    • Slowly add the tartaric acid solution to the aminocyclopentanol solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be beneficial.

    • Let the solution stand undisturbed until crystallization is complete.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Slowly add 50% sodium hydroxide solution with stirring until the salt is completely dissolved and the solution is basic.

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated aminocyclopentanol with diethyl ether (3 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched aminocyclopentanol.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.

Protocol 2: Resolution with (R)-(-)-Mandelic Acid

This protocol is based on the successful resolution of a similar aminocyclohexanol derivative.[2]

Materials:

  • Racemic aminocyclopentanol (or a protected derivative)

  • (R)-(-)-Mandelic acid

  • Ethyl acetate (or other suitable solvent)

  • 1 N Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve racemic aminocyclopentanol (1.0 equivalent) in ethyl acetate.

    • In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 equivalent) in ethyl acetate, warming gently if necessary.

    • Slowly add the mandelic acid solution to the aminocyclopentanol solution with stirring.

    • Stir the mixture at room temperature to induce crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate, followed by cold diethyl ether.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Partition the diastereomeric salt between 1 N sodium hydroxide solution and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched aminocyclopentanol.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine by chiral HPLC.

Protocol 3: Resolution with (+)-Dibenzoyl-D-tartaric Acid

This protocol follows a general procedure for the resolution of amines with this resolving agent.[6]

Materials:

  • Racemic aminocyclopentanol

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)

  • Dichloromethane/methanol mixture (or other suitable solvent)

  • 50% Sodium hydroxide solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve (+)-DBTA (1.0 equivalent) in a suitable solvent system (e.g., a mixture of dichloromethane and methanol) with gentle heating.

    • In a separate flask, dissolve the racemic aminocyclopentanol (1.0 equivalent) in the same solvent system.

    • Slowly add the amine solution to the stirred (+)-DBTA solution at room temperature.

    • Allow the mixture to stir at room temperature to promote crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystalline salt under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Slowly add 50% sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12).

    • Extract the liberated amine with dichloromethane (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched product.

  • Analysis:

    • Determine the yield and enantiomeric excess (e.e.) of the resolved aminocyclopentanol using chiral HPLC or polarimetry.

Concluding Remarks

The selection of an appropriate chiral resolving agent and the optimization of the crystallization conditions are paramount for the successful separation of aminocyclopentanol enantiomers. While tartaric acid is a cost-effective option, derivatives such as mandelic acid and dibenzoyltartaric acid often provide better crystallinity and separation efficiency. The protocols provided herein serve as a robust starting point for developing a tailored resolution process. It is highly recommended to perform small-scale screening experiments with different resolving agents and solvents to identify the optimal conditions for achieving high yield and enantiomeric purity for the specific aminocyclopentanol isomer of interest.

References

Safety Operating Guide

Navigating the Disposal of (1R,3R)-3-Aminocyclopentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for (1R,3R)-3-Aminocyclopentanol, a non-halogenated organic amine. Due to the absence of a specific Safety Data Sheet (SDS) for this exact stereoisomer, these recommendations are based on information for closely related compounds and general best practices for amine disposal. Consultation with your institution's Environmental Health and Safety (EHS) office is mandatory before proceeding with any disposal method.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to handle this compound with care. The following personal protective equipment (PPE) should be worn at all times:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is essential for a preliminary assessment of its potential hazards.

PropertyValueSource
Molecular Formula C₅H₁₁NOPubChem[1]
Molecular Weight 101.15 g/mol PubChem[1]
Physical State Solid (based on related compounds)N/A
Solubility Likely soluble in water and polar organic solventsGeneral chemical principles

Hazard Assessment

Hazard Classification (Anticipated)Precautionary Measures
Skin Irritant Avoid contact with skin. Wear appropriate gloves.
Eye Irritant Avoid contact with eyes. Wear safety glasses or goggles.
Respiratory Irritant Handle in a well-ventilated area or fume hood.

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed chemical waste disposal company. In-lab treatment or sewer disposal is strongly discouraged without a thorough, substance-specific risk assessment and explicit approval from your EHS office.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure this compound or a solution. If it is a solution, identify all solvents and other components.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams, particularly halogenated solvents or strong oxidizing agents.[3]

2. Containerization and Labeling:

  • Use a Compatible Container: Collect the waste in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene - HDPE - bottle).

  • Proper Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date of accumulation

    • The primary hazard(s) (e.g., "Irritant")

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Provide them with a complete and accurate description of the waste.

Experimental Protocols

Small Spill Clean-up:

  • Evacuate and Ventilate: If a small amount of solid is spilled, restrict access to the area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment.

  • Contain the Spill: Gently sweep the solid material to avoid creating dust.

  • Collect the Waste: Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed container for hazardous waste disposal.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol) and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Temporary Storage cluster_disposal Final Disposal Identify Identify Waste (Pure or Solution) Segregate Segregate from Incompatible Waste Identify->Segregate Non-halogenated amine Containerize Containerize in Labeled HDPE Bottle Segregate->Containerize Properly sealed Store Store in Designated Satellite Accumulation Area Containerize->Store Securely stored ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Schedule pickup Incineration High-Temperature Incineration ContactEHS->Incineration Recommended method

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance. The absence of a specific SDS for this compound necessitates a cautious approach and mandatory consultation with your EHS office.

References

Essential Safety and Logistics for Handling (1R,3R)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (1R,3R)-3-Aminocyclopentanol, a synthetic intermediate used in pharmaceutical development. The following procedures are based on available data for structurally related aminocyclopentanol derivatives and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The required PPE is detailed below.

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection For nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or in case of insufficient ventilation, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[1] A self-contained breathing apparatus may be necessary in emergency situations like fires.[2]
Body Protection A lab coat or an impermeable gown should be worn to prevent skin contact.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to prevent accidental exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Use process enclosures or local exhaust ventilation to control airborne levels.[2]

2. Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Prevent contact with skin and eyes.[3]

  • Do not ingest the substance.[2]

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly after handling.[3]

3. Storage:

  • Store in a cool, well-ventilated place.[3]

  • Keep the container tightly closed.

  • For long-term stability, storage at -20°C is recommended.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation develops.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Chemical Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • The chemical may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains.[1]

2. Contaminated Packaging Disposal:

  • Dispose of contaminated packaging as unused product.[1]

  • Empty containers may retain product residue and can be hazardous.

Workflow for Safe Handling and Disposal

start Start: Receive Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood) don_ppe->prepare_work_area handle_chemical Handle Chemical prepare_work_area->handle_chemical spill_or_exposure Spill or Exposure? handle_chemical->spill_or_exposure first_aid Administer First Aid & Seek Medical Attention spill_or_exposure->first_aid Yes clean_spill Clean Spill Following Emergency Procedures spill_or_exposure->clean_spill Yes store_chemical Store Properly or Proceed to Disposal spill_or_exposure->store_chemical No first_aid->handle_chemical clean_spill->handle_chemical prepare_waste Prepare Waste for Disposal store_chemical->prepare_waste dispose_waste Dispose via Licensed Contractor prepare_waste->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.